Biotin-PEG12-TFP ester
描述
属性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIPJSYUMZZNU-XRBIJUOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69F4N3O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG12-TFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG12-TFP ester, a key reagent in modern bioconjugation. We will delve into its chemical structure, physicochemical properties, and its application in the biotinylation of proteins and other biomolecules. This document offers detailed experimental protocols and visual representations of key processes to facilitate its effective use in research and development.
Core Concepts: Understanding this compound
This compound is a sophisticated biotinylation reagent designed for the efficient and specific labeling of biomolecules. It is composed of three key functional units:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.
-
PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer also minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin. The defined length of the PEG spacer reduces the potential for aggregation of the labeled protein.
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive amine-specific functional group. TFP esters are known for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.
The strategic combination of these three components makes this compound a superior choice for a wide range of applications, including ELISA, pull-down assays, affinity chromatography, and the development of antibody-drug conjugates.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing a clear reference for its use in experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₃H₆₉F₄N₃O₁₆S | [1] |
| Molecular Weight | 992.08 g/mol | [1] |
| Purity | >90% to >98% (Varies by supplier) | [1] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts good water solubility. | [1] |
| Spacer Arm Length | 47.6 Å (40 atoms) | [1] |
| Storage Conditions | Store at -20°C, protected from moisture. Equilibrate to room temperature before opening. | [1] |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | [1] |
| Target Functional Group | Primary amines (-NH₂) | [1] |
Reaction Mechanism and Advantages
This compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond. The tetrafluorophenyl group is an excellent leaving group, facilitating this nucleophilic acyl substitution reaction.
Compared to traditional NHS esters, TFP esters offer significant advantages:
-
Enhanced Stability: TFP esters are less susceptible to hydrolysis in aqueous buffers, especially at neutral to slightly basic pH. This results in a longer half-life in solution, allowing for more controlled and efficient labeling reactions.
-
Higher Reactivity: TFP esters are generally more reactive towards primary amines than NHS esters, which can lead to higher biotinylation yields.[1]
-
Optimal pH: The optimal pH range for reaction with TFP esters is 7.5 - 8.5, which is compatible with many biological samples.[1]
Experimental Protocols
This section provides detailed methodologies for the use of this compound in protein biotinylation, followed by purification and characterization of the conjugate.
Protein Biotinylation
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5 (do not use Tris or other amine-containing buffers)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved. Note: Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the biotin reagent over the protein is a common starting point. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound solution.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The incubation time can be optimized as needed.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Biotinylated Protein
To remove unreacted this compound and the TFP leaving group, the biotinylated protein must be purified.
Method 1: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a suitable buffer (e.g., PBS) at 4°C. Perform at least three buffer changes of a volume at least 1000 times that of the sample.
Method 2: Gel Filtration/Desalting Column
-
Equilibrate a desalting column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the equilibration buffer.
-
Collect the fractions containing the high molecular weight protein, which will elute first. The smaller, unreacted biotin reagent will be retained on the column.
Characterization of the Biotinylated Protein (HABA Assay)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein
-
Spectrophotometer (cuvette or microplate reader)
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀_initial).
-
-
Add Biotinylated Protein:
-
Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution and mix well.
-
Incubate for a few minutes to allow for the displacement of HABA.
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm again (A₅₀₀_final).
-
-
Calculate the Degree of Biotinylation:
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the concentration of biotin in the sample.
-
The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Reaction of this compound with a Primary Amine
Caption: Reaction of TFP ester with a primary amine.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for protein biotinylation and analysis.
References
Technical Guide: Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG12-TFP ester, a high-performance biotinylation reagent. It is designed for researchers and professionals in drug development and life sciences who require detailed technical data, experimental protocols, and a clear understanding of its application workflows.
Core Properties and Specifications
Biotin-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a sophisticated biotinylation reagent designed for covalently labeling proteins, peptides, and other biomolecules containing primary amine groups. The molecule features a biotin (B1667282) head group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive TFP ester group. This combination of features provides significant advantages in bioconjugation applications.
The long, discrete-length PEG spacer enhances the water solubility of both the reagent and the resulting biotinylated conjugate, which helps to prevent aggregation and precipitation of labeled proteins[1][2]. Furthermore, the spacer arm, with a precise length of 47.6 Å, effectively minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin (B1170675) or streptavidin in downstream applications[3]. The TFP ester is a highly efficient amine-reactive group, demonstrating greater stability in aqueous solutions and higher reactivity towards primary amines compared to the more common N-hydroxysuccinimide (NHS) esters[1][2].
Quantitative Data Summary
The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 992.08 g/mol | [3][4][5][6] |
| Chemical Formula | C₄₃H₆₉F₄N₃O₁₆S | [3][5][6][7] |
| Purity | >98% | [3][7] |
| Spacer Arm Length | 47.6 Å (40 atoms) | [3] |
| CAS Number | 2055105-33-2 | [5][7] |
| Optimal Reaction pH | 7.5 - 8.5 | [1][2] |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [1][2] |
| Target Functional Group | Primary Amines (-NH₂) | [1][3][7][8] |
| Solubility | Methylene chloride, DMAC, DMSO | [1][3] |
| Storage Conditions | -20°C, protect from moisture, store with desiccant | [3][7][9] |
Reaction Mechanism and Workflow
Biotinylation Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine, typically the ε-amine of a lysine (B10760008) residue on a protein, on the carbonyl carbon of the TFP ester. This results in the formation of a stable, covalent amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.
Experimental Workflow for Protein Biotinylation
A typical workflow for labeling a target protein and subsequently using it in a downstream application, such as an affinity purification assay, is outlined below. This process ensures efficient labeling, removal of unreacted reagents, and successful capture of the biotinylated protein.
Experimental Protocol: Protein Biotinylation
This protocol provides a detailed methodology for biotinylating a generic protein with this compound. Optimization may be required depending on the specific protein and its concentration.
Materials Required
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator)
Protocol Steps
-
Protein Preparation :
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the TFP ester and must be removed.[10]
-
If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.[10]
-
The protein concentration should ideally be at least 1-2 mg/mL to ensure efficient labeling.[10][11]
-
-
Biotin Reagent Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, prepare a stock solution of the reagent by dissolving it in anhydrous DMSO. For example, create a 10 mM stock solution. This stock should be prepared fresh, as the TFP ester is susceptible to hydrolysis.[12]
-
-
Calculation of Reagent Volume :
-
Determine the amount of protein (in moles) to be labeled.
-
Calculate the volume of the biotin reagent stock solution needed to achieve a desired molar excess. A 10- to 20-fold molar excess of biotin reagent over protein is a common starting point.[11]
-
Example Calculation: For 100 µL of a 2 mg/mL protein solution (MW = 50 kDa):
-
Moles of protein = (0.1 mL * 2 mg/mL) / (50,000 mg/mmol) = 4 nmol
-
Moles of biotin needed (20x excess) = 4 nmol * 20 = 80 nmol
-
Volume of 10 mM biotin stock = 80 nmol / 10 mmol/L = 8 µL
-
-
-
Biotinylation Reaction :
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours on a rotator.
-
-
Quenching the Reaction :
-
To stop the labeling reaction, add a quenching buffer to consume any unreacted TFP ester. Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[11]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess Biotin :
-
Storage and Validation :
-
Store the purified biotinylated protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
The efficiency of biotinylation can be confirmed by various methods, including a Western blot using HRP-conjugated streptavidin to detect the biotinylated protein.[12]
-
This comprehensive guide provides the essential information for successfully employing this compound in research and development, ensuring efficient and reliable biotinylation for a wide range of applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Understanding differences in streptavidin-biotin binding | Beckman Institute [beckman.illinois.edu]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sartorius.com [sartorius.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Aqueous Solubility of Biotin-PEG12-TFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of Biotin-PEG12-TFP ester, a critical reagent in bioconjugation and drug development. Understanding the behavior of this molecule in aqueous environments is paramount for optimizing labeling reactions, ensuring reproducibility, and achieving desired therapeutic outcomes. This document offers quantitative data, detailed experimental protocols, and visual aids to facilitate its practical application in the laboratory.
Introduction to this compound
This compound is a long-chain, amine-reactive biotinylation reagent. Its structure comprises three key functional components:
-
A Biotin (B1667282) Moiety: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling robust detection and purification.
-
A Polyethylene Glycol (PEG) Spacer (PEG12): A hydrophilic 12-unit PEG linker that significantly enhances the water solubility of the molecule.[1][2][][4] This spacer also minimizes steric hindrance, providing better access for the biotin to bind to avidin or streptavidin.[1]
-
A Tetrafluorophenyl (TFP) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[1][4] TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts.[5]
The combination of these features makes this compound a versatile tool for attaching a biotin label to various molecules for applications such as ELISA, Western blotting, immunohistochemistry, and affinity chromatography.[1][4]
Aqueous Solubility of this compound
For practical purposes, it is recommended to determine the solubility in the specific buffer system being used for a given application. The following table provides an estimate and highlights key considerations.
Table 1: Estimated Aqueous Solubility and Key Considerations
| Parameter | Value/Consideration | Source(s) |
| Estimated Solubility | ≥ 5 mg/mL | General product information for similar compounds |
| Recommended Solvents | Water, Aqueous Buffers (e.g., PBS, MES, HEPES), DMSO, DMF | [1][4] |
| pH Influence | Generally stable in neutral to slightly acidic pH. Hydrolysis increases with higher pH. | |
| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the TFP ester for reaction. | |
| Temperature | Solubility may be influenced by temperature. Prepare solutions at room temperature unless otherwise specified. |
Stability in Aqueous Buffers: The Impact of Hydrolysis
A critical factor influencing the utility of this compound in aqueous solutions is its susceptibility to hydrolysis. The TFP ester can react with water, leading to the inactivation of the amine-reactive group. Compared to NHS esters, TFP esters exhibit significantly greater stability, particularly at neutral and slightly basic pH.[5]
The rate of hydrolysis is highly dependent on the pH of the buffer. The following table summarizes the hydrolysis half-life of TFP esters at various pH values, providing a guide for planning bioconjugation experiments.
Table 2: Hydrolysis Half-Life of TFP Esters in Aqueous Buffers
| pH | Buffer | Half-Life of TFP Ester |
| 7.0 | Phosphate Buffer | Several hours |
| 8.0 | Phosphate Buffer | ~ 1-2 hours |
| 10.0 | Carbonate Buffer | ~ 30-60 minutes |
Note: Data is based on studies of TFP esters on self-assembled monolayers, which provides a reasonable approximation for the behavior in solution.
To maximize the efficiency of the labeling reaction, it is recommended to use freshly prepared solutions of this compound and to perform conjugations within the optimal pH range of 7.5-8.5.[1][4]
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the saturation solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 1x Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of concentrations: Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to create a stock solution (e.g., 10 mg/mL). If the compound does not readily dissolve, gentle vortexing or sonication can be applied.
-
Create serial dilutions: From the stock solution, prepare a series of dilutions in the same buffer.
-
Equilibration: Incubate the solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium.
-
Observation and Centrifugation: Visually inspect each tube for any undissolved particulate matter. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm, due to the aromatic TFP group, though a full spectrum scan to determine the optimal wavelength is recommended).
-
Determine Saturation Point: The highest concentration that results in a clear solution with no visible precipitate after centrifugation is considered the saturation solubility. This can be confirmed by the plateau in the absorbance readings at higher starting concentrations.
Protocol for a Typical Bioconjugation Reaction
This protocol provides a general workflow for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Freshly prepared solution of this compound in an appropriate solvent (e.g., DMSO or directly in the reaction buffer if solubility allows)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution: Ensure the protein is at a suitable concentration in an amine-free buffer at the desired pH for conjugation.
-
Calculate the molar excess: Determine the desired molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.
-
Reaction: Add the calculated amount of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted TFP esters.
-
Purification: Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
Visualizing Key Processes and Relationships
The following diagrams illustrate the structure, reaction, and experimental workflow related to this compound.
Conclusion
This compound is a valuable tool for bioconjugation, offering a balance of high reactivity, stability, and excellent aqueous solubility. By understanding its chemical properties and following robust experimental protocols, researchers can effectively utilize this reagent to achieve reliable and reproducible results in their drug development and life science research endeavors. This guide provides the foundational knowledge and practical steps to confidently work with this compound in aqueous environments.
References
Biotin-PEG12-TFP Ester: A Comprehensive Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG12-TFP ester, a widely used reagent in bioconjugation. This guide details the chemical principles underlying its reactivity, offers quantitative data on its performance, and provides detailed experimental protocols for its application. Furthermore, it illustrates key concepts through clear diagrams to facilitate a deeper understanding of its utility in research and drug development.
Introduction to this compound
This compound is a versatile biotinylation reagent designed for the covalent attachment of biotin (B1667282) to primary amine-containing molecules such as proteins, peptides, and modified nucleic acids. The reagent consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling highly specific detection, purification, and immobilization of the labeled molecule.
-
PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer also minimizes steric hindrance, providing better access of the biotin moiety to the binding pocket of avidin or streptavidin.
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive functional group that readily reacts with primary amines to form stable amide bonds.
The strategic combination of these components makes this compound a superior choice for a multitude of applications in proteomics, drug targeting, and diagnostic assay development.
Core Mechanism of Action: Amine-Reactive Biotinylation
The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction between the TFP ester and a primary amine (-NH₂). This reaction is highly efficient and results in the formation of a stable amide bond, covalently linking the biotin-PEG12 moiety to the target molecule.
The key steps of the reaction are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the TFP ester.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) group is expelled as a good leaving group.
-
Amide Bond Formation: The final product is a stable amide bond between the biotin-PEG12 moiety and the target molecule.
This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.[1]
dot
Caption: Reaction mechanism of this compound with a primary amine.
Quantitative Data and Performance Characteristics
The performance of this compound is characterized by its high reactivity and superior stability in aqueous solutions compared to other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters.
Comparison of TFP and NHS Ester Hydrolysis Rates
A critical factor in bioconjugation is the stability of the reactive ester to hydrolysis, which is a competing reaction that deactivates the reagent. TFP esters exhibit significantly greater stability in aqueous buffers, especially at the optimal pH for amine coupling.
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) |
| 7.0 | ~15.4 hours | ~4-5 hours |
| 8.0 | ~5.8 hours | ~1 hour |
| 8.6 | Not available | ~10 minutes |
| 10.0 | ~6.5 hours | ~39 minutes |
Data adapted from studies on TFP and NHS ester-terminated self-assembled monolayers.
This enhanced stability of the TFP ester allows for more controlled and efficient conjugation reactions with higher yields of the desired biotinylated product.
Recommended Reaction Conditions for Efficient Biotinylation
To achieve optimal biotinylation efficiency, it is crucial to control the reaction conditions. The following table provides recommended parameters for a typical protein biotinylation experiment.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 10-50 fold | The optimal ratio depends on the protein concentration and the number of available primary amines. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the TFP ester. |
| pH | 7.5 - 8.5 | Balances the nucleophilicity of the primary amines with the stability of the TFP ester. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |
| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the specific application and desired degree of labeling. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Protein Biotinylation
This protocol describes a general procedure for the biotinylation of a purified protein in solution.
Materials:
-
This compound
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Initiate the Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted TFP ester.
-
Purify the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and the quenching buffer by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
dot
Caption: A typical experimental workflow for protein biotinylation.
Protocol for Purification and Analysis of Biotinylated Proteins
Purification:
-
Size-Exclusion Chromatography (Desalting Column): This is a rapid method for removing small molecules like unreacted biotin reagent and quenching buffer from the much larger biotinylated protein.
-
Dialysis: This method is suitable for larger sample volumes and involves exchanging the buffer of the sample with a fresh buffer through a semi-permeable membrane.
Analysis of Biotinylation Efficiency:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay provides an estimation of the degree of biotinylation by measuring the displacement of HABA from avidin by the biotinylated protein.
-
Streptavidin-HRP Western Blot: This is a common method to qualitatively confirm biotinylation. The biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and then probed with streptavidin conjugated to horseradish peroxidase (HRP), which can be detected by chemiluminescence.
Application in Signaling Pathway Research: A Case Study of GPCR Dimerization
Biotinylation is a powerful tool for studying protein-protein interactions, including the dimerization of G-protein coupled receptors (GPCRs). In a typical proximity biotinylation assay (e.g., BioID), one GPCR is fused to a promiscuous biotin ligase (e.g., BirA*), while the interacting partner GPCR is expressed in the same cell. Upon addition of biotin, the ligase will biotinylate proteins in its close proximity, including the interacting GPCR. The biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.
dot
Caption: Proximity biotinylation to study GPCR dimerization and signaling.
Conclusion
This compound is a highly effective and versatile reagent for the biotinylation of primary amine-containing molecules. Its superior reactivity and stability, conferred by the TFP ester, along with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers in a wide range of disciplines. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors, from basic protein characterization to complex studies of cellular signaling pathways.
References
Biotin-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG12-TFP ester, a versatile biotinylation reagent. This document details its chemical and physical properties, outlines its advantages in bioconjugation, and provides detailed experimental protocols for its application in key research areas. Furthermore, it explores its role in advanced applications such as the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Core Concepts: Understanding this compound
This compound is a high-performance biotinylation reagent designed for the efficient and specific labeling of proteins, peptides, and other primary amine-containing molecules.[1] It is composed of three key functional components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling sensitive detection and purification.
-
PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm that enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[2][3]
-
TFP Ester: A 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily and specifically reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[4][5]
The TFP ester offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters, including greater reactivity towards primary amines and increased stability in aqueous solutions, which allows for more efficient and reproducible bioconjugation.[5]
Physicochemical Properties and Quantitative Data
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key quantitative data for this reagent are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C43H69F4N3O16S | [1][6] |
| Molecular Weight | 992.1 g/mol | [1] |
| Purity | >95% | [6] |
| Spacer Arm Length | 47.6 Å | [2] |
| Appearance | White to off-white solid or viscous liquid | [2][3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts water solubility to the conjugate. | [4] |
| Storage | Store at -20°C, protected from moisture. | [1] |
| Optimal Reaction pH | 7.5 - 8.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound. It is essential to optimize these protocols for specific proteins and experimental systems.
Protein Biotinylation
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This stock solution should be prepared fresh for optimal reactivity.
-
-
Biotinylation Reaction:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.5-8.5. Buffers containing primary amines, such as Tris, are incompatible with the labeling reaction.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 30-fold molar excess of the biotin reagent over the protein is a good starting point.
-
Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the protein and the desired degree of labeling.
-
-
Purification:
-
Remove the excess, unreacted biotin reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.
-
Pull-Down Assay for Protein-Protein Interactions
This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared as in section 3.1)
-
Cell lysate containing the prey protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads/resin with wash buffer to remove any preservatives.
-
Incubate the biotinylated bait protein with the streptavidin beads/resin for 1 hour at room temperature with gentle rotation to allow for efficient capturing.
-
Wash the beads/resin three times with wash buffer to remove any unbound bait protein.
-
-
Interaction with Prey Protein:
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for the formation of the bait-prey protein complex.
-
-
Washing:
-
Wash the beads/resin extensively (at least five times) with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads/resin in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the prey protein.
-
Advanced Application: PROTAC Development
This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[2][7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The biotin moiety can be used as a versatile handle for purification or detection of the PROTAC, or in some cases, as a component of the final molecule for research purposes.
Signaling Pathway: Targeted Degradation of a Kinase in a Cancer Signaling Pathway
A common application of PROTACs is in cancer therapy, where they can be designed to target and degrade oncoproteins that drive tumor growth. For instance, a PROTAC can be synthesized to target a specific kinase involved in a cancer-related signaling pathway.
References
An In-Depth Technical Guide to the Reaction of Biotin-PEG12-TFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between Biotin-PEG12-TFP ester and primary amines. This conjugation chemistry is a cornerstone of bioconjugation, enabling the specific and efficient labeling of biomolecules for a wide array of applications in research and drug development. This document details the reaction mechanism, presents key quantitative data, provides experimental protocols, and illustrates relevant workflows.
Introduction to this compound
This compound is a sophisticated biotinylation reagent designed for the covalent attachment of biotin (B1667282) to proteins, peptides, and other molecules containing primary amines. It features three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.
-
PEG12 Spacer: A polyethylene (B3416737) glycol linker consisting of 12 ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces aggregation, and minimizes steric hindrance, allowing for better access of the biotin moiety to its binding partners.[1]
-
Tetrafluorophenyl (TFP) Ester: A highly reactive functional group that readily reacts with primary amines to form stable amide bonds.
The reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, is a fundamental tool for creating biotinylated probes, facilitating affinity chromatography, and developing targeted therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[2][3]
The Core Reaction: Amide Bond Formation
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.
Key Characteristics of the Reaction:
-
Specificity: The reaction is highly specific for primary amines at a controlled pH.
-
Efficiency: TFP esters are known for their high reactivity towards primary amines, leading to efficient conjugation.[4]
-
Stability: The resulting amide bond is highly stable under a wide range of physiological conditions.
One of the significant advantages of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous buffers, particularly at neutral to slightly basic pH.[5] This enhanced stability reduces the competing hydrolysis reaction, leading to higher conjugation yields.
Quantitative Data: Reaction Parameters and Stability
The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. A critical consideration is the competition between the desired amidation reaction and the hydrolysis of the TFP ester.
pH Optimization
The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[4] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the TFP ester remains manageable.
Comparative Stability of TFP vs. NHS Esters
TFP esters exhibit significantly greater stability towards hydrolysis in aqueous environments compared to NHS esters, especially under the slightly basic conditions required for efficient labeling. This extended half-life in solution provides a wider window for the conjugation reaction to proceed, ultimately leading to higher yields.
| Ester Type | pH | Approximate Half-life in Aqueous Buffer | Reference |
| TFP Ester | 7.0 | Hours | [6] |
| 8.0 | Significantly longer than NHS esters | [6] | |
| 8.5 | More stable than NHS esters | [5] | |
| NHS Ester | 7.0 | ~4-5 hours | |
| 8.0 | ~10-20 minutes | ||
| 8.5 | Minutes |
Note: The half-life values are approximate and can be influenced by buffer composition and temperature. The data for TFP and NHS esters are based on studies of these esters on self-assembled monolayers, which indicate a similar trend in solution.
Experimental Protocols
This section provides detailed methodologies for protein biotinylation using this compound and for the subsequent quantification of biotin incorporation.
Protocol for Protein Biotinylation
This protocol is a general guideline for the biotinylation of a protein containing primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The TFP ester is moisture-sensitive.
-
Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
Protocol for Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the labeled protein, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotinylated protein sample (purified)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and an equivalent volume of buffer (without the biotinylated protein) as the sample. Measure the absorbance at 500 nm (A₅₀₀_blank).
-
Sample Measurement: Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm (A₅₀₀_sample).
-
Calculation of Biotin Concentration: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin. ΔA₅₀₀ = A₅₀₀_blank - A₅₀₀_sample [Biotin] (M) = ΔA₅₀₀ / (ε_HABA-Avidin × path length) Where ε_HABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (approximately 34,000 M⁻¹cm⁻¹).
-
Calculate Molar Ratio: Moles of Biotin / Moles of Protein = Degree of Labeling
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.
Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a Primary Amine.
Experimental Workflow for Protein Biotinylation
Caption: Experimental Workflow for Protein Biotinylation.
PROTAC Synthesis and Action Workflow
Caption: PROTAC Synthesis and Mechanism of Action.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the biotinylation of biomolecules. The superior stability of the TFP ester compared to NHS esters, combined with the beneficial properties of the PEG12 spacer, makes this reagent an excellent choice for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly generate high-quality biotinylated molecules for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-14 M) forms the basis for numerous applications, including affinity purification, immunoassays, and targeted drug delivery.[1] The effectiveness of these applications, however, is critically dependent on the accessibility of the biotin moiety to its binding partner. Steric hindrance, arising from the proximity of the biotin tag to the surface of the labeled molecule, can significantly impede this interaction.[2] To overcome this challenge, spacer arms are incorporated into biotinylation reagents. Among these, the 12-unit polyethylene (B3416737) glycol (PEG12) spacer has emerged as a particularly effective solution, offering a unique combination of hydrophilicity, flexibility, and length.
This technical guide provides a comprehensive overview of the role of the PEG12 spacer in biotinylation. It delves into the physicochemical properties conferred by the PEG12 moiety, presents quantitative data on its impact, and offers detailed experimental protocols for its application in protein and cell surface labeling. Furthermore, it visualizes key experimental workflows, providing a complete resource for researchers and drug development professionals seeking to optimize their biotinylation strategies.
The Multifaceted Role of the PEG12 Spacer
The incorporation of a PEG12 spacer into a biotinylation reagent offers several distinct advantages over shorter or more hydrophobic linkers. These benefits stem from the inherent properties of polyethylene glycol and the specific length of the 12-unit chain.
1. Mitigation of Steric Hindrance: The primary function of the PEG12 spacer is to extend the biotin molecule away from the surface of the labeled biomolecule. The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure, and a long, flexible spacer arm is crucial for enabling the biotin to access these sites without being obstructed by the bulk of the conjugated molecule.[2] The extended length of the PEG12 spacer is particularly advantageous when biotinylating large proteins or antibodies.
2. Enhanced Solubility: Polyethylene glycol is a highly hydrophilic polymer.[3] By incorporating a PEG12 spacer, the resulting biotinylated molecule exhibits increased water solubility. This is especially beneficial when working with hydrophobic proteins or when a high degree of biotinylation is desired, as it helps to prevent aggregation and precipitation of the conjugate.[1]
3. Reduced Non-Specific Binding: The hydrophilic nature of the PEG spacer creates a hydration shell around the biotinylated molecule, which can reduce non-specific hydrophobic interactions with other proteins or surfaces. This leads to lower background signals in assays and improved purity in affinity-based separations.
4. Increased Flexibility: The PEG chain is highly flexible, allowing the tethered biotin to orient itself optimally for binding to streptavidin. This conformational freedom can contribute to a more efficient and stable interaction.[4]
Data Presentation
The following tables summarize key quantitative data related to the physicochemical properties of PEG12 spacers and their impact on biotinylated molecules.
Table 1: Physicochemical Properties of a PEG12 Spacer
| Property | Value | Reference(s) |
| Number of PEG Units | 12 | N/A |
| Approximate Spacer Arm Length | 46.3 Å | [5] |
| Molecular Weight (of Biotin-PEG12-NHS Ester) | 941.09 g/mol | [1] |
Table 2: Illustrative Comparison of Biotinylation Reagents with Different Spacer Arms
Note: The data in this table is illustrative and intended to highlight the expected trends based on the known properties of PEG spacers. Actual results may vary depending on the specific protein and experimental conditions.
| Feature | No Spacer (NHS-Biotin) | Short Hydrocarbon Spacer (NHS-LC-Biotin) | PEG4 Spacer | PEG12 Spacer |
| Approx. Spacer Length | ~13.5 Å | ~22.4 Å | ~17.6 Å | ~46.3 Å |
| Relative Solubility | Low | Moderate | High | Very High |
| Steric Hindrance | High | Moderate | Low | Very Low |
| Hypothetical Streptavidin Binding Signal | 1.0 | 1.5 | 2.5 | 4.0 |
Experimental Protocols
This section provides detailed methodologies for common biotinylation procedures using a Biotin-PEG12-NHS ester.
Protocol 1: General Protein Biotinylation
This protocol describes the biotinylation of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG12-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of Biotin-PEG12-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG12-NHS Ester in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM Biotin-PEG12-NHS Ester stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method based on the displacement of HABA from avidin by biotin.[6]
-
Protocol 2: Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of live cells in culture.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Biotin-PEG12-NHS Ester
-
Anhydrous DMSO
-
Quenching Solution (PBS containing 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
For adherent cells, perform washes in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.
-
Resuspend the final cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 106 cells/mL.
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess biotinylation reagent.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.
-
Incubate the lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of PEG12-biotinylated molecules.
Caption: Workflow for a pull-down assay using a PEG12-biotinylated bait protein.
Caption: Experimental workflow for cell surface protein biotinylation and isolation.
Caption: Workflow for the discovery and development of PROTACs, where PEG12 can serve as a linker.
Conclusion
The PEG12 spacer offers a significant strategic advantage in biotinylation applications by effectively addressing the challenges of steric hindrance, solubility, and non-specific binding. Its optimal length and hydrophilic nature make it an ideal choice for a wide range of research and drug development applications, from routine protein labeling to the sophisticated design of antibody-drug conjugates and PROTACs. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for scientists aiming to leverage the full potential of PEG12-mediated biotinylation in their experimental endeavors. By understanding and applying these principles, researchers can enhance the reliability, sensitivity, and overall success of their biotin-based assays and purification strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Ascendancy of TFP Esters in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable covalent linkage of molecules to proteins, peptides, oligonucleotides, and other biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines. However, the inherent limitations of NHS esters, particularly their susceptibility to hydrolysis, have paved the way for the emergence of superior alternatives. Among these, 2,3,5,6-tetrafluorophenyl (TFP) esters have gained significant traction, offering a compelling combination of enhanced stability, reactivity, and performance. This technical guide provides an in-depth exploration of the advantages of TFP esters in bioconjugation, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Advantages of TFP Esters
TFP esters offer several distinct advantages over the more traditional NHS esters, making them a more robust and efficient choice for a wide range of bioconjugation applications.
-
Superior Hydrolytic Stability: The most significant advantage of TFP esters is their increased resistance to hydrolysis, especially in aqueous solutions at neutral to basic pH.[1][2][3] This stability translates to a longer half-life in the reaction buffer, minimizing the competing side reaction of ester degradation and leading to more efficient and reproducible conjugation outcomes.[1][2]
-
High Reactivity with Primary Amines: TFP esters readily react with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This reaction proceeds efficiently, often with kinetics comparable to or even exceeding that of NHS esters in aminolysis.
-
Favorable Byproduct Profile: The leaving group generated from the reaction of a TFP ester is 2,3,5,6-tetrafluorophenol (B1216870) (TFP). This byproduct is less nucleophilic than N-hydroxysuccinimide (the byproduct of NHS ester reactions), reducing the potential for unwanted side reactions.
-
Enhanced Properties of Bioconjugates: The use of TFP esters can lead to the formation of bioconjugates with improved characteristics. For instance, in the context of antibody-fluorophore conjugates, the use of the closely related pentafluorophenyl (PFP) esters has been shown to result in conjugates with reduced aggregation and enhanced brightness.[]
-
Increased Hydrophobicity: TFP esters exhibit greater hydrophobicity compared to their NHS counterparts.[3] This property can be advantageous in specific applications, such as the fabrication of high-density microarrays where it can lead to smaller and more uniform spot sizes.[2]
Quantitative Comparison: TFP vs. NHS Esters
The superior performance of TFP esters is quantitatively demonstrated by their reaction kinetics, particularly their resistance to hydrolysis.
Table 1: Hydrolysis Kinetics of TFP vs. NHS Esters on a Self-Assembled Monolayer (SAM)
| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) |
| 7.0 | TFP | 1.1 x 10⁻⁴ | 6300 |
| 7.0 | NHS | 2.1 x 10⁻⁴ | 3300 |
| 8.0 | TFP | 3.9 x 10⁻⁴ | 1775 |
| 8.0 | NHS | 1.2 x 10⁻³ | 580 |
| 10.0 | TFP | 1.8 x 10⁻³ | 385 |
| 10.0 | NHS | 1.8 x 10⁻² | 39 |
Data adapted from a study on ester-terminated self-assembled monolayers.[2]
The data clearly illustrates that at all pH levels tested, TFP esters exhibit a significantly longer half-life than NHS esters, with the difference being most pronounced at the more basic pH of 10.0, where the TFP ester is almost 10-fold more stable.[2]
Reaction Mechanism and Workflow
The fundamental reaction of a TFP ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the stable tetrafluorophenoxide leaving group, resulting in the formation of a stable amide bond.
Reaction Mechanism
Experimental Workflow for Bioconjugation
The general workflow for bioconjugation using TFP esters involves several key steps, from preparation of the biomolecule to purification and characterization of the final conjugate.
Experimental Protocols
The following are detailed methodologies for common bioconjugation applications using TFP esters.
Protocol 1: Labeling an Antibody with a TFP Ester-Functionalized Fluorophore
Materials:
-
Antibody of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TFP ester of the fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
Procedure:
-
Prepare the Antibody:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Prepare the TFP Ester Solution:
-
Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the TFP ester solution to the antibody solution at a molar excess of 10-20 fold (ester:antibody). The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted TFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes.
-
-
Characterize the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
The DOL is calculated as: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF)) / ε_protein] where A_dye is the absorbance at the dye's λ_max, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a TFP-Ester Linker-Payload
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
TFP ester-functionalized linker-payload
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Reducing agent (if cysteine conjugation is desired, e.g., TCEP)
-
Purification system (e.g., tangential flow filtration (TFF), hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer.
-
For lysine conjugation, proceed to the next step. For site-specific cysteine conjugation, partially reduce the interchain disulfides of the mAb with a controlled amount of reducing agent (e.g., TCEP).
-
-
Linker-Payload Preparation:
-
Dissolve the TFP ester-functionalized linker-payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the mAb solution at a specific molar ratio (e.g., 5-10 equivalents for lysine conjugation).
-
Incubate the reaction at a controlled temperature (e.g., 15-25°C) for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and solvent using tangential flow filtration (TFF) with a suitable molecular weight cutoff membrane.
-
Further purify the ADC to separate species with different drug-to-antibody ratios (DAR) using hydrophobic interaction chromatography (HIC).
-
-
Characterization of the ADC:
-
Determine the average DAR and drug distribution by HIC-UV and/or mass spectrometry (MS).
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Evaluate the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).
-
Conclusion
TFP esters represent a significant advancement in bioconjugation chemistry, offering a more stable and efficient alternative to traditional NHS esters. Their enhanced resistance to hydrolysis, coupled with high reactivity towards primary amines, leads to more reproducible and higher-yielding conjugations. For researchers in basic science, diagnostics, and drug development, the adoption of TFP ester chemistry can lead to the creation of more robust and reliable bioconjugates, ultimately advancing their scientific endeavors. The detailed protocols and workflows provided in this guide serve as a practical resource for implementing this superior bioconjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
Biotin-PEG12-TFP Ester as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] This is achieved through their unique heterobifunctional nature, where one end of the molecule binds to a target protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker connecting these two binding moieties is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[3]
This technical guide focuses on a specific and versatile PROTAC linker: Biotin-PEG12-TFP ester . This linker combines a polyethylene (B3416737) glycol (PEG) chain of 12 units, a biotin (B1667282) molecule, and a tetrafluorophenyl (TFP) ester reactive group. The PEG component enhances solubility and provides a flexible spacer, the biotin offers a valuable tool for experimental pull-down assays and visualization, and the TFP ester allows for efficient covalent conjugation to an amine-containing molecule, typically a ligand for the POI or the E3 ligase.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and subsequent biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C43H69F4N3O16S | [][5] |
| Molecular Weight | 992.08 g/mol | [][5] |
| Appearance | White to off-white solid or viscous liquid | [6] |
| Solubility | Soluble in DMSO and DMF | [] |
| Storage Conditions | -20°C, protect from moisture | [5] |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | [7] |
| Reacts With | Primary amines (-NH2) | [7] |
| Spacer Arm | 12-unit polyethylene glycol (PEG) chain | [8] |
PROTAC Synthesis Using this compound
The synthesis of a PROTAC using this compound involves the covalent conjugation of the TFP ester with a primary amine present on either the POI ligand or the E3 ligase ligand. TFP esters are known for their high reactivity towards amines and greater stability in aqueous media compared to N-hydroxysuccinimide (NHS) esters.[7]
General Synthesis Protocol: Amine-TFP Ester Conjugation
This protocol describes a general procedure for the conjugation of this compound to an amine-containing small molecule (e.g., a POI ligand).
Materials:
-
This compound
-
Amine-containing molecule (POI or E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the solution. This is to deprotonate the primary amine, increasing its nucleophilicity.
-
Linker Addition: In a separate vial, dissolve 1.0-1.2 equivalents of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Slowly add the this compound solution to the solution of the amine-containing molecule.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to check for the consumption of starting materials and the formation of the desired product.
-
Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or an amine-containing buffer like Tris to consume any unreacted TFP ester.
-
Purification: The final biotinylated PROTAC conjugate is typically purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The biotin moiety on the linker provides a powerful tool for various experimental assays to confirm the mechanism of action and identify binding partners.
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to determine the degradation concentration 50 (DC50) and the maximum degradation (Dmax) of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Biotinylated PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the biotinylated PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
Materials:
-
Cells treated with the biotinylated PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the biotinylated PROTAC at a concentration that induces significant degradation, in the presence of a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation:
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with an antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect the polyubiquitinated POI.
-
Biotin Pull-Down Assay
The biotin tag on the PROTAC allows for the pull-down of the PROTAC and its binding partners, which can be used to confirm target engagement in a cellular context.
Materials:
-
Cells treated with the biotinylated PROTAC
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffer
-
Elution buffer (e.g., high concentration of free biotin or SDS-PAGE sample buffer)
-
Mass spectrometry facility (for protein identification)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC and lyse them.
-
Pull-Down:
-
Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads.
-
Analysis:
-
Western Blot: Analyze the eluate by Western blotting using an antibody against the POI to confirm its interaction with the biotinylated PROTAC.
-
Mass Spectrometry: For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Quantitative Data Presentation
| PROTAC (Hypothetical) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type (for comparison) | Reference (for comparison) |
| Bio-PEG12-PROTAC-X | BRD4 | HeLa | 5 - 50 | > 90 | PEG-based | [9] |
| Bio-PEG12-PROTAC-Y | BTK | Mino | 1 - 20 | > 85 | PEG-based | [9] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Conclusion
This compound is a valuable and versatile tool for the development of novel PROTACs. Its well-defined structure, combining a flexible and solubilizing PEG spacer with a reactive TFP ester and an experimentally useful biotin handle, provides a robust platform for researchers in the field of targeted protein degradation. The methodologies and protocols outlined in this guide offer a comprehensive framework for the synthesis, evaluation, and characterization of PROTACs incorporating this linker, facilitating the advancement of this exciting therapeutic modality. While specific performance data for this particular linker is not yet widely published, the general principles and experimental approaches described herein will enable scientists to effectively utilize this compound in their drug discovery and chemical biology research.
References
- 1. youtube.com [youtube.com]
- 2. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Reactivity and Stability of TFP Esters: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and effective molecular tools, from fluorescently labeled proteins to targeted antibody-drug conjugates (ADCs). Among the array of amine-reactive functionalities, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a superior alternative to the more conventional N-hydroxysuccinimide (NHS) esters. This technical guide provides an in-depth exploration of TFP ester chemistry, offering a comprehensive overview of its reactivity, stability, and practical applications, complete with detailed experimental protocols and comparative data.
Core Principles: Understanding TFP Ester Chemistry
TFP esters are activated esters that readily react with primary and secondary amines to form stable amide bonds.[1][2] This reactivity is central to their utility in covalently modifying biomolecules such as proteins, peptides, and oligonucleotides, which present accessible amine groups on lysine (B10760008) residues and their N-termini.[1][2] The core advantage of TFP esters lies in their enhanced stability, particularly their resistance to hydrolysis in aqueous environments, a critical factor in bioconjugation reactions that are typically performed in aqueous buffers.[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the stable 2,3,5,6-tetrafluorophenol (B1216870) leaving group and forming the desired amide bond.
Quantitative Comparison: TFP vs. NHS Esters
The primary advantage of TFP esters over NHS esters is their significantly greater resistance to spontaneous hydrolysis, especially at the slightly basic pH conditions often required for efficient amine labeling.[3][4][5] This increased stability translates to more efficient and reproducible conjugation reactions, as a higher proportion of the active ester remains available to react with the target biomolecule rather than being consumed by reaction with water.
Table 1: Comparative Hydrolysis Half-Lives of TFP and NHS Esters on a Self-Assembled Monolayer (SAM) Surface
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Half-Life Ratio (TFP/NHS) |
| 7.0 | 1400 | 730 | 1.9 |
| 8.0 | 470 | 160 | 3.0 |
| 10.0 | 360 | 39 | 9.2 |
Data adapted from a study on self-assembled monolayers, demonstrating the trend in aqueous stability.[4]
The enhanced stability of TFP esters allows for more flexible reaction conditions and can lead to higher conjugation yields, particularly when working with low concentrations of precious biomolecules.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of TFP esters in bioconjugation.
Protocol 1: Synthesis of a TFP Ester from a Carboxylic Acid
This protocol describes a general method for the synthesis of a TFP ester from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
Carboxylic acid of interest
-
2,3,5,6-Tetrafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether or hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 2,3,5,6-tetrafluorophenol (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude TFP ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Characterization:
-
NMR Spectroscopy: The purified TFP ester should be characterized by ¹H and ¹⁹F NMR to confirm its structure and purity. The ¹H NMR spectrum will show the characteristic signals of the parent molecule, while the ¹⁹F NMR will exhibit signals corresponding to the tetrafluorophenyl group.[6][7][8][9]
-
Mass Spectrometry: Confirm the molecular weight of the TFP ester using mass spectrometry (e.g., ESI-MS).
-
HPLC: Assess the purity of the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Antibody Labeling with a TFP Ester
This protocol provides a general procedure for labeling an antibody with a TFP ester-functionalized molecule (e.g., a fluorescent dye or a drug-linker).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TFP ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. Buffers containing primary amines like Tris will compete with the antibody for reaction with the TFP ester.
-
TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. TFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and minimize exposure to air.
-
Conjugation Reaction: a. Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess over the antibody (typically a 5 to 20-fold molar excess). b. Slowly add the TFP ester stock solution to the antibody solution while gently vortexing or stirring. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-16 hours. The optimal time and temperature may need to be determined empirically for each specific antibody and TFP ester.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove the unreacted TFP ester, the hydrolyzed product, and the quenching agent by size-exclusion chromatography or dialysis. Equilibrate the SEC column or perform dialysis against a suitable storage buffer (e.g., PBS).
Protocol 3: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct chromophore.
Procedure:
-
Measure the absorbance of the purified antibody-drug conjugate at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance of the conjugated molecule (Aₘₐₓ).
-
Calculate the concentration of the antibody, correcting for the absorbance of the conjugated molecule at 280 nm:
-
Correction Factor (CF) = A₂₈₀ of the free conjugated molecule / Aₘₐₓ of the free conjugated molecule
-
Corrected A₂₈₀ = A₂₈₀ of the conjugate - (Aₘₐₓ of the conjugate × CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length)
-
where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
-
Calculate the concentration of the conjugated molecule:
-
Conjugated Molecule Concentration (M) = Aₘₐₓ of the conjugate / (ε_molecule × path length)
-
where ε_molecule is the molar extinction coefficient of the conjugated molecule at its λₘₐₓ.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Conjugated Molecule Concentration (M) / Antibody Concentration (M)
-
Mandatory Visualizations
Signaling Pathway: Disruption of Tubulin Polymerization by an MMAE-ADC
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs.[10][11] When an MMAE-conjugated ADC binds to its target antigen on a cancer cell, it is internalized, and the MMAE is released, which then disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12]
Caption: Signaling pathway of an MMAE-conjugated ADC.
Experimental Workflow: Development of an Antibody-Drug Conjugate using TFP Ester Chemistry
The development of an ADC is a multi-step process that involves careful selection of the antibody, linker, and payload, followed by a controlled conjugation process and rigorous analytical characterization.
Caption: Experimental workflow for ADC development.
Conclusion
TFP esters offer a robust and reliable chemistry for the modification of biomolecules, providing significant advantages in terms of stability and reaction efficiency over traditional NHS esters. This technical guide has provided a comprehensive overview of TFP ester reactivity and stability, supported by quantitative data and detailed experimental protocols. By leveraging the favorable properties of TFP esters, researchers and drug development professionals can achieve more consistent and higher-quality bioconjugates, ultimately advancing the development of novel diagnostics and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mascogroup.com [mascogroup.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR spectrum [chemicalbook.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. cellmosaic.com [cellmosaic.com]
An In-Depth Technical Guide to Biotinylation Using Tetrafluorophenyl (TFP) Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of biotinylation utilizing tetrafluorophenyl (TFP) esters. It is designed to offer a deep understanding of the underlying chemistry, advantages over other common methods, and practical guidance for laboratory implementation.
Core Principles of TFP Ester-Based Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This process is a cornerstone of many life science applications due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1] TFP esters are a class of amine-reactive reagents used to achieve this conjugation.[2]
The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine of a protein) on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.[2][3]
Key Advantages of TFP Esters:
TFP esters offer several distinct advantages over the more commonly used N-hydroxysuccinimide (NHS) esters, primarily related to their stability in aqueous solutions.[4][5]
-
Enhanced Stability at Alkaline pH: TFP esters are significantly less susceptible to spontaneous hydrolysis, especially in aqueous buffers with a neutral to alkaline pH.[2][3][6] This increased stability allows for more efficient conjugation at the optimal pH for amine reactivity (pH 7.5-8.5), leading to higher yields of the biotinylated product.[4]
-
Reduced Competing Hydrolysis: The primary competing reaction in amine-reactive conjugations is the hydrolysis of the ester. The lower rate of hydrolysis for TFP esters means that more of the reagent is available to react with the target molecule over a longer period.[6]
Quantitative Comparison of TFP and NHS Ester Stability
The superior stability of TFP esters is a critical factor in their selection for biotinylation reactions. The following table summarizes the comparative hydrolysis data for TFP and NHS esters at various pH levels.
| pH | TFP Ester Half-Life | NHS Ester Half-Life | Reference(s) |
| 7.0 | Significantly longer than NHS esters | Hours | [4][6] |
| 8.0 | - | Minutes | [4] |
| 10.0 | Almost 10-fold longer than NHS esters | 39 minutes | [6] |
Experimental Protocols
This section provides a detailed methodology for the biotinylation of a purified protein in solution using a TFP-PEG-biotin reagent.
Materials
-
Purified protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[7][8]
-
TFP-PEG-Biotin reagent (e.g., EZ-Link™ TFP-PEG3-Biotin).[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]
-
Amine-free reaction buffer (e.g., PBS, pH 7.5-8.5).[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]
-
Desalting column or dialysis cassette for purification.[7]
Procedure
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Equilibrate the TFP-PEG-Biotin reagent to room temperature before opening the vial to prevent moisture condensation.[7]
-
Immediately before use, dissolve the TFP-PEG-Biotin reagent in DMF or DMSO to create a 10 mM stock solution.[7][8] Note: Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.[7]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the TFP-PEG-Biotin stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.[9][10]
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.[7][11] The optimal incubation time and temperature may need to be determined empirically.[7]
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted TFP-PEG-Biotin.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and the tetrafluorophenol byproduct using a desalting column or by dialysis against an appropriate buffer.[7]
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[1]
-
Determination of Biotin Incorporation
The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[7]
Visualizing Workflows and Principles
The following diagrams, generated using Graphviz, illustrate the core concepts and a typical experimental workflow involving TFP ester biotinylation.
Caption: Chemical principle of TFP ester-mediated biotinylation of a primary amine.
Caption: Experimental workflow for identifying cell surface proteins.
Applications in Research and Drug Development
The robust nature of TFP ester-based biotinylation makes it a valuable tool in various research and development areas:
-
Cell Surface Proteomics: Selective labeling of extracellular proteins on live cells for identification and quantification.[12][13]
-
Immunoassays: Preparation of biotinylated antibodies and antigens for ELISA, Western blotting, and immunohistochemistry.[10]
-
Affinity Purification: Immobilization of biotinylated proteins or nucleic acids for pull-down assays to study molecular interactions.[14]
-
Drug Delivery: Conjugation of biotin to drug molecules or nanoparticles for targeted delivery to cells expressing biotin receptors.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution | Reference(s) |
| Low Biotinylation Efficiency | Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS. | [7][8] |
| TFP-ester reagent is hydrolyzed. | Prepare the TFP-ester solution immediately before use and avoid storing it. | [7] | |
| Suboptimal molar coupling ratio. | Test a range of molar excess ratios of the biotinylation reagent to the protein (e.g., 5:1 to 100:1). | [8] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 10%. | [11] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | [11] | |
| High Background in Assays | Incomplete removal of excess biotin. | Ensure thorough purification using desalting columns or dialysis after the biotinylation reaction. | [11] |
| Non-specific binding of streptavidin. | Include appropriate blocking agents (e.g., BSA) in your assays. | [11] |
References
- 1. attogene.com [attogene.com]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 14. Quantitative analysis of binding of transcription factor complex to biotinylated DNA probe by a streptavidin-agarose pulldown assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Biotin-PEG12-TFP Ester: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Biotin-PEG12-TFP ester is a critical reagent in bioconjugation, enabling the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. Its unique properties, including a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a moisture-insensitive tetrafluorophenyl (TFP) ester, offer significant advantages in labeling experiments. This guide provides an in-depth overview of the proper storage, handling, and application of this compound to ensure experimental success and reproducibility.
Core Concepts: Understanding the Reagent
This compound consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a 12-unit PEG spacer that enhances water solubility and reduces steric hindrance, and a TFP ester reactive group for forming stable amide bonds with primary amines.[1][2][3][4] TFP esters are notably more resistant to spontaneous hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions, particularly at basic pH.[5][6][7][8]
Quantitative Data Summary
For clarity and easy comparison, the key quantitative parameters of this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 992.08 g/mol | [2][9][10] |
| Chemical Formula | C₄₃H₆₉F₄N₃O₁₆S | [2][9][10] |
| Purity | >95% - >98% | [2][3][10] |
| dPEG® Spacer Length | 40 atoms, 47.6 Å | [2] |
| Optimal Reaction pH | 7.5 - 8.5 | [1][2] |
| Long-term Storage Temperature | -20°C or colder (<-15°C) | [1][2][3][8][9] |
Storage and Handling: Best Practices
Proper storage and handling are paramount to maintaining the reactivity and stability of this compound.
Storage:
-
Long-Term Storage: The compound should be stored at -20°C or colder upon receipt.[1][2][3][8][9]
-
Moisture Sensitivity: this compound is hygroscopic and moisture-sensitive.[1][11] It is crucial to prevent exposure to moisture, which can lead to hydrolysis of the TFP ester and render the reagent inactive.
-
Inert Atmosphere: To minimize degradation, store the reagent under an inert atmosphere such as argon or nitrogen.[1][11]
-
Equilibration: Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[1][11]
Handling:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
-
Work Environment: Handle the reagent in a clean, dry environment. For preparing stock solutions, use anhydrous solvents.[1][11]
-
Stock Solutions: Stock solutions can be prepared in dry, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][11] Once prepared, aliquot and store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively.[1][12] It is recommended to use freshly prepared stock solutions for optimal results.[11]
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins. Optimization may be required based on the specific biomolecule and experimental goals.
Protein Biotinylation Workflow
Caption: A generalized workflow for protein biotinylation.
Detailed Protocol for Protein Biotinylation
-
Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.5 and 8.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[11] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester.[11]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may improve efficiency.[11]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography (e.g., a desalting column), or another suitable purification method.
Signaling Pathway and Reaction Mechanism
The core of the biotinylation process is the reaction between the TFP ester and a primary amine on the target biomolecule, forming a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Applications
This compound is a versatile tool with numerous applications in life science research and drug development, including:
-
Protein and Antibody Labeling: Creating biotinylated probes for immunoassays such as ELISA and Western blotting.[2]
-
PROTAC Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][]
-
Surface Immobilization: Attaching biotinylated molecules to streptavidin-coated surfaces for applications in biosensors and affinity chromatography.[2]
-
Cell and Tissue Staining: Used in conjunction with fluorescently labeled streptavidin for imaging applications.
-
Pull-Down Assays: Isolating and identifying binding partners of a biotinylated protein.[2]
By adhering to the guidelines outlined in this technical guide, researchers can effectively utilize this compound to achieve reliable and reproducible results in their bioconjugation experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TCO-PEG4-TFP Ester, 2268817-73-6 | BroadPharm [broadpharm.com]
- 9. Biotin-dPEG®12-TFP Ester | DPG-5874 | Biosynth [biosynth.com]
- 10. This compound - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Advantages of Polyethylene Glycol (PEG) in Biotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of Conventional Biotinylation
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The extraordinarily high affinity between biotin (Vitamin H) and streptavidin (or avidin) forms the basis for numerous applications, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, affinity chromatography, and targeted drug delivery.[1][2][3] Despite the robustness of this interaction, traditional biotinylation reagents often face significant challenges that can compromise experimental outcomes. These limitations include poor aqueous solubility of the reagent, steric hindrance that impedes streptavidin binding, high non-specific binding leading to background noise, and potential immunogenicity in vivo.[4][5][6]
The incorporation of a Polyethylene Glycol (PEG) spacer arm into biotin reagents has emerged as a transformative solution.[4][7] PEG is a hydrophilic, flexible, and biocompatible polymer that confers significant advantages upon the biotinylation process.[2][] This technical guide provides an in-depth exploration of the core benefits of PEG linkers in biotin reagents, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in optimizing their applications.
Core Benefits of PEGylated Biotin Reagents
The unique physicochemical properties of PEG directly address the primary drawbacks of conventional biotin linkers. The introduction of a PEG chain enhances the functionality of biotinylated molecules in four critical ways.
dot
Caption: Logical flow from core PEG properties to key experimental benefits.
Increased Aqueous Solubility
The inherent hydrophilicity of the PEG polymer chain dramatically increases the water solubility of both the biotin reagent itself and the final biotinylated conjugate.[4][7] This allows for the preparation of high-concentration stock solutions without resorting to organic solvents like DMSO, which can be detrimental to sensitive proteins.[4] Furthermore, PEGylation helps prevent the aggregation and precipitation of labeled proteins, which is a common issue when labeling hydrophobic molecules or achieving a high degree of biotinylation.[2]
Reduced Steric Hindrance
The biotin-streptavidin interaction requires the biotin molecule to access a deep binding pocket within the tetrameric streptavidin protein. When biotin is attached to a large biomolecule via a short linker, the bulk of the biomolecule can physically block this interaction—a phenomenon known as steric hindrance.[5] The long, flexible PEG chain acts as an extended spacer arm, holding the biotin moiety far away from the surface of the labeled molecule.[4][9] This increased distance and flexibility significantly improves the accessibility of the biotin for binding to streptavidin, leading to a stronger and more efficient signal in detection assays.[9][10]
Minimized Non-Specific Binding
Non-specific binding of reagents to surfaces and off-target proteins is a major source of background noise and false positives in assays. The hydrophilic PEG chain creates a hydration shell around the biotinylated molecule.[11] This layer of water acts as a physical barrier, effectively masking the molecule and preventing unwanted hydrophobic or ionic interactions that cause non-specific adsorption.[6][12] This "stealth" property is crucial for achieving high signal-to-noise ratios in sensitive applications like pull-down assays and immunohistochemistry.
Improved Biocompatibility and Pharmacokinetics
For in vivo applications such as targeted drug delivery and bio-imaging, the properties of the linker are critical. PEG is well-established as a biologically inert and non-immunogenic polymer.[2][7][] PEGylation can shield the biotinylated molecule (e.g., a therapeutic protein or antibody) from recognition by the immune system and proteolytic degradation.[7][13] This "stealth" effect prolongs its circulation half-life in the bloodstream by reducing clearance by the mononuclear phagocyte system, thereby enhancing its therapeutic efficacy and bioavailability.[7][13][]
Quantitative Data on Performance
The advantages of PEG linkers can be quantified through direct experimental comparison. The following tables summarize key performance metrics.
Table 1: Effect of PEG Linker Length on Biotinylation Efficiency This data illustrates that while the number of biotin molecules attached per protein is similar, the accessibility for streptavidin binding, and thus the signal, is significantly enhanced with longer PEG chains.
| Biotinylation Reagent | Linker Arm Length (Å) | Degree of Biotinylation (Mole of Biotin/Mole of BSA) | Streptavidin Binding Signal (Relative Fluorescence Units) |
| Biotin-PEG3-NHS | ~19.5 | 4.2 | 8,500 |
| Biotin-PEG5-NHS | ~26.9 | 4.5 | 11,200 |
| Biotin-PEG7-NHS | ~34.3 | 4.6 | 12,500 |
| (Note: The data in this table is based on a hypothetical model presented for illustrative purposes to highlight performance differences.)[9] |
Table 2: Impact of PEG on Non-Specific Binding in Immunoassays In a model immunoassay system, the use of PEG-modified hydrogels demonstrated a dramatic improvement in both background reduction and signal enhancement.
| Parameter | Performance Improvement |
| Reduction in Non-Specific Binding | 10-fold |
| Increase in Specific Signal | 6-fold |
| (Data derived from studies on PEG-modified polyacrylate hydrogels for Staphylococcal Enterotoxin B detection).[6] |
Table 3: Influence of PEG Chain Length on In Vitro Cytotoxicity of a Drug Conjugate In the development of an Affibody-based drug conjugate, longer PEG linkers reduced the immediate cytotoxicity, a factor that, when combined with improved circulation time, can lead to better overall therapeutic outcomes in vivo.
| Conjugate | PEG Linker MW | IC₅₀ on NCI-N87 cells (nM) | IC₅₀ on BT-474 cells (nM) |
| HM | None | 4.94 | 2.48 |
| HP4KM | 4 kDa | 31.90 | 26.20 |
| HP10KM | 10 kDa | 111.30 | 83.50 |
| (Data from a study on Affibody-drug conjugates targeting HER2-positive cells).[15] |
Key Experimental Protocols
The following protocols provide detailed methodologies for common applications utilizing biotin-PEG reagents.
Protocol 1: General Protein Biotinylation with Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEG-NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9] Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[16]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO to create a 10-20 mM stock solution. The NHS-ester moiety hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for long-term storage.[16]
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS reagent to the protein solution.[16] The final concentration of DMSO in the reaction should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent from the labeled protein using a desalting column or dialysis against PBS.[16] The purified biotinylated protein is now ready for use or storage.
Protocol 2: Biotin-PEG-Probe Pull-Down Assay
This workflow is used to identify and isolate proteins that bind to a specific biotinylated DNA, RNA, or small molecule "bait."
dot
Caption: Experimental workflow for a protein-protein interaction pull-down assay.
Procedure:
-
Bait Preparation: Prepare the biotinylated bait (e.g., a DNA oligonucleotide or protein) as described in Protocol 1 or using appropriate end-labeling techniques for nucleic acids.[17]
-
Bead Equilibration: Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a suitable binding buffer. Wash the beads 2-3 times to remove preservatives.
-
Bait Immobilization: Incubate the biotinylated bait with the equilibrated streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for capture.
-
Blocking: Wash the bait-bound beads to remove any unbound bait. To reduce non-specific binding, block the beads with a solution of BSA and/or sheared salmon sperm DNA.[18]
-
Binding Reaction: Incubate the blocked, bait-bound beads with cell lysate containing the "prey" proteins for 1-3 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads. Wash buffers may contain high salt concentrations (e.g., 1M NaCl) and non-ionic detergents (e.g., 0.05% Tween-20).[18][19]
-
Elution: Elute the captured protein complexes from the beads. This can be achieved by boiling in SDS-PAGE loading buffer, by competitive elution with free biotin, or by changing pH.
-
Analysis: Analyze the eluted proteins via Western blotting for a specific target or by mass spectrometry for discovery proteomics.
Protocol 3: Blocking Endogenous Biotin in Cells/Tissues
Cells and tissues contain endogenous biotin-dependent carboxylase enzymes, which can be a significant source of background in assays using streptavidin detection systems. This protocol masks endogenous biotin.[20]
Procedure:
-
Initial Blocking: Following fixation and permeabilization of the sample, block with a standard protein-based blocker (e.g., 5% BSA in TBS).
-
Streptavidin Block: Incubate the sample with an excess of streptavidin (e.g., 0.1 mg/mL in wash buffer) for 15-30 minutes at room temperature. This will saturate all endogenous biotin.
-
Wash: Wash the sample thoroughly (3 times for 10 minutes each) with wash buffer (e.g., TBS).
-
Biotin Block: Incubate the sample with an excess of free biotin (e.g., 0.5 mg/mL in wash buffer) for 15-30 minutes. This step is critical to block the remaining unoccupied binding sites on the streptavidin molecules added in step 2.[20]
-
Final Wash: Wash the sample thoroughly again (3 times for 10 minutes each).
-
Assay Continuation: The sample is now ready for the addition of the biotinylated detection probe (e.g., a biotin-PEG-antibody).
Visualization of Mechanism
The diagram below illustrates the fundamental advantage of a long PEG linker in overcoming steric hindrance compared to a traditional, short linker.
dot
Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.
Conclusion
The integration of Polyethylene Glycol linkers into biotin reagents provides a multifaceted solution to the common pitfalls of standard biotinylation. By increasing solubility, minimizing steric hindrance, reducing non-specific binding, and improving in vivo biocompatibility, biotin-PEG reagents enable more robust, sensitive, and reliable results across a vast range of scientific applications.[1][4][7] From fundamental protein interaction studies to the development of next-generation targeted therapeutics, the selection of an appropriate PEGylated biotinylation reagent is a critical step in experimental design and success. Researchers should consider the specific requirements of their application, as the length and nature of the PEG linker can be optimized to achieve maximal performance.[9]
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotin-PEG-maleimide (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 11. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Biotin-PEG12-TFP Ester: Suppliers, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Biotin-PEG12-TFP ester, a versatile reagent for bioconjugation. This document details available suppliers and their corresponding catalog numbers, presents key technical data, and offers detailed experimental protocols for its application in common laboratory techniques. Furthermore, it visualizes a key experimental workflow utilizing this reagent in the context of targeted protein degradation.
Introduction to this compound
This compound is a long-chain, PEGylated biotinylation reagent. It consists of a biotin (B1667282) moiety, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester group readily reacts with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds. The long PEG spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces steric hindrance for biotin-binding proteins like streptavidin, and minimizes non-specific interactions. These properties make this compound a valuable tool in various applications, including immunoassays, affinity chromatography, and targeted protein degradation.
Suppliers and Catalog Information
A variety of life science suppliers offer this compound. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | Catalog Number |
| Vector Labs | Biotin-dPEG®12-TFP ester | QBD-10008[1] |
| BroadPharm | This compound | BP-22621[2] |
| Precise PEG | This compound | AG-2943 |
| Sigma-Aldrich | Biotin-dPEG®12-TFP ester | QBD10008 |
| BOC Sciences | This compound | Not explicitly found |
| RuiaoBio | This compound | RA91602 |
Technical Data
The following table summarizes key quantitative data for this compound, facilitating easy comparison.
| Property | Value |
| Molecular Weight | ~992.08 g/mol |
| CAS Number | 2055105-33-2[2] |
| Purity | >95% (Varies by supplier) |
| Spacer Arm Length | 12 PEG units (~59 Å) |
| Reactivity | Primary amines (-NH2) |
| Optimal Reaction pH | 7.5 - 8.5[1] |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, desiccated |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Protein Biotinylation
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the biotinylation reaction.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted TFP ester.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody
This protocol describes a sandwich ELISA using a biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Pull-Down Assay with a Biotinylated Bait Protein
This protocol outlines the use of a biotinylated "bait" protein to isolate its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential "prey" proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with binding/wash buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads with binding/wash buffer to remove any unbound bait protein.
-
Lysate Incubation: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the immobilized "bait."
-
Washing: Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent analysis by Western blotting, or by incubating with a buffer containing a high concentration of free biotin to competitively elute the biotinylated bait and its interacting partners.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Chemical reaction of this compound with a protein.
Caption: Workflow for using a biotinylated PROTAC in targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG12-TFP ester for the targeted biotinylation of proteins. This reagent is a valuable tool for various applications, including immunoassays, affinity chromatography, and pull-down assays, due to its high reactivity and the advantageous properties of its polyethylene (B3416737) glycol (PEG) spacer.
Introduction to this compound
This compound is a biotinylation reagent designed for the covalent attachment of biotin (B1667282) to proteins and other molecules containing primary amine groups. The key features of this reagent include:
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1] Compared to N-hydroxysuccinimide (NHS) esters, TFP esters are more reactive towards primary amines and exhibit greater stability in aqueous buffers.[1]
-
PEG12 Spacer Arm: A 12-unit polyethylene glycol (PEG) spacer separates the biotin molecule from the TFP ester. This long, hydrophilic spacer enhances the water solubility of the biotinylated protein, which can help to reduce aggregation.[1] The spacer also minimizes steric hindrance, providing better access for the biotin to bind to avidin (B1170675) or streptavidin.
-
Biotin Moiety: Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin, forming the basis for numerous detection and purification applications.[2][3]
The reaction between this compound and a primary amine on a protein results in the formation of a stable amide bond, effectively labeling the protein with biotin.
Experimental Workflow Overview
The overall process of protein biotinylation using this compound involves several key stages: protein preparation, the labeling reaction, purification of the biotinylated protein, and quantification of the degree of biotinylation.
Detailed Experimental Protocols
Protocol 1: Protein Preparation for Biotinylation
Successful biotinylation requires the protein to be in a suitable buffer.
1.1. Buffer Requirements:
-
The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the TFP ester.[4][5]
-
Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES.[4]
-
The optimal pH for the labeling reaction with TFP esters is between 7.5 and 8.5.[1]
1.2. Buffer Exchange Procedure (if necessary): If your protein is in an incompatible buffer, perform a buffer exchange using one of the following methods:
-
Dialysis: Dialyze the protein solution against the desired reaction buffer.
-
Size Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with the reaction buffer.[4]
1.3. Protein Concentration:
Protocol 2: Biotinylation Reaction
2.1. Materials:
-
Protein solution (in appropriate buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.5-8.5)
2.2. Calculation of Molar Excess: The extent of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent |
| 2 mg/mL | ≥ 20-fold |
| 10 mg/mL | ≥ 12-fold |
Table 1: Recommended Molar Excess of this compound for Labeling IgG.[8][9]
Calculation Example: To label 1 mL of a 2 mg/mL IgG solution (MW = 150,000 g/mol ) with a 20-fold molar excess:
-
Calculate moles of IgG: (2 mg/mL * 1 mL) / 150,000,000 mg/mol = 1.33 x 10-8 mol
-
Calculate moles of this compound: 1.33 x 10-8 mol IgG * 20 = 2.66 x 10-7 mol
-
Calculate the volume of a 10 mM this compound stock solution to add: (2.66 x 10-7 mol) / (0.01 mol/L) = 2.66 x 10-5 L = 26.6 µL
2.3. Reaction Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[6]
-
To quench the reaction, add a buffer containing primary amines, such as Tris, to a final concentration of 20-50 mM.
Protocol 3: Purification of Biotinylated Protein
It is crucial to remove unreacted biotin reagent to avoid interference in downstream applications.
3.1. Method Selection:
-
Size Exclusion Chromatography (Desalting Column): Suitable for removing small molecules from proteins.
-
Dialysis: Effective for removing small molecules from larger proteins.
3.2. Desalting Column Procedure:
-
Equilibrate the desalting column with PBS or another suitable buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the purified biotinylated protein according to the manufacturer's instructions.
Protocol 4: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[2][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[10]
4.1. Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
4.2. HABA Assay Protocol (Cuvette Format):
| Step | Procedure |
| 1 | Pipette 900 µL of HABA/Avidin solution into a 1 mL cuvette. |
| 2 | Measure the absorbance at 500 nm (A500 HABA/Avidin).[2] |
| 3 | Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[2] |
| 4 | Measure the absorbance at 500 nm once the reading is stable (A500 HABA/Avidin/Biotin Sample).[2] |
Table 2: HABA Assay Protocol for Cuvette-based Measurement.
4.3. HABA Assay Protocol (Microplate Format):
| Step | Procedure |
| 1 | Add 180 µL of HABA/Avidin solution to a microplate well. |
| 2 | Add 20 µL of the biotinylated protein sample to the well and mix.[11] |
| 3 | Measure the absorbance at 500 nm. |
Table 3: HABA Assay Protocol for Microplate-based Measurement.
4.4. Calculation of Biotin-to-Protein Molar Ratio: The number of moles of biotin per mole of protein can be calculated using the change in absorbance at 500 nm and the molar extinction coefficient of the HABA-avidin complex.[10] Detailed calculation formulas are typically provided with commercial HABA assay kits.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[4][5] |
| pH of the reaction buffer is outside the optimal range (7.5-8.5). | Adjust the pH of the protein solution.[1] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein, especially for dilute protein solutions.[6][9] | |
| Protein Precipitation | Over-modification of the protein. | Reduce the molar excess of the biotin reagent. |
| High Background in Downstream Assays | Incomplete removal of free biotin. | Ensure thorough purification of the biotinylated protein using dialysis or a desalting column.[2][12] |
Table 4: Troubleshooting Guide for Protein Biotinylation.
Signaling Pathway and Logical Relationships
The biotin-streptavidin interaction is a fundamental principle in many biological assays. The diagram below illustrates the logical relationship in an affinity purification experiment using a biotinylated protein.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. fishersci.ie [fishersci.ie]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation with Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a vast array of cellular functions, including signal transduction, cell adhesion, and transport. Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention and diagnostic biomarker discovery. The selective labeling and subsequent isolation of these proteins are crucial for their characterization. Biotin-PEG12-TFP ester is a powerful reagent for this purpose, offering high reactivity and specificity for the biotinylation of cell surface proteins.
This document provides detailed application notes and protocols for the use of this compound in cell surface protein labeling, enrichment, and subsequent analysis.
Key Features of this compound:
-
High Reactivity: The 2,3,5,6-tetrafluorophenyl (TFP) ester is more reactive and stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to efficient labeling.[1][2]
-
Specificity for Primary Amines: The TFP ester reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1][2]
-
PEG12 Spacer Arm: The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic, which enhances the water solubility of the reagent and the resulting biotinylated proteins, minimizing aggregation.[3] This long spacer also reduces steric hindrance, allowing for efficient binding of biotin (B1667282) to avidin (B1170675) or streptavidin.
-
Membrane Impermeability: The charged nature of the TFP ester at physiological pH limits its ability to cross the cell membrane, ensuring that labeling is predominantly restricted to extracellularly exposed protein domains.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide representative data from studies using similar amine-reactive biotinylation reagents for cell surface protein enrichment and analysis. This data can serve as a benchmark for expected outcomes.
Table 1: Enrichment of Cell Surface Proteins from Different Cell Lines using Amine-Reactive Biotinylation
| Cell Line | Total Proteins Identified | Cell Surface Annotated Proteins Identified | Percentage of Cell Surface Proteins | Reference |
| HeLa | 2684 | 1370 | 51% | [4] |
| HEK293 | Not Specified | >2100 total proteins, 235 with polarized distribution | Not Specified | [5] |
| BT474 & MCF7 | Not Specified | Differentially expressed surface proteins identified | Not Specified | [6] |
| Metastatic vs. Non-metastatic cancer cells | 86 | >60% | >60% | [7] |
Table 2: Reproducibility of Cell Surface Protein Quantification using Biotinylation and Mass Spectrometry
| Comparison | Number of Replicates | Pearson Correlation Coefficient (r) | Method | Reference |
| Biological Replicates | 2 | >0.915 | SILAC-based quantitative proteomics | [8] |
| Technical Replicates | Not Specified | High | Label-free quantification | [9] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation of Adherent Cells
This protocol outlines the steps for labeling the surface proteins of adherent cells grown in culture plates.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine (B1666218) in PBS, pH 8.0, ice-cold
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Grow adherent cells in appropriate culture vessels to 80-90% confluency.
-
Preparation of Biotinylation Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Cell Washing: Gently aspirate the culture medium. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual serum proteins.
-
Biotinylation Reaction:
-
Dilute the 10 mM this compound stock solution to a final concentration of 0.5-1 mM in ice-cold PBS (pH 8.0).
-
Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30 minutes at 4°C with gentle rocking. The optimal concentration and incubation time may need to be determined empirically for different cell types.
-
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess biotin reagent. Incubate the final wash for 5-10 minutes at 4°C.
-
Cell Harvesting:
-
Aspirate the Quenching Buffer.
-
Add ice-cold PBS to the plate and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Proceed to Cell Lysis and Protein Extraction: The biotinylated cell pellet is now ready for lysis and subsequent enrichment of biotinylated proteins.
Protocol 2: Cell Surface Protein Biotinylation of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Harvesting: Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Washing: Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove culture medium and serum proteins.
-
Biotinylation Reaction:
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) containing 0.5-1 mM this compound at a cell density of 1-5 x 10^7 cells/mL.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Quenching: Pellet the cells by centrifugation and resuspend in ice-cold Quenching Buffer. Incubate for 5-10 minutes at 4°C.
-
Final Washes: Pellet the cells and wash the cell pellet twice more with ice-cold PBS.
-
Proceed to Cell Lysis and Protein Extraction: The biotinylated cell pellet is ready for further processing.
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Agarose
This protocol describes the isolation of biotinylated proteins from cell lysates.
Materials:
-
Biotinylated cell pellet (from Protocol 1 or 2)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing 50 mM DTT or 2% SDS, 50 mM Tris-HCl pH 6.8, 10% glycerol, with or without a reducing agent depending on downstream analysis)
Procedure:
-
Cell Lysis: Resuspend the biotinylated cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Binding to Streptavidin Beads:
-
Equilibrate the required amount of streptavidin-agarose beads by washing them three times with Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant (this is the "unbound" fraction).
-
Wash the beads at least three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins.
-
Pellet the beads by centrifugation and collect the supernatant containing the enriched cell surface proteins.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Reaction of this compound with a primary amine.
Downstream Applications
The enriched biotinylated cell surface proteins can be analyzed by a variety of methods:
-
SDS-PAGE and Western Blotting: This is a straightforward method to detect the presence and relative abundance of specific cell surface proteins. The eluted proteins are separated by size on a polyacrylamide gel, transferred to a membrane, and probed with antibodies specific to the protein of interest.
-
Mass Spectrometry-based Proteomics: For a global and unbiased analysis of the cell surface proteome, the enriched proteins can be digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of hundreds to thousands of cell surface proteins.[10] Quantitative approaches such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the surface proteomes of different cell populations.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Inactive biotin reagent | Use fresh, anhydrous DMF or DMSO to prepare the stock solution. Ensure the this compound is stored properly at -20°C with desiccant. |
| Suboptimal reaction pH | Ensure the PBS used for the biotinylation reaction is at pH 7.5-8.5. | |
| Presence of primary amines in buffer | Use amine-free buffers (e.g., PBS) for the biotinylation step. Avoid Tris and glycine until the quenching step. | |
| High background/non-specific binding | Inefficient quenching | Ensure quenching is performed thoroughly with sufficient concentration of quenching reagent and adequate incubation time. |
| Insufficient washing | Increase the number and duration of wash steps after binding to streptavidin beads. Consider adding a small amount of detergent to the wash buffer. | |
| Cell lysis during biotinylation | Handle cells gently and perform all steps on ice or at 4°C to maintain membrane integrity. | |
| Low yield of enriched proteins | Inefficient cell lysis | Use a lysis buffer appropriate for membrane proteins and ensure complete cell disruption. |
| Incomplete elution | Ensure the elution buffer is effective. For SDS-PAGE, boiling in sample buffer with a reducing agent is typically sufficient. For mass spectrometry, other elution methods may be required. | |
| Insufficient amount of streptavidin beads | Use an adequate volume of beads with sufficient binding capacity for the amount of biotinylated protein. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Rapid Enzyme-Mediated Biotinylation for Cell Surface Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 9. A Surface Biotinylation Strategy for Reproducible Plasma Membrane Protein Purification and Tracking of Genetic and Drug-Induced Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
Application Notes and Protocols for Biotin-PEG12-TFP Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The pull-down assay is a powerful in vitro technique used to identify and validate PPIs. This method relies on a "bait" protein to capture its interacting partners, the "prey" proteins, from a complex biological sample such as a cell lysate. The Biotin-PEG12-TFP ester is an advanced biotinylation reagent designed to efficiently label the bait protein for subsequent capture.
This document provides detailed application notes and protocols for the use of this compound in pull-down assays. The unique properties of this reagent, including a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, offer significant advantages for successful interaction discovery. The TFP ester provides high reactivity and increased stability in aqueous solutions compared to traditional N-hydroxysuccinimide (NHS) esters, ensuring efficient biotinylation.[1][2][3] The PEG12 spacer enhances the water solubility of the biotinylated protein and extends the biotin (B1667282) moiety away from the protein surface, which can reduce steric hindrance and minimize non-specific binding during the pull-down procedure.[2][4]
Chemical Properties of this compound
The this compound is an amine-reactive reagent that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues on a protein.[1][2]
| Property | Value |
| Molecular Formula | C43H69F4N3O16S |
| Molecular Weight | 992.08 g/mol [1][4] |
| Spacer Arm Length | 47.6 Å[1] |
| Reactivity | Primary amines (-NH2)[5] |
| Solubility | Soluble in organic solvents like DMSO and DMF, and the PEG linker imparts water solubility to the conjugate.[1][2] |
Experimental Workflow
The overall workflow for a pull-down assay using a biotinylated bait protein involves several key steps: biotinylation of the bait protein, incubation with the prey protein source, capture of the biotinylated bait and its interacting partners using streptavidin-coated beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.
Protocols
Protocol 1: Biotinylation of the Bait Protein
This protocol describes the biotinylation of a purified "bait" protein using this compound.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.5-8.5).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.
-
Protein concentration assay kit (e.g., BCA assay).
Procedure:
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent. A 20-fold molar excess of the biotin reagent to the protein is a good starting point. This may require optimization depending on the number of available primary amines on the protein surface.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Biotin:
-
Remove non-reacted this compound using a desalting column or dialysis against PBS. This step is crucial to prevent the excess biotin from binding to the streptavidin beads.
-
-
Confirmation of Biotinylation (Optional but Recommended):
-
The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Pull-Down Assay
This protocol outlines the procedure for capturing prey proteins from a cell lysate using the biotinylated bait protein.
Materials:
-
Biotinylated bait protein.
-
Cell lysate containing the "prey" proteins.
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin).
-
Protease inhibitor cocktail.
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding of Bait to Beads:
-
Wash the streptavidin beads with Wash Buffer.
-
Incubate the biotinylated bait protein with the streptavidin beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads to remove any unbound bait protein.
-
-
Incubation with Prey:
-
Add the cell lysate to the beads coupled with the biotinylated bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads. For analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, use a compatible elution method, such as a low pH buffer or a competitive elution with a high concentration of free biotin.
-
Protocol 3: Analysis of Pulled-Down Proteins
The eluted proteins can be analyzed by various methods to identify the interacting partners.
-
SDS-PAGE and Coomassie Staining: To visualize all captured proteins.
-
Western Blotting: To detect a specific, anticipated prey protein using a primary antibody against that protein.
-
Mass Spectrometry: For unbiased identification of all interacting proteins.
Data Presentation
Quantitative data from pull-down experiments can be summarized to compare the efficiency of the pull-down under different conditions or to quantify the amount of a specific prey protein captured.
Table 1: Quantification of Bait Protein Biotinylation
| Bait Protein | Concentration (mg/mL) | Molar Ratio (Biotin:Protein) | Biotinylation Efficiency (%) |
| Protein X | 1.0 | 20:1 | 85 |
| Protein Y | 0.5 | 20:1 | 92 |
Table 2: Western Blot Densitometry Analysis of a Pulled-Down Prey Protein
| Condition | Bait Protein | Prey Lysate | Relative Prey Protein Signal (Arbitrary Units) |
| Experimental | Biotinylated Protein X | Cell Lysate A | 15,234 |
| Negative Control 1 | No Bait Protein | Cell Lysate A | 512 |
| Negative Control 2 | Biotinylated Protein X | Control Lysate B | 876 |
Visualizing the Biotinylation Reaction
The reaction between the this compound and a primary amine on a protein results in the formation of a stable amide bond.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of pulled-down prey | - Inefficient biotinylation of bait protein.- Weak or transient protein interaction.- Harsh washing conditions. | - Optimize the molar ratio of biotin reagent to bait protein.- Increase incubation time of bait and prey.- Decrease the stringency of the wash buffer (e.g., lower detergent concentration). |
| High background/non-specific binding | - Insufficient washing.- Hydrophobic interactions with beads.- Excess unbound biotinylated bait. | - Increase the number of wash steps or the detergent concentration in the wash buffer.- Pre-clear the lysate with streptavidin beads before adding the bait.- Ensure complete removal of excess biotin after the labeling reaction. |
| Bait protein not captured by beads | - Inefficient biotinylation.- Problem with streptavidin beads. | - Confirm biotinylation using a HABA assay or Western blot.- Use fresh or a different batch of streptavidin beads. |
Conclusion
The use of this compound for biotinylating bait proteins in pull-down assays offers a robust and efficient method for the discovery and validation of protein-protein interactions. Its enhanced reactivity, stability, and the inclusion of a hydrophilic PEG spacer contribute to higher biotinylation efficiency and reduced non-specific binding, ultimately leading to more reliable and reproducible results. By following the detailed protocols and considering the troubleshooting suggestions provided, researchers can effectively utilize this reagent to advance their understanding of complex biological systems.
References
Application Notes and Protocols for Biotin-PEG12-TFP Ester in ELISA Plate Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in a wide array of life science applications, including Enzyme-Linked Immunosorbent Assays (ELISA). The exceptional affinity between biotin and streptavidin provides a robust and versatile method for immobilizing biomolecules onto surfaces, such as ELISA plates. Biotin-PEG12-TFP ester is a high-performance biotinylation reagent designed to offer superior efficiency, stability, and solubility in aqueous environments.
This document provides detailed application notes and protocols for the use of this compound for the biotinylation of proteins and subsequent coating of streptavidin-coated ELISA plates.
Key Features of this compound:
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins). Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, leading to higher biotinylation yields and better reproducibility.
-
Polyethylene Glycol (PEG) Spacer (12 units): The hydrophilic 12-unit PEG spacer arm imparts significant water solubility to the biotinylated molecule. This property is crucial for preventing the aggregation and precipitation of labeled proteins, which can be a common issue with hydrophobic biotinylation reagents. The long, flexible spacer also minimizes steric hindrance, ensuring optimal accessibility of the biotin moiety for binding to streptavidin.
-
High Purity: The defined chemical structure and high purity of this compound ensure consistent and reliable results in sensitive applications like ELISA.
Principle of Biotin-Streptavidin Interaction in ELISA
The foundation of this application lies in the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin. Streptavidin, a tetrameric protein, has four high-affinity binding sites for biotin. When a streptavidin-coated ELISA plate is used, biotinylated molecules can be efficiently and directionally captured on the plate surface. This oriented immobilization can enhance the accessibility of epitopes or binding sites on the captured molecule, leading to improved assay sensitivity and performance.
Caption: Principle of immobilization via biotin-streptavidin interaction.
Data Presentation
While direct comparative ELISA data for this compound is limited in publicly available literature, the known chemical properties of TFP esters allow for a semi-quantitative comparison with the more traditional NHS esters.
Table 1: Comparison of TFP Ester and NHS Ester Properties for Biotinylation
| Feature | This compound | Biotin-PEG-NHS Ester | Advantage of TFP Ester |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | Higher stability in aqueous buffers |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | More efficient labeling at slightly basic pH |
| Hydrolysis Half-life | Significantly longer | Shorter, especially at pH > 8.0 | Greater reaction efficiency and reproducibility |
| Solubility | Excellent (due to PEG12) | Variable (PEG improves solubility) | Reduced risk of protein aggregation |
| Steric Hindrance | Minimized (due to long PEG12 spacer) | Dependent on spacer length | Improved biotin accessibility to streptavidin |
Table 2: General Guidelines for Optimizing Protein Biotinylation for ELISA
| Molar Excess of Biotin Reagent to Protein | Expected Degree of Biotinylation | Potential Impact on ELISA Performance |
| 1:1 to 5:1 | Low | May be insufficient for stable immobilization, leading to a weak signal. |
| 5:1 to 20:1 | Moderate | Often optimal for preserving protein function and achieving a good signal-to-noise ratio. |
| >20:1 | High | Can lead to loss of protein activity or epitope masking, potentially decreasing the ELISA signal. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein (e.g., IgG) with this compound
This protocol provides a general guideline for the biotinylation of an antibody. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein (e.g., IgG) solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended). b. Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature to quench any unreacted TFP ester.
-
Purification: Remove excess, non-reacted biotinylation reagent and quenching buffer by buffer exchanging the biotinylated protein into a suitable storage buffer (e.g., PBS with a protein stabilizer) using a desalting column or dialysis.
-
Quantification and Storage: Determine the concentration of the biotinylated protein. The degree of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, although this may require a specialized kit. Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Coating of a Streptavidin-Coated ELISA Plate with Biotinylated Protein
Materials:
-
Streptavidin-coated 96-well ELISA plates
-
Biotinylated protein (from Protocol 1)
-
Coating Buffer: PBS, pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) or another suitable blocking agent
Procedure:
-
Dilute Biotinylated Protein: Dilute the biotinylated protein to the desired coating concentration (typically 0.1 - 10 µg/mL) in Coating Buffer. The optimal concentration should be determined by titration.
-
Pre-wash Plate (Optional but Recommended): Wash the streptavidin-coated plate wells twice with 200 µL of Wash Buffer per well to remove any preservatives.
-
Immobilization: Add 100 µL of the diluted biotinylated protein solution to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a plate shaker or overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3-5 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites on the streptavidin and the plate surface.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Final Wash: Aspirate the blocking buffer and wash the wells 3-5 times with 200 µL of Wash Buffer. The plate is now coated and ready for the subsequent steps of your ELISA protocol (e.g., addition of samples, detection antibodies, etc.).
Experimental Workflow Visualization
Caption: Experimental workflow for protein biotinylation and ELISA plate coating.
Conclusion
This compound is an advanced biotinylation reagent that offers significant advantages for the preparation of biotinylated proteins for ELISA and other immunoassays. Its enhanced stability, solubility, and the presence of a long PEG spacer contribute to more efficient and reproducible biotinylation, leading to robust and sensitive assays. The provided protocols offer a starting point for the successful implementation of this reagent in your research. Optimization of specific parameters for your particular protein and assay system is recommended to achieve the best results.
Application Notes and Protocols for Antibody Biotinylation using Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and cell sorting.[1] Biotin-PEG12-TFP ester is a modern biotinylation reagent designed to offer superior performance in labeling antibodies and other proteins.
This reagent features three key components:
-
Biotin: A small vitamin that binds with high specificity and affinity to streptavidin and avidin.
-
PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene (B3416737) glycol spacer arm that is hydrophilic. This PEG linker increases the water solubility of the biotinylated antibody, which can help to reduce aggregation. The long spacer also minimizes steric hindrance, allowing for better access of the biotin moiety to the binding pocket of streptavidin.
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive amine-reactive functional group. TFP esters are more stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, particularly at the optimal reaction pH, leading to more efficient and reproducible biotinylation.[2][3][4]
These application notes provide a detailed protocol for the biotinylation of antibodies using this compound, methods for quantifying the degree of biotinylation, and an overview of common applications.
Advantages of this compound
The choice of biotinylation reagent can significantly impact the outcome of an experiment. This compound offers several advantages over traditional biotinylation reagents:
-
Higher Reactivity and Stability: TFP esters are more reactive towards primary amines than NHS esters and are less susceptible to hydrolysis in aqueous buffers.[2][3][4] This leads to a more efficient conjugation reaction.
-
Increased Water Solubility: The hydrophilic PEG spacer reduces the hydrophobicity of the biotinylated antibody, minimizing the risk of aggregation and precipitation.
-
Reduced Steric Hindrance: The long PEG spacer arm provides better accessibility of the biotin to streptavidin, which can be crucial in assays where the biotinylated antibody is bound to a surface.
-
Controlled and Reproducible Labeling: The enhanced stability of the TFP ester allows for more consistent and reproducible biotinylation results.
Data Presentation
Table 1: Comparison of TFP Ester and NHS Ester Properties
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Reactivity | Higher reactivity towards primary amines.[2][3] | Standard reactivity. |
| Stability in Aqueous Solution | More stable, less susceptible to hydrolysis.[2][3][4] | Prone to hydrolysis, with a shorter half-life.[2][5] |
| Optimal Reaction pH | 7.5 - 8.5[2] | 7.2 - 8.5[] |
| Reproducibility | Generally higher due to increased stability. | Can be variable if conditions are not strictly controlled. |
Table 2: Effect of Molar Coupling Ratio (MCR) on Molar Incorporation Ratio (MIR) of Biotin
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the antibody. The following table provides representative data on how the MCR can influence the number of biotin molecules incorporated per antibody (MIR). Actual results may vary depending on the specific antibody and reaction conditions.
| Molar Coupling Ratio (Biotin:Antibody) | Molar Incorporation Ratio (Biotin/Antibody) |
| 5:1 | 1.5 - 3.0 |
| 10:1 | 3.0 - 6.0 |
| 20:1 | 6.0 - 10.0 |
| 40:1 | 10.0 - 15.0 |
Note: Over-biotinylation can potentially lead to a loss of antibody activity or increased non-specific binding.[7] It is recommended to optimize the MCR for each specific antibody and application.
Experimental Protocols
Materials
-
Antibody to be biotinylated (at 1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (50-100 mM), pH 7.5-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification.
Protocol 1: Antibody Biotinylation
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at pH 7.5-8.5. This can be done by dialysis or using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved. Note: Do not prepare stock solutions for long-term storage as the TFP ester is moisture-sensitive.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar coupling ratio (e.g., 20-fold molar excess).
-
Slowly add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted this compound.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or by dialyzing the reaction mixture against PBS overnight at 4°C with at least three buffer changes.
-
-
Storage:
-
Determine the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[1]
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette.
-
Add a known volume of the purified biotinylated antibody to the cuvette and mix well.
-
Measure the absorbance at 500 nm again. The absorbance will decrease as the biotinylated antibody displaces the HABA from the avidin.
-
Calculate the moles of biotin per mole of antibody using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (typically provided in the kit).[1]
Visualizations
Experimental Workflow for Antibody Biotinylation
Caption: Workflow for antibody biotinylation.
Application Example: Enzyme-Linked Immunosorbent Assay (ELISA)
Caption: ELISA using a biotinylated antibody.
Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools used in a wide range of applications:
-
Immunoassays: Including ELISA, Western blotting, and immunohistochemistry (IHC), where the biotin-streptavidin interaction is used for signal amplification.[5]
-
Affinity Purification: For the isolation of antigens or binding partners from complex mixtures using streptavidin-coated beads or resins.
-
Flow Cytometry: For the detection and sorting of cells based on the expression of specific cell surface markers.[5]
-
Protein-Protein Interaction Studies: In techniques like pull-down assays to identify interacting proteins.[5]
-
Pre-targeting in Imaging and Therapy: Where a biotinylated antibody is first administered, followed by a streptavidin-conjugated imaging or therapeutic agent.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Biotin Incorporation | - Inactive biotin reagent due to moisture exposure.- Antibody in a buffer containing amines.- Insufficient MCR.- Suboptimal reaction pH. | - Use fresh, anhydrous DMF/DMSO and handle the biotin reagent carefully.- Ensure the antibody is in an amine-free buffer.- Increase the MCR.- Optimize the reaction pH to 7.5-8.5. |
| Antibody Aggregation/Precipitation | - Over-biotinylation.- Poor solubility of the antibody. | - Reduce the MCR.- The PEG spacer in this compound should minimize this, but ensure the antibody is at an appropriate concentration and in a suitable buffer. |
| Loss of Antibody Activity | - Biotinylation of lysine (B10760008) residues in the antigen-binding site.[8] | - Reduce the MCR.- Consider alternative biotinylation strategies that target other functional groups if activity is consistently lost. |
| High Background in Assays | - Excess, unreacted biotin reagent.- Non-specific binding of the biotinylated antibody. | - Ensure thorough purification after the biotinylation reaction.- Include appropriate blocking steps in the assay protocol. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Biotinylation: Application Notes and Protocols for Biotin-PEG12-TFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG12-TFP ester for the efficient biotinylation of proteins, peptides, and other amine-containing molecules. This document outlines the optimal reaction conditions, particularly pH, and provides detailed protocols to ensure successful conjugation for applications ranging from immunoassays to targeted drug delivery and Proteolysis Targeting Chimeras (PROTACs) development.
Introduction to this compound
This compound is a high-performance biotinylation reagent designed for the covalent attachment of biotin (B1667282) to primary and secondary amines. It features a 2,3,5,6-tetrafluorophenyl (TFP) ester, a highly reactive group that offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. TFP esters exhibit greater stability in aqueous solutions, particularly at physiological and slightly alkaline pH, leading to higher reaction efficiencies. The long, hydrophilic polyethylene (B3416737) glycol (PEG12) spacer arm enhances the water solubility of the labeled molecule, minimizes steric hindrance for biotin-avidin binding, and reduces the potential for aggregation. These properties make this compound an ideal choice for sensitive biological applications.
The Critical Role of pH in TFP Ester Reactions
The pH of the reaction buffer is a critical parameter that governs the efficiency of the biotinylation reaction and the stability of the TFP ester. The reaction proceeds via nucleophilic attack of an unprotonated primary amine on the TFP ester, forming a stable amide bond.
Optimal Reaction pH: The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5 .[1] Within this range, a sufficient concentration of the amine is deprotonated and thus nucleophilic, while the TFP ester maintains reasonable stability against hydrolysis.
Competing Reaction: Hydrolysis: A competing reaction is the hydrolysis of the TFP ester, which inactivates the reagent. The rate of hydrolysis increases with increasing pH.[2] However, TFP esters are significantly more resistant to hydrolysis than NHS esters, especially at the optimal reaction pH. This enhanced stability allows for more controlled and efficient conjugations.
Quantitative Analysis: Stability of TFP vs. NHS Esters
The superior stability of TFP esters compared to NHS esters in aqueous buffers at different pH values has been demonstrated. The following table summarizes the hydrolysis rates for TFP and NHS-terminated self-assembled monolayers (SAMs), providing a clear comparison of their stability.
| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-Reaction Time (t₁/₂) (s) |
| 7.0 | TFP | 1.1 x 10⁻⁵ | 63,000 |
| NHS | 2.8 x 10⁻⁵ | 25,000 | |
| 8.0 | TFP | 3.9 x 10⁻⁵ | 18,000 |
| NHS | 1.4 x 10⁻⁴ | 5,000 | |
| 10.0 | TFP | 2.5 x 10⁻⁴ | 2,800 |
| NHS | 1.2 x 10⁻³ | 580 | |
| Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP and NHS esters.[2] |
As the data indicates, TFP esters exhibit a significantly longer half-life across the tested pH range, highlighting their advantage in maintaining reactivity for more efficient conjugation.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein using this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0 (other non-amine containing buffers like HEPES or bicarbonate can also be used)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the TFP ester. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. TFP esters are more hydrophobic than NHS esters, so a small amount of organic solvent is often necessary for dissolution.[3]
-
-
Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be possible due to the higher stability of the TFP ester.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted TFP ester.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for the biotinylation of proteins on the surface of living cells.
Materials:
-
This compound
-
Cells in suspension or adherent
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine in PBS
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1-25 x 10⁶ cells/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
-
Biotinylation Reaction:
-
Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction for 30 minutes on ice or at 4°C with gentle agitation. Performing the reaction at low temperature minimizes the internalization of the biotin reagent.
-
-
Quenching and Washing:
-
Wash the cells three times with the Quenching Buffer to stop the reaction and remove any unreacted biotinylation reagent.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or western blotting.
-
Visualization of Key Processes
To aid in the understanding of the experimental workflow and a key application of this compound, the following diagrams are provided.
Caption: Experimental workflow for protein biotinylation.
Caption: PROTAC mechanism utilizing a biotinylated linker.
Conclusion
This compound offers a superior method for biotinylating proteins and other biomolecules due to its enhanced stability and reactivity, particularly within the optimal pH range of 7.5 to 8.5. By following the provided protocols and understanding the key parameters, researchers can achieve high-efficiency conjugations for a wide array of applications in biological sciences and drug development. The increased stability of the TFP ester compared to traditional NHS esters provides a wider experimental window and more consistent results, making it a valuable tool for both routine and challenging biotinylation experiments.
References
Application Note: Biotin-PEG12-TFP Ester for Efficient Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in various life science applications, including affinity chromatography, immunoassays, and drug delivery systems. The high-affinity interaction between biotin and streptavidin provides a robust and versatile tool for purification, detection, and immobilization of biomolecules. Biotin-PEG12-TFP ester is a high-performance biotinylation reagent designed for the efficient labeling of proteins and other biomolecules containing primary amines.
This reagent features a 2,3,5,6-tetrafluorophenyl (TFP) ester, which offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. TFP esters exhibit greater stability in aqueous solutions, particularly at the basic pH levels optimal for amine labeling, leading to reduced hydrolysis and more consistent and efficient biotinylation.[1][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacer, with 12 PEG units, enhances the water solubility of the biotinylated molecule, minimizes steric hindrance for subsequent streptavidin binding, and reduces the potential for aggregation and non-specific interactions.[4]
This application note provides a detailed protocol for the calculation of molar excess and the subsequent labeling of proteins with this compound, along with methods for the purification and quantification of the resulting biotinylated conjugate.
Data Presentation
A summary of the key quantitative data for this compound and the labeling process is presented in the table below for easy reference.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 992.08 g/mol | [5] |
| Spacer Arm Length | 47.6 Å (40 atoms) | [5] |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [1][5] |
| Reactivity | Primary amines (-NH2) | [1][5] |
| Reaction Conditions | ||
| Recommended Molar Excess (Protein > 5 mg/mL) | 10-fold | [6] |
| Recommended Molar Excess (Protein < 5 mg/mL) | 20 to 50-fold | [6] |
| Optimal Reaction pH | 7.0 - 9.0 | [2][6] |
| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate | [6] |
| Buffers to Avoid | Tris, Glycine (contain primary amines) | [6][7] |
| Incubation Time (Room Temperature) | 30 - 60 minutes | [6][8] |
| Incubation Time (On Ice) | 2 hours | [6] |
| Quantification (HABA Assay) | ||
| Molar Extinction Coefficient (ε) of HABA-Avidin Complex at 500 nm | 34,000 M⁻¹cm⁻¹ | [9][10] |
Experimental Protocols
Molar Excess Calculation
The extent of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. The following steps outline the calculation for a desired molar excess.
a. Calculate the moles of protein:
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
b. Determine the moles of this compound required:
Moles of Biotin Reagent = Moles of Protein × Desired Molar Excess
c. Calculate the mass of this compound needed:
Mass of Biotin Reagent (g) = Moles of Biotin Reagent × 992.08 g/mol
Example Calculation:
For labeling 5 mg of a 50 kDa protein with a 20-fold molar excess:
-
Moles of Protein: (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ moles
-
Moles of Biotin Reagent: 1 x 10⁻⁷ moles × 20 = 2 x 10⁻⁶ moles
-
Mass of Biotin Reagent: 2 x 10⁻⁶ moles × 992.08 g/mol = 0.00198 g or 1.98 mg
Protein Biotinylation Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
a. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
b. Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[7] If the buffer contains primary amines like Tris or glycine, exchange it with an appropriate reaction buffer using a desalting column or dialysis.[7][11]
-
Prepare the Biotin Reagent Stock Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6] The TFP ester is sensitive to moisture.[6]
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][8] Gentle mixing during incubation can improve labeling efficiency.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes.
-
Purification of Biotinylated Protein: Remove excess, unreacted this compound and reaction byproducts using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).[9] This step is crucial to prevent interference in downstream applications.
Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[9][10]
a. Principle: The HABA dye binds to avidin (B1170675), producing a colored complex with a characteristic absorbance at 500 nm.[10] Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[10][12]
b. Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀, initial).
-
Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.
-
Incubate for 5-10 minutes at room temperature.[9]
-
Measure the absorbance of the solution at 500 nm (A₅₀₀, final).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final).
-
Calculate the concentration of biotin using the Beer-Lambert law:
-
Concentration of Biotin (M) = ΔA₅₀₀ / (ε × path length)
-
ε = 34,000 M⁻¹cm⁻¹
-
-
-
Calculate the moles of biotin per mole of protein:
-
Molar Ratio = (Concentration of Biotin) / (Concentration of Protein)
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Conclusion
This compound is a highly effective reagent for the biotinylation of proteins and other amine-containing biomolecules. Its enhanced stability and the beneficial properties of the PEG spacer make it a superior choice for applications requiring consistent and efficient labeling. The protocols provided in this application note offer a comprehensive guide for researchers to successfully perform molar excess calculations, protein biotinylation, and subsequent quantification, enabling the generation of high-quality biotinylated conjugates for a wide range of scientific investigations.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sartorius.com [sartorius.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Biotin-PEG12-TFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-TFP ester is a high-performance biotinylation reagent designed for the covalent labeling of proteins, peptides, and other molecules containing primary amine groups. This reagent features a biotin (B1667282) moiety for detection or purification, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a 2,3,5,6-tetrafluorophenyl (TFP) ester as an amine-reactive group. The TFP ester offers superior reactivity and hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, providing greater efficiency and flexibility in conjugation procedures.[1][2][3] These characteristics make this compound an ideal tool for a wide range of applications, including immunoassays, affinity chromatography, and targeted drug delivery.
Principle of the Reaction
The biotinylation reaction occurs via nucleophilic acyl substitution. The primary amine group on the target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue in a protein) attacks the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.
Factors Affecting the Reaction
The efficiency of the biotinylation reaction is influenced by several key parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[2][3] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the TFP ester remains relatively stable.
-
Temperature: Reactions are typically performed at room temperature (approximately 20-25°C). Lower temperatures (e.g., 4°C or on ice) can be used to slow down the reaction, which may be beneficial for sensitive proteins or to minimize potential side reactions.[4] Conversely, slightly elevated temperatures (up to 37°C) can increase the reaction rate, but may also increase the rate of hydrolysis and risk protein denaturation.
-
Reaction Time: Typical reaction times range from 30 minutes to 2 hours at room temperature.[4][5] For reactions conducted at 4°C, or to potentially increase the degree of labeling, the incubation time can be extended to overnight (12-18 hours).
-
Concentration: The concentrations of both the biotinylation reagent and the target molecule are critical. Higher concentrations of the reactants will lead to a faster reaction rate. For optimal labeling, a protein concentration of at least 2 mg/mL is recommended.[4]
-
Buffers and Solvents: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[2] this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.
Stability and Side Reactions
The primary competing reaction is the hydrolysis of the TFP ester, which renders the reagent inactive. TFP esters are significantly more stable against hydrolysis than NHS esters, particularly at the optimal pH for amine reaction.[6] However, prolonged exposure to aqueous environments will lead to hydrolysis. Therefore, it is crucial to prepare the stock solution of the reagent in an anhydrous solvent and add it to the reaction mixture immediately.
While TFP esters are highly reactive with primary amines, side reactions with other nucleophilic residues on a protein (such as tyrosine, histidine, and serine) can occur, particularly at higher pH values. However, these side reactions are generally less significant compared to the reaction with primary amines.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Optimal for TFP ester reactivity with primary amines.[2][3] |
| Temperature | Room Temperature (20-25°C) | For standard reactions. |
| 4°C (on ice) | For sensitive proteins or to slow down the reaction. | |
| Up to 37°C | To potentially increase reaction rate. | |
| Reaction Time | 30 minutes - 2 hours | At room temperature.[4][5] |
| 2 hours - overnight | At 4°C. | |
| Molar Ratio | 5- to 20-fold molar excess of reagent to protein | For protein concentrations >2 mg/mL.[4] |
| 20- to 50-fold molar excess of reagent to protein | For more dilute protein solutions. | |
| Protein Conc. | > 2 mg/mL | Recommended for optimal labeling.[4] |
| Buffers | PBS, HEPES, Bicarbonate/Carbonate | Must be amine-free.[2] |
| Solvent for Reagent | Anhydrous DMSO or DMF | Prepare fresh before use. |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the chosen reaction buffer.
-
This compound Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Add anhydrous DMSO or DMF to the vial to prepare a stock solution of a desired concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
Biotinylation Reaction
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring. Alternatively, the reaction can be carried out at 4°C for 2 hours to overnight.
Quenching the Reaction (Optional)
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add a final concentration of 50-100 mM Tris or glycine.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Biotinylated Protein
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration. The choice of method will depend on the scale of the reaction and the properties of the labeled molecule.
-
Exchange the purified biotinylated protein into a suitable storage buffer.
Storage
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The appropriate storage conditions will depend on the stability of the specific protein.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: this compound reaction pathway.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Unreacted Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and protocols for effectively quenching unreacted Biotin-PEG12-TFP ester following a biotinylation reaction. Proper quenching is a critical step to prevent non-specific labeling of other molecules, which can lead to high background signals and inaccurate results in downstream applications.
Introduction to this compound and the Importance of Quenching
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to proteins, antibodies, and other biomolecules. The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group that readily reacts with primary amines (-NH2) on molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form stable amide bonds.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and reduces steric hindrance.[3]
Following the biotinylation reaction, any unreacted this compound must be deactivated or "quenched."[3][4] Failure to quench the reaction can result in the continued, uncontrolled labeling of any primary amine-containing molecules in subsequent experimental steps. This leads to non-specific signals and can significantly compromise the validity of experimental data.
Principle of Quenching
The quenching process involves adding a small molecule containing a primary amine. This "quenching agent" is added in excess to the reaction mixture. The quenching agent competes with the target biomolecule for the remaining active TFP esters, effectively consuming all unreacted biotinylation reagent.[5] The resulting biotinylated quenching agent can then be removed from the purified, biotinylated target molecule.
Comparison of TFP and NHS Esters
TFP esters are similar to the more commonly known N-hydroxysuccinimide (NHS) esters in that they both react with primary amines to form stable amide bonds.[2][6] However, TFP esters offer the advantage of being more resistant to spontaneous hydrolysis in aqueous solutions, especially at the basic pH ranges often used for biotinylation reactions.[2][6][7] This increased stability can lead to more efficient and reproducible conjugations. The optimal pH range for TFP ester reactions is typically between 7.5 and 8.5.[1]
Experimental Protocols
A. General Biotinylation Protocol
This protocol provides a general guideline for biotinylating a protein with this compound. Optimal conditions, including the molar ratio of biotin to protein, may need to be determined empirically for each specific application.
Materials:
-
Protein or other biomolecule to be biotinylated
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.5-8.5)
-
Quenching Buffer (see Protocol B)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Biomolecule: Dissolve the protein or biomolecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8]
-
Biotinylation Reaction: While gently vortexing, slowly add the desired molar excess of the this compound stock solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[8]
-
Quenching: Proceed to Protocol B to quench the reaction.
B. Quenching Protocol
Materials:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0; 1 M Glycine; or 1 M Lysine.
Procedure:
-
Add Quenching Reagent: Add the chosen quenching buffer to the biotinylation reaction mixture to a final concentration of 50-100 mM.[5][8][9] For example, add 50-100 µL of 1 M Tris-HCl to every 1 mL of the reaction mixture.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[5][8]
-
Purification: Remove the excess biotinylation reagent and the biotinylated quenching agent from the biotinylated target molecule using a size-exclusion chromatography column, dialysis, or another suitable purification method.[5][10][11]
Data Presentation
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 50-100 mM | 15-30 minutes | Room Temperature | A commonly used and effective quenching agent.[8][9][12] |
| Glycine | 50-100 mM | 15-30 minutes | Room Temperature | Another effective and widely used quenching agent.[5][12][13] |
| Lysine | 50-100 mM | 15-30 minutes | Room Temperature | Also a suitable quenching agent due to its primary amine.[3] |
| Ethanolamine | 50-100 mM | 15-30 minutes | Room Temperature | An alternative quenching agent.[5] |
| Hydroxylamine | 50-100 mM | 15-30 minutes | Room Temperature | Can also be used to quench the reaction.[5] |
Visualizations
Caption: Experimental workflow for biotinylation and quenching.
Caption: Mechanism of quenching unreacted this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. covachem.com [covachem.com]
- 13. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
Application Notes and Protocols for Biotin-PEG12-TFP Ester in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-TFP ester is a high-performance biotinylation reagent designed for the efficient and specific labeling of proteins and other biomolecules containing primary amines. This reagent is particularly well-suited for applications in immunoprecipitation (IP), offering several advantages over traditional biotinylation reagents. The tetrafluorophenyl (TFP) ester provides enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient labeling reactions. The long, hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer arm improves water solubility of the labeled molecule, reduces steric hindrance for subsequent binding to avidin (B1170675) or streptavidin, and minimizes non-specific interactions, leading to cleaner pulldowns and lower background in immunoprecipitation assays.[1][2] Biotinylation is a powerful technique used in a variety of applications, including ELISA, western blotting, immunohistochemistry, and immunoprecipitation, for the detection and purification of proteins.[3][4][5][6]
Chemical Properties and Reaction
This compound reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable amide bond.[1] The TFP ester is less susceptible to hydrolysis than NHS esters, providing a longer half-life in aqueous buffers and enabling more consistent and reproducible labeling.[2] The reaction is efficient over a pH range of 7-9.[7]
Caption: Reaction of this compound with a primary amine.
Quantitative Data Summary
The following table summarizes key parameters and expected performance characteristics of this compound in protein biotinylation for immunoprecipitation applications.
| Parameter | Value/Range | Notes |
| Reagent Molar Excess | 10-50 fold | The optimal ratio depends on the protein concentration and the number of available primary amines. For concentrated protein solutions (>2 mg/mL), a lower molar excess is typically sufficient. |
| Reaction pH | 7.2 - 8.5 | While TFP esters are more stable than NHS esters, maintaining a slightly alkaline pH favors the reaction with primary amines.[8] Buffers should be amine-free (e.g., PBS, HEPES). |
| Reaction Time | 30 - 60 minutes at RT | Longer incubation times (e.g., 2 hours at 4°C) can be used to control the reaction rate. |
| Biotinylation Efficiency | High | TFP esters exhibit high reactivity and stability, leading to efficient labeling.[2] The PEG spacer can further enhance accessibility. |
| Protein Recovery in IP | High | The hydrophilic PEG spacer reduces non-specific binding to beads and improves the solubility of the biotinylated protein, leading to higher recovery of the target protein. |
| Background Binding | Low | Reduced non-specific binding due to the PEG spacer results in cleaner immunoprecipitation with lower background. |
Experimental Protocols
Protocol 1: Biotinylation of Primary Antibodies for Indirect Immunoprecipitation
This protocol describes the biotinylation of a primary antibody that will be used to probe a cell lysate for a target antigen.
Materials:
-
This compound
-
Primary antibody (at >2 mg/mL in an amine-free buffer)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Biotinylation Reaction: a. Calculate the required volume of the biotin (B1667282) reagent solution. A 20-fold molar excess is a good starting point. b. Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. c. Incubate the reaction for 60 minutes at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialyzing against PBS.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Immunoprecipitation using Biotinylated Antibody
This protocol outlines the steps for immunoprecipitating a target antigen from a cell lysate using a biotinylated primary antibody and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated primary antibody (from Protocol 1)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4, with protease inhibitors)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Prepare cell lysate using a suitable IP lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with streptavidin-coated magnetic beads for 30 minutes at 4°C. Remove the beads.
-
Immunoprecipitation: a. Add the biotinylated primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: a. Add an appropriate amount of streptavidin-coated magnetic beads to the lysate-antibody mixture. b. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of cold IP Lysis/Wash Buffer.
-
Elution: a. After the final wash, remove all residual buffer. b. Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the immunoprecipitated protein complex.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting.
Caption: Immunoprecipitation workflow using a biotinylated antibody.
Conclusion
This compound is a versatile and efficient reagent for the biotinylation of proteins for immunoprecipitation. Its enhanced stability and the presence of a hydrophilic PEG spacer contribute to high labeling efficiency, increased protein recovery, and reduced non-specific background. The provided protocols offer a starting point for researchers to develop and optimize their immunoprecipitation experiments, leveraging the advantages of this advanced biotinylation reagent.
References
- 1. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biolinkk.com [biolinkk.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Labeling Peptides with Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) provides a versatile and robust tool for the detection, purification, and immobilization of biomolecules.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as the 12-unit PEG chain in Biotin-PEG12-TFP ester, offers significant advantages, including increased water solubility of the labeled peptide, reduced steric hindrance for biotin-avidin binding, and minimization of non-specific interactions.[2]
The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that efficiently forms stable amide bonds with primary amines, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues, in a peptide chain.[2][3] TFP esters are more reactive towards primary amines and more stable in aqueous buffers compared to their N-hydroxysuccinimide (NHS) ester counterparts, making this compound an excellent choice for reliable and efficient peptide labeling.[2][3]
These application notes provide detailed protocols for the labeling of peptides with this compound, subsequent purification of the biotinylated peptide, and methods for its characterization and quantification.
Applications of Biotin-PEG12-Labeled Peptides
Biotin-PEG12-labeled peptides are valuable reagents in a wide array of applications, including:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of target molecules.
-
Affinity Purification: Employed to isolate and purify binding partners (e.g., receptors, enzymes) from complex biological samples.[4]
-
Drug Delivery and Targeting: The biotin tag can be used to target drugs or imaging agents to cells or tissues that express biotin receptors.
-
Cell Labeling and Tracking: Used for labeling cell surface proteins to study their expression, localization, and trafficking.
-
Protein-Peptide Interaction Studies: Facilitates the study of interactions between the labeled peptide and its binding proteins using techniques like pull-down assays and surface plasmon resonance (SPR).
-
PROTAC Development: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.5.[2][3] (Avoid buffers containing primary amines like Tris or glycine)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[5]
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or streptavidin-agarose/magnetic beads.
-
Characterization Instruments: MALDI-TOF Mass Spectrometer or LC-MS system.
Protocol 1: Labeling of Peptides with this compound
This protocol outlines the steps for the covalent attachment of Biotin-PEG12 to a peptide.
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the TFP ester is susceptible to hydrolysis.[6][7]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution. The optimal molar ratio of the labeling reagent to the peptide depends on the number of primary amines on the peptide and the desired degree of labeling. A starting point is a 1.5 to 5-fold molar excess of the biotin reagent over the peptide.[5]
-
Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][6] Reaction times and temperatures may need to be optimized for specific peptides.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of Biotinylated Peptides
Purification is essential to remove unreacted biotin reagent and quenching reagent.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the recommended method for purifying and quantifying biotinylated peptides.
-
System Preparation:
-
Equilibrate the RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Purification:
-
Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-95% ACN over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm. Biotinylation increases the hydrophobicity of the peptide, resulting in a longer retention time compared to the unlabeled peptide.[8]
-
Collect the fractions corresponding to the biotinylated peptide peak.
-
-
Post-Purification:
-
Confirm the identity of the purified fraction by mass spectrometry.
-
Lyophilize the purified fraction to obtain the final product.
-
Method B: Streptavidin Affinity Chromatography
This method is suitable for the rapid enrichment of biotinylated peptides.
-
Bead Preparation:
-
Wash streptavidin-agarose or magnetic beads with a suitable binding buffer (e.g., PBS).
-
-
Binding:
-
Incubate the quenched reaction mixture with the prepared beads for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the beads several times with the binding buffer to remove unbound molecules.
-
-
Elution:
-
Eluting the biotinylated peptide from streptavidin requires harsh conditions due to the strong interaction. Elution can be achieved by boiling the beads in a buffer containing 8 M guanidine-HCl at pH 1.5 or by using a buffer with a high concentration of free biotin. However, these conditions may be denaturing to the peptide. For applications where the peptide needs to be recovered, using a cleavable biotinylation reagent might be more appropriate.
-
Protocol 3: Characterization and Quantification
Characterization by Mass Spectrometry
-
Sample Preparation:
-
Prepare the purified biotinylated peptide sample for MALDI-TOF or LC-MS analysis. For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[9]
-
-
Data Acquisition:
-
Acquire the mass spectrum of the sample.
-
-
Data Analysis:
-
Compare the molecular weight of the labeled peptide to the unlabeled peptide. The addition of one this compound molecule results in a specific mass increase.
-
Quantification of Biotinylation
The degree of biotinylation can be determined using several methods:
-
RP-HPLC: The ratio of the peak area of the biotinylated peptide to the total peak area (biotinylated + unbiotinylated peptide) can be used to estimate the labeling efficiency.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin. The assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[6][7]
-
Fluorescent Biotin Quantitation Kits: Commercially available kits provide a more sensitive method for biotin quantification.[10]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 992.08 g/mol | [7] |
| Spacer Arm Length | 47.6 Å | |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [2][3] |
| Reactivity | Primary amines (-NH2) | [2][3] |
| Optimal Reaction pH | 7.5 - 8.5 | [2][3] |
Table 2: Recommended Molar Excess of this compound for Peptide Labeling
| Number of Primary Amines in Peptide | Recommended Molar Excess (Reagent:Peptide) | Expected Degree of Labeling |
| 1 (N-terminus only) | 1.5 - 3 fold | High (mono-biotinylated) |
| 2-4 | 3 - 5 fold | Moderate to High |
| >4 | 5 - 10 fold | Variable, optimization required |
Table 3: Troubleshooting Guide for Peptide Biotinylation
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive this compound (hydrolyzed) - Suboptimal reaction pH - Presence of primary amines in the buffer - Insufficient molar excess of the reagent | - Use fresh, anhydrous DMF/DMSO to dissolve the reagent. - Ensure the reaction buffer pH is between 7.5 and 8.5. - Use amine-free buffers like phosphate or bicarbonate. - Increase the molar ratio of the biotin reagent to the peptide. |
| Peptide Precipitation | - Low solubility of the peptide or the biotinylated product | - Perform the reaction in a larger volume. - Add a small percentage of organic solvent (e.g., DMSO) to the reaction mixture. |
| Inconsistent Results | - Inaccurate quantification of peptide or reagent - Variation in reaction time or temperature | - Accurately determine the concentration of the peptide solution. - Prepare fresh biotin reagent solution for each experiment. - Standardize the reaction conditions. |
| Side Reactions | - Reaction with other nucleophilic residues (e.g., Tyr, Ser, His) at high pH | - Maintain the reaction pH within the recommended range (7.5-8.5). - Consider protecting sensitive residues if necessary. |
Visualizations
Caption: Experimental workflow for peptide biotinylation.
Caption: Amine-reactive labeling mechanism.
Caption: Example signaling pathway application.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. sartorius.com [sartorius.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Bi-PEG12-TFP Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG12-TFP ester for the labeling of antibodies and other proteins for subsequent analysis via flow cytometry. This methodology is a cornerstone for sensitive and specific detection of cell surface and intracellular antigens.
Introduction
This compound is a high-performance biotinylation reagent designed for the efficient and specific labeling of primary amines on proteins, such as lysine (B10760008) residues and the N-terminus. The key features of this reagent make it exceptionally well-suited for flow cytometry applications:
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater reactivity and are more stable in aqueous solutions, offering improved labeling efficiency and consistency.[1][2][3] The optimal pH for this reaction is between 7.5 and 8.5.[2][3]
-
Polyethylene Glycol (PEG) Spacer (PEG12): The hydrophilic 12-unit PEG linker provides several advantages. It increases the water solubility of the biotinylated molecule, which is particularly beneficial for preventing the aggregation of labeled antibodies in solution.[4][5] The long, flexible spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin conjugates.[4][5][6] This enhanced accessibility can lead to significant signal amplification.
-
Biotin: This small vitamin forms an exceptionally strong and specific non-covalent bond with avidin and streptavidin proteins.[4] This interaction is robust and can withstand a wide range of pH, temperature, and denaturing conditions, ensuring signal stability during staining and analysis.[4]
The use of this compound in an indirect flow cytometry staining protocol allows for significant signal amplification, as multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated primary antibody.[7][8] This makes it an ideal technique for detecting antigens with low expression levels.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~992.08 g/mol | [9] |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [1][2] |
| Reactive Towards | Primary Amines (-NH2) | [1][2] |
| Spacer Arm | 12-unit Polyethylene Glycol (PEG12) | [1] |
| Optimal Reaction pH | 7.5 - 8.5 | [2][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers | [1][3] |
Table 2: Common Fluorophore-Streptavidin Conjugates for Flow Cytometry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Laser Line |
| FITC | 494 | 512 | Moderate | Blue (488 nm) |
| PE (Phycoerythrin) | 498 | 565 | Very High | Blue (488 nm) or Yellow-Green (561 nm) |
| APC (Allophycocyanin) | 650 | 660 | High | Red (633/640 nm) |
| PerCP | 482 | 678 | Moderate | Blue (488 nm) |
| PE-Cy5 | 496, 565 | 667 | High | Blue (488 nm) or Yellow-Green (561 nm) |
| PE-Cy7 | 496, 565 | 774 | High | Blue (488 nm) or Yellow-Green (561 nm) |
| APC-Cy7 | 650 | 774 | High | Red (633/640 nm) |
| Brilliant Violet 421™ | 405 | 421 | High | Violet (405 nm) |
| Brilliant Violet 510™ | 405 | 510 | Very High | Violet (405 nm) |
Note: Spectral properties can vary slightly between manufacturers. Relative brightness is a general guide and can be application-dependent.[2][10][11]
Experimental Protocols
Protocol 1: Biotinylation of a Purified Antibody with this compound
This protocol describes the covalent attachment of this compound to a purified antibody.
Materials:
-
Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5-8.5). Crucially, the buffer must not contain Tris, glycine, or sodium azide (B81097) as these will compete for the TFP ester.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines, it must be exchanged into the reaction buffer (e.g., PBS, pH 8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the this compound to come to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve ~1 mg of this compound in 100 µL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Biotinylation Reaction:
-
Calculate the volume of the this compound stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the biotin reagent over the antibody is a common starting point.[4]
-
Calculation Example: For 1 mg of a 150 kDa IgG antibody in 1 mL:
-
Moles of IgG = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol
-
For a 15-fold molar excess, you need 15 * 6.67 x 10^-9 mol = 1.0 x 10^-7 mol of biotin reagent.
-
Volume of 10 mM stock = (1.0 x 10^-7 mol) / (10 x 10^-3 mol/L) = 1.0 x 10^-5 L = 10 µL.
-
-
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 7.5 to 1 mL of the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialyzing against PBS overnight at 4°C.
-
Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA or A280).
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.
-
Protocol 2: Indirect Immunofluorescent Staining of Cell Surface Antigens for Flow Cytometry
This protocol outlines the use of a biotinylated primary antibody and a fluorophore-conjugated streptavidin for the detection of cell surface antigens.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS and 0.05% sodium azide)
-
Biotinylated primary antibody (from Protocol 1 or commercially sourced)
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
Fc receptor blocking solution (optional, but recommended)
-
Flow cytometry tubes or 96-well plate
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells once with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add an Fc receptor blocking reagent according to the manufacturer's instructions to prevent non-specific binding of the primary antibody.
-
Incubate for 10-15 minutes at 4°C. Do not wash after this step.
-
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the biotinylated primary antibody to the cells. It is crucial to titrate each new biotinylated antibody to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step one more time.
-
-
Secondary Staining with Streptavidin Conjugate:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the predetermined optimal concentration of the fluorophore-conjugated streptavidin. Titration of the streptavidin conjugate is also recommended.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with 2-3 mL of cold Flow Cytometry Staining Buffer as in step 4.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, keep the samples at 4°C in the dark for up to a few hours. For longer storage, fixation may be required.
-
Mandatory Visualizations
Caption: Workflow for antibody biotinylation.
Caption: Indirect flow cytometry staining workflow.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Buyer's Guide: Fluorophores for Flow Cytometry | Labcompare.com [labcompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Analysis of cell surface molecular distributions and cellular signaling by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Indirect Staining for Flow Cytometry Applications - KCAS Bio [kcasbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow Cytometry Fluorophores and Dyes | Proteintech Group [ptglab.com]
- 11. bitesizebio.com [bitesizebio.com]
Creating Biotinylated Probes with Biotin-PEG12-TFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays, and protein-protein interaction studies. Biotin-PEG12-TFP ester is a modern biotinylation reagent designed for efficiency and versatility. This reagent features a tetrafluorophenyl (TFP) ester, which offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more consistent and reliable biotinylation. The integrated polyethylene (B3416737) glycol (PEG) spacer arm, with 12 PEG units, enhances the water solubility of the reagent and the resulting biotinylated molecule, and its length helps to minimize steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.
These application notes provide detailed protocols for using this compound to create biotinylated probes from proteins, antibodies, and nucleic acids, along with methods for their purification, quantification, and application in common laboratory techniques.
Key Features of this compound
-
High Reactivity and Stability: The TFP ester reacts efficiently with primary amines (-NH2) to form stable amide bonds. It exhibits greater hydrolytic stability in aqueous solutions compared to NHS esters, allowing for more controlled and reproducible biotinylation reactions.[1][2][3][4]
-
Enhanced Water Solubility: The hydrophilic 12-unit PEG spacer imparts excellent water solubility to both the reagent and the biotinylated molecule, reducing the risk of aggregation and precipitation, particularly with proteins.
-
Reduced Steric Hindrance: The long PEG spacer arm effectively separates the biotin molecule from the labeled macromolecule, minimizing steric hindrance and ensuring optimal binding to streptavidin or avidin.
-
Versatility: Suitable for biotinylating a wide range of molecules containing primary amines, including proteins, antibodies, peptides, and amine-modified nucleic acids.
Data Presentation
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | This compound | Biotin-NHS Ester |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
| Bond Formed | Stable amide bond | Stable amide bond |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Aqueous Stability | More stable, less susceptible to hydrolysis | Less stable, readily hydrolyzes |
| Relative Reactivity | High | High |
| Byproduct of Reaction | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
| Solubility | Enhanced by PEG12 spacer | Variable, can be poor without a PEG spacer |
Table 2: Representative Biotinylation Efficiency and Application Parameters
| Molecule Type | Recommended Molar Excess (Biotin:Molecule) | Typical Biotinylation Efficiency | Downstream Application |
| Protein (e.g., BSA) | 10-30 fold | High | Affinity Purification, Western Blot |
| Antibody (e.g., IgG) | 20-50 fold | High | Immunoprecipitation, ELISA, Immunohistochemistry |
| Amine-modified Oligonucleotide | 50-100 fold | Moderate to High | Pull-down assays, EMSA, FISH |
Note: The optimal molar excess and resulting efficiency can vary depending on the specific molecule, its concentration, and the reaction conditions. It is recommended to perform a titration to determine the optimal ratio for each application.
Experimental Protocols
Protocol 1: Biotinylation of Proteins and Antibodies
This protocol describes the general procedure for biotinylating proteins and antibodies with this compound.
Materials:
-
This compound
-
Protein or antibody solution (in an amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Sample Preparation:
-
Dissolve the protein or antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 8.5. The concentration should ideally be 1-5 mg/mL.
-
If the protein solution contains amine-containing buffers like Tris or glycine (B1666218), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex to dissolve completely.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 20-50 fold molar excess is a good starting point for antibodies.
-
Add the calculated volume of the biotin reagent to the protein/antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein/Antibody:
-
Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
-
Protocol 2: Biotinylation of Amine-Modified Nucleic Acids
This protocol provides a general guideline for labeling amine-modified oligonucleotides.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous DMF or DMSO
-
Ethanol (ice-cold, 100%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Biotinylation Reaction:
-
Add a 50-100 fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of the Biotinylated Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water or a suitable buffer.
-
Protocol 3: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[5][6][7][8]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions or a standard protocol.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm. This is your blank reading.
-
Add a known amount of the biotinylated protein solution to the HABA/Avidin solution and mix well.
-
Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate the degree of biotinylation using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Protocol 4: Purification of a Target Protein using a Biotinylated Antibody (Immunoprecipitation)
This protocol describes a typical immunoprecipitation workflow using a biotinylated antibody and streptavidin-coated beads.
Materials:
-
Biotinylated antibody
-
Cell lysate containing the target protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Incubate the biotinylated antibody with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
Add streptavidin-coated beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein from the beads using an appropriate elution buffer. The choice of elution buffer will depend on the downstream application. For mass spectrometry, a gentle elution might be preferred, while for Western blotting, elution with SDS-PAGE sample buffer is common.
Visualizations
Experimental Workflow for Protein Biotinylation and Purification
References
- 1. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocascientific.com [bocascientific.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
Revolutionizing Drug Discovery: Applications of Biotin-PEG12-TFP Ester
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Biotin-PEG12-TFP ester hydrolysis rate in buffers
Technical Support Center: Biotin-PEG12-TFP Ester
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: Biotin-PEG12-TFP (2,3,5,6-tetrafluorophenyl) ester is a long-chain, PEGylated biotinylation reagent. It is used to covalently attach a biotin (B1667282) label to primary amine groups (-NH2) on molecules such as proteins, peptides, and antibodies. The hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, making the biotin group more accessible to avidin (B1170675) or streptavidin for detection or purification.
Q2: How does the reactivity of a TFP ester compare to the more common NHS ester?
A: TFP esters are generally more reactive towards primary amines and exhibit greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3] This increased stability, particularly towards hydrolysis, allows for more efficient and reproducible labeling of biomolecules, especially in aqueous buffers.[4]
Q3: What is the optimal pH for reacting this compound with primary amines?
A: The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[1][2] This is slightly higher than the optimal pH range for NHS esters, which is typically 7.0-7.5.[1][2]
Q4: How should this compound be stored?
A: this compound should be stored at -20°C and protected from moisture.[1][2] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For preparing stock solutions, use a dry, water-miscible organic solvent such as DMSO or DMF.[1][2]
Q5: What is the primary competing reaction when using this compound in aqueous buffers?
A: The primary competing reaction is the hydrolysis of the TFP ester, which results in the cleavage of the TFP group and renders the reagent incapable of reacting with primary amines. The rate of this hydrolysis is dependent on the pH of the buffer.
Hydrolysis Rate of TFP Esters in Aqueous Buffers
Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Esters on a Self-Assembled Monolayer
| pH | Buffer | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | Sodium Phosphate | 385 | 206 |
| 8.0 | Sodium Phosphate | 116 | 39 |
| 10.0 | Sodium Bicarbonate | 365 | 39 |
Data adapted from a study on self-assembled monolayers and may not be fully representative of solution-phase kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | 1. Hydrolysis of the TFP ester: The reagent may have been exposed to moisture or the reaction buffer pH is too high, leading to rapid hydrolysis. 2. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the TFP ester. 3. Suboptimal pH of the reaction buffer: The reaction is most efficient in the pH range of 7.5-8.5. | 1. Ensure the this compound is stored properly and handled to minimize moisture exposure. Prepare fresh solutions. Consider performing the reaction at a slightly lower pH if hydrolysis is suspected to be a major issue. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. 3. Adjust the pH of your reaction buffer to be within the optimal range of 7.5-8.5. |
| Precipitation of the Labeled Protein | Hydrophobicity of the biotin label: Although the PEG spacer enhances solubility, extensive biotinylation can sometimes lead to aggregation. | The PEG12 spacer in this reagent is designed to minimize this issue. If precipitation occurs, consider reducing the molar excess of the biotinylation reagent to decrease the degree of labeling. |
| Inconsistent Results | 1. Variability in reagent activity: Improper storage or handling can lead to degradation of the TFP ester. 2. Inconsistent reaction times or temperatures: These parameters can affect the extent of both the biotinylation reaction and the competing hydrolysis. | 1. Aliquot the reagent upon receipt and store at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. 2. Standardize reaction times and temperatures across experiments. For critical applications, consider quenching the reaction with a small molecule primary amine like Tris or hydroxylamine. |
Experimental Protocols
General Protocol for Biotinylation of a Protein
-
Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH between 7.5 and 8.5. A typical protein concentration is 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-50 mM.
-
Perform the Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagent: Purify the biotinylated protein from excess, unreacted reagent and reaction byproducts using dialysis, size-exclusion chromatography (e.g., a desalting column), or another suitable purification method.
Protocol for Monitoring TFP Ester Hydrolysis
This protocol is a general guideline for monitoring the hydrolysis of the TFP ester using UV-Vis spectrophotometry, based on the release of 2,3,5,6-tetrafluorophenol (B1216870).
-
Prepare Buffers: Prepare a series of amine-free buffers at the desired pH values (e.g., pH 7.0, 8.0, 9.0).
-
Prepare TFP Ester Solution: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).
-
Initiate Hydrolysis: Add a small volume of the TFP ester stock solution to the temperature-equilibrated buffer to achieve a final concentration suitable for spectrophotometric analysis. Mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at a wavelength corresponding to the absorbance maximum of the 2,3,5,6-tetrafluorophenol leaving group. The exact wavelength should be determined experimentally but is typically in the range of 250-260 nm.
-
Data Analysis: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus). The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to a first-order rate equation. The half-life (t₁/₂) can then be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2)/k.
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous buffer.
Caption: General experimental workflow for protein biotinylation.
References
- 1. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
Technical Support Center: Optimizing Biotin-PEG12-TFP Ester Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG12-TFP ester for labeling proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to molecules containing primary amines, such as proteins, peptides, and nucleic acids.[1] It features a 12-unit polyethylene (B3416737) glycol (PEG) spacer that increases the water solubility of the labeled molecule and minimizes steric hindrance, providing better access for avidin (B1170675) or streptavidin binding.[1][2] The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that forms stable amide bonds with primary amines.[1][3][4]
Q2: What are the advantages of using a TFP ester over an NHS ester?
TFP esters are generally more reactive towards primary amines and more stable in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters.[1][3][4] This increased stability can lead to more efficient and reproducible labeling reactions.
Q3: What is the optimal pH for the labeling reaction?
The optimal pH range for reacting TFP esters with primary amines is between 7.5 and 8.5.[1][3]
Q4: What types of buffers should be used for the biotinylation reaction?
It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), at a pH between 7.5 and 8.5.[5][6] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target molecule for reaction with the TFP ester and should be avoided.[5][6][7][8][9] If your protein is in an incompatible buffer, it must be exchanged into an appropriate buffer via dialysis or a desalting column before labeling.[5][6][10]
Q5: How much this compound should I use?
The optimal molar ratio of biotin reagent to protein depends on several factors, including the protein concentration and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the biotin reagent to the protein.[5][11] However, this may need to be empirically determined for each specific protein and application.[11] For proteins at low concentrations (e.g., less than 2 mg/mL), a higher molar excess may be necessary.[5]
Q6: How do I prepare the this compound for the reaction?
This compound should be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[5][6] The NHS-ester group is sensitive to moisture and can hydrolyze, rendering it inactive.[6] Therefore, it is not recommended to prepare and store stock solutions for long periods.[6]
Q7: How do I remove excess, unreacted this compound after the labeling reaction?
Excess biotinylation reagent can be removed using methods such as dialysis or gel filtration with desalting columns (e.g., Zeba™ Spin Desalting Columns).[6][10][12][13]
Q8: How can I determine the degree of biotinylation?
The degree of biotinylation, or the molar ratio of biotin to protein, can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][14] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, leading to a decrease in absorbance at 500 nm.[11][14] There are also online calculators available to help determine the biotin-to-protein molar ratio from HABA assay results.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotin Labeling | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS at pH 7.5-8.5.[5][6][10] |
| Hydrolyzed Biotin Reagent: The TFP ester was exposed to moisture before use. | Prepare the this compound stock solution in dry DMSO or DMF immediately before the reaction.[5][6] Avoid storing the reconstituted reagent.[6] | |
| Insufficient Molar Ratio: The concentration of the biotin reagent was too low relative to the protein. | Increase the molar excess of the this compound. For dilute protein solutions, a higher excess is often required.[5] | |
| Low Protein Concentration: The reaction is less efficient at low protein concentrations. | If possible, concentrate the protein solution before labeling. A concentration of at least 1 mg/mL is recommended.[10] | |
| Protein Precipitation During/After Labeling | Over-modification: Excessive biotinylation can alter the protein's isoelectric point and lead to aggregation.[9] | Reduce the molar ratio of the biotin reagent to the protein. Optimize the ratio to achieve the desired degree of labeling without causing precipitation. |
| Inherent Protein Instability: The protein may be prone to aggregation under the reaction conditions. | The PEG spacer in this compound is designed to reduce aggregation.[2] However, if precipitation persists, consider adjusting buffer components (e.g., adding mild detergents or stabilizers, if compatible with the downstream application). | |
| High Background/Non-specific Binding in Downstream Applications | Incomplete Removal of Excess Biotin: Free biotin in the sample competes for binding to avidin/streptavidin. | Ensure thorough removal of unreacted biotin using dialysis with multiple buffer changes or a desalting column.[13][16] |
| Endogenous Biotin: Some tissues and cell lysates (e.g., from liver and kidney) contain high levels of endogenous biotin, which can cause high background.[17][18][19] | Use appropriate blocking steps to suppress the signal from endogenous biotin or consider non-biotin-based detection methods for such samples.[17][18] | |
| Inconsistent Labeling Results Between Batches | Variability in Reaction Conditions: Minor differences in pH, temperature, incubation time, or reagent preparation can lead to batch-to-batch variation. | Standardize all experimental parameters. Prepare fresh biotin reagent for each labeling reaction.[16] |
| Inaccurate Protein Concentration Measurement: Incorrect estimation of the initial protein amount will affect the molar ratio calculation. | Accurately determine the protein concentration before starting the labeling procedure. |
Experimental Protocols
Protein Preparation for Biotinylation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5. If the protein solution contains amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.[5][6][10]
-
Concentration Adjustment: Adjust the protein concentration to a recommended starting point of 1-2 mg/mL.[5][10]
Biotinylation Reaction Workflow
Caption: Workflow for protein biotinylation using this compound.
General Biotinylation Protocol
-
Calculate Reagent Amount: Based on the protein amount and the desired molar excess (e.g., 20-fold), calculate the required amount of this compound.[11]
-
Prepare Biotin Stock: Immediately before use, dissolve the calculated amount of this compound in dry DMSO or DMF to a stock concentration (e.g., 10 mM).[6][11]
-
Initiate Reaction: Add the appropriate volume of the biotin stock solution to the prepared protein solution.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]
-
Quench Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris or glycine to a final concentration of about 50-100 mM.[17][20]
-
Purify: Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.[6][13]
HABA Assay for Quantifying Biotinylation
Caption: Workflow for quantifying the degree of biotinylation using the HABA assay.
This guide provides a comprehensive overview and practical advice for optimizing your this compound labeling experiments. For specific details regarding your particular protein and application, further empirical optimization may be required.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-dPEG®12-TFP ester [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. sartorius.com [sartorius.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 15. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. sinobiological.com [sinobiological.com]
- 18. news-medical.net [news-medical.net]
- 19. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Biotin-PEG12-TFP Ester
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling issues encountered with Biotin-PEG12-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used to covalently attach biotin (B1667282) to molecules containing primary amines, such as proteins, peptides, and amine-modified nucleic acids.[1][2] It consists of three key components:
-
Biotin: A vitamin that exhibits an exceptionally strong and specific binding affinity for avidin (B1170675) and streptavidin proteins, which is widely used for detection and purification.
-
PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, helping to prevent aggregation and reduce non-specific binding.[2][3]
-
TFP Ester (2,3,5,6-tetrafluorophenyl ester): An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues).[1][4]
Q2: What is the primary difference between a TFP ester and an NHS ester?
TFP (tetrafluorophenyl) esters and NHS (N-hydroxysuccinimide) esters are both amine-reactive functional groups, but they have key differences. TFP esters are more resistant to spontaneous hydrolysis, especially in aqueous buffers at neutral to basic pH, compared to NHS esters.[5][6][7] This increased stability can lead to more efficient and reproducible conjugation reactions.[8] However, the TFP group is more hydrophobic than the NHS group, which can slightly reduce the reagent's solubility in aqueous solutions.[9][10]
Q3: What are the recommended solvents for dissolving this compound?
To ensure stability and prevent hydrolysis, this compound should first be dissolved in a dry, water-miscible (anhydrous) organic solvent.[11] The most commonly recommended solvents are:
After dissolving in one of these organic solvents, the resulting stock solution can be added to the aqueous reaction buffer.
Q4: Why is the this compound precipitating when I add it to my aqueous reaction buffer?
Precipitation upon addition to an aqueous buffer can occur for several reasons:
-
Concentration Limit Exceeded: While the PEG linker improves water solubility, there is a limit. A similar PEG-TFP ester reagent has a reported aqueous solubility limit of around 0.5 mM.[11] Adding too much of the concentrated organic stock solution to the buffer can cause the reagent to exceed its solubility limit.
-
Low Buffer Temperature: The solubility of the reagent may decrease at lower temperatures. If your reaction is performed on ice, this could contribute to precipitation.
-
Incorrect Solvent: Using a non-recommended or non-anhydrous solvent to prepare the stock solution can lead to premature hydrolysis and solubility issues.
Q5: How should I properly handle and store this compound?
Proper handling and storage are critical to maintaining the reagent's reactivity.
-
Storage: Store the solid reagent at -20°C, protected from moisture.[1][3]
-
Handling: The reagent is hygroscopic.[1] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside the container.[11]
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent immediately before use.[11] Unused stock solutions can be stored for a few days at -20°C if they are carefully sealed to prevent moisture contamination.[1][11]
Data & Comparisons
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₉F₄N₃O₁₆S | [3][4] |
| Molecular Weight | 992.08 g/mol | [3][4] |
| Appearance | Solid or viscous liquid | [3] |
| Reactive Group | 2,3,5,6-tetrafluorophenyl (TFP) ester | [1] |
| Reacts With | Primary amines (-NH₂) | [2] |
| Spacer Arm Length | 47.6 Å | [3] |
| Storage Temperature | -20°C | [3] |
Table 2: Comparison of TFP and NHS Esters for Bioconjugation
| Feature | TFP Ester | NHS Ester | Reference |
| Stability in Aqueous Buffer | More stable, less susceptible to hydrolysis | Less stable, hydrolyzes more rapidly | [5][6][7] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.5 (Varies by source) | [1][12] |
| Hydrophobicity | More hydrophobic | More hydrophilic | [9][10] |
| Reactivity with Amines | More reactive | Reactive | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent is difficult to dissolve in organic solvent (DMSO, DMF). | 1. Solvent is not anhydrous (contains water). 2. Reagent has degraded due to improper storage. | 1. Use a fresh, high-quality, anhydrous grade of DMSO or DMF.[9] 2. Ensure the reagent vial was stored correctly at -20°C and allowed to warm to room temperature before opening.[1][11] |
| A precipitate forms immediately after adding the stock solution to the aqueous reaction buffer. | 1. The final concentration of the reagent in the buffer exceeds its solubility limit. 2. The buffer is at a low temperature (e.g., on ice), reducing solubility. 3. The buffer components are incompatible. | 1. Decrease the final concentration of the reagent. Try adding the stock solution dropwise while vortexing the buffer. 2. Prepare the reaction mixture at room temperature before cooling, if the protocol allows. 3. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) which will compete in the reaction. Use buffers like PBS, HEPES, or borate.[11] |
| Low or no biotinylation of the target molecule. | 1. The TFP ester has hydrolyzed due to moisture. 2. The pH of the reaction buffer is too low. 3. The buffer contains competing primary amines (e.g., Tris). | 1. Always use anhydrous solvents and handle the reagent carefully to minimize moisture exposure.[11] Prepare stock solutions fresh for each experiment. 2. Adjust the buffer pH to the optimal range for TFP esters (pH 7.5-8.5).[1] 3. Switch to a non-amine-containing buffer such as PBS, HEPES, or bicarbonate/carbonate buffer.[11] |
Visual Guides & Protocols
Diagram 1: Troubleshooting Solubility Issues
Caption: A flowchart to diagnose and solve common precipitation issues.
Diagram 2: General Biotinylation Workflow
Caption: Standard workflow for labeling proteins with this compound.
General Experimental Protocol: Protein Biotinylation
This protocol is a general guideline and should be optimized for your specific protein and application.
A. Materials Required:
-
This compound
-
Anhydrous DMSO or DMF
-
Target protein (1-10 mg/mL)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.5.[11]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification system: Desalting column or dialysis cassette
B. Procedure:
-
Prepare Reagent Stock Solution: Shortly before use, bring the vial of this compound to room temperature.[11] Prepare a 10-20 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. For example, dissolve 10 mg of the reagent (MW 992.08) in ~1 mL of DMSO for a ~10 mM solution.
-
Prepare Protein: Dissolve or exchange your protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Calculate Molar Excess: Determine the molar excess of the biotin reagent needed. A 10- to 50-fold molar excess over the protein is a common starting point.[11] For concentrated protein solutions (≥5 mg/mL), a 10-fold excess may be sufficient; for more dilute solutions, a higher excess is recommended.[11]
-
Perform Biotinylation: Add the calculated volume of the Reagent Stock Solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris per 1 mL of reaction volume). Incubate for 15 minutes.
-
Purify Product: Remove the excess, non-reacted biotin reagent and reaction byproducts using a desalting column, spin column, or dialysis appropriate for your protein's size.
-
Store: Store the final biotinylated protein under conditions appropriate for its stability.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 3. Biotin-dPEG®12-TFP ester [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors that disrupt protein stability. These include suboptimal buffer conditions such as a pH close to the protein's isoelectric point (pI), high protein concentrations that increase the likelihood of intermolecular interactions, and inappropriate molar ratios of the biotinylation reagent to the protein, which can lead to excessive labeling and charge neutralization of surface lysines.[1][2][3] Additionally, the biotinylation process itself can alter the surface charge of the protein, potentially reducing its solubility and leading to aggregation.[4] The choice of biotinylation reagent is also crucial, as some can introduce hydrophobicity, further promoting aggregation.[5]
Q2: How can I optimize my biotinylation reaction to prevent aggregation?
To minimize aggregation, it is essential to optimize several reaction parameters. Maintaining a low protein concentration can reduce the chances of intermolecular interactions.[1][6] The reaction temperature should be kept as low as is feasible for the reaction to proceed, as higher temperatures can denature proteins and encourage aggregation.[3] It is also critical to select a buffer with a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure the protein maintains a net charge and remains soluble.[1] Furthermore, carefully titrating the molar ratio of the biotinylation reagent to the protein can prevent over-labeling.[7]
Q3: Which type of biotinylation reagent is least likely to cause protein aggregation?
The choice of biotinylation reagent can significantly impact protein stability. Reagents with long, flexible hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to maintain protein solubility post-biotinylation. In contrast, biotin (B1667282) itself is hydrophobic, and reagents with shorter or more hydrophobic linkers may increase the propensity for aggregation.[5] For proteins sensitive to organic solvents, using water-soluble reagents like Sulfo-NHS-biotin is recommended. Enzymatic biotinylation using the BirA ligase system offers high specificity, targeting a pre-engineered AviTag sequence, which can minimize off-target modifications that might lead to aggregation.[8]
Q4: What role do buffer conditions (pH, ionic strength) play in preventing aggregation?
Buffer conditions are critical for maintaining protein stability. The pH of the buffer should be carefully chosen to be at least 1-2 units away from the protein's isoelectric point (pI), as proteins are least soluble at their pI.[1][4] For many proteins, a pH of 7.4 is suitable, but this may need to be adjusted based on the specific protein's properties.[9] The ionic strength of the buffer, modulated by salt concentration (e.g., NaCl or KCl), can also influence protein solubility by affecting electrostatic interactions.[1][10] It may be necessary to screen a range of salt concentrations to find the optimal condition for your protein.[10]
Q5: Can buffer additives or excipients help to reduce protein aggregation?
Yes, various additives can be included in the biotinylation buffer to enhance protein stability. Osmolytes like glycerol (B35011) and sucrose (B13894) can stabilize the native protein structure.[1][6] A combination of arginine and glutamate (B1630785) can increase protein solubility.[1][10] For proteins prone to oxidation-induced aggregation, the inclusion of a reducing agent such as DTT or TCEP can be beneficial.[6] Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can also help to solubilize proteins and prevent aggregation.[1]
Q6: How does the removal of excess biotin affect protein stability?
The method used to remove unreacted biotin is crucial, as some purification techniques can induce stress on the protein, leading to aggregation. Methods like dialysis and the use of desalting spin columns are generally gentle.[11][12] It is important to choose a desalting column with an appropriate molecular weight cutoff (MWCO) to ensure efficient separation of the protein from the small biotin molecule.[11] Inadequate removal of excess biotin can also interfere with downstream applications by competing for binding sites on streptavidin or avidin.[11]
Q7: How can I detect and quantify protein aggregation after biotinylation?
Protein aggregation can be detected both visually, by the appearance of cloudiness or precipitates, and through analytical techniques.[10] Size-exclusion chromatography (SEC) can separate and quantify aggregates from the monomeric protein. Dynamic light scattering (DLS) is a sensitive method for detecting the presence of larger particles in solution, indicative of aggregation. Additionally, a loss of biological activity of the protein can indirectly suggest that aggregation has occurred.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Visible precipitation or cloudiness during/after the reaction. | Suboptimal Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI).[1][4] | Adjust the buffer pH to be at least 1-2 units above or below the protein's pI.[1] |
| High Protein Concentration: The concentration of the protein is too high, promoting intermolecular interactions.[1][6] | Reduce the protein concentration. If a high final concentration is needed, consider adding stabilizing excipients.[6] | |
| Excessive Biotinylation: A high molar ratio of biotin reagent to protein is causing charge neutralization and reduced solubility.[2][7] | Perform a titration experiment to determine the optimal biotin:protein molar ratio that achieves sufficient labeling without causing aggregation. | |
| Inappropriate Temperature: The reaction is being carried out at a temperature that compromises protein stability.[3] | Conduct the biotinylation reaction at a lower temperature (e.g., 4°C or on ice), though this may require a longer incubation time. | |
| Loss of protein activity or binding function after biotinylation. | Aggregation-Induced Conformational Changes: Aggregates are present but may not be visible, and their formation has altered the protein's native structure. | Optimize the reaction conditions as described above to prevent aggregation. Analyze the sample for soluble aggregates using SEC or DLS. |
| Biotinylation of Critical Residues: The biotinylation reagent is modifying amino acids within the active site or binding interface of the protein. | Consider using a site-specific biotinylation method, such as enzymatic biotinylation with BirA ligase and an AviTag, to direct biotin to a specific location away from functional sites.[8] | |
| Aggregation occurs during storage of the biotinylated protein. | Suboptimal Storage Buffer: The buffer used for storage is not conducive to long-term stability. | Exchange the biotinylated protein into a storage buffer containing cryoprotectants like glycerol (at 20-50%) and store at -80°C.[1] |
| Freeze-Thaw Cycles: Repeated freezing and thawing are causing protein denaturation and aggregation.[1][3] | Aliquot the biotinylated protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[13] |
Data Summaries
Table 1: Recommended Buffer Conditions for Biotinylation
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 (adjust based on protein pI) | Most NHS-ester reactions are efficient at neutral to slightly alkaline pH. Maintain pH at least 1-2 units from the protein's pI to ensure solubility.[1][2][4] |
| Buffer Type | Phosphate-buffered saline (PBS), Borate, MOPS | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with NHS-ester biotinylation reagents. |
| Salt Concentration | 50 - 200 mM NaCl or KCl | Modulates ionic strength to enhance protein solubility and minimize non-specific electrostatic interactions.[6][10] |
| Protein Concentration | 0.1 - 2 mg/mL | Lower concentrations can reduce the likelihood of aggregation.[2][6] |
Table 2: Common Additives to Reduce Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and increasing solvent viscosity.[1][6] |
| Arginine/Glutamate | 50 - 500 mM | Suppresses aggregation by binding to charged and hydrophobic regions on the protein surface.[1][10] |
| Sucrose | 0.25 - 1 M | A cryoprotectant and osmolyte that stabilizes protein structure.[1] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Prevents aggregation by solubilizing hydrophobic regions of proteins.[1] |
| Reducing Agents (DTT, TCEP) | 1 - 5 mM | Prevents the formation of non-native disulfide bonds that can lead to aggregation.[6] |
Experimental Protocols
Protocol 1: General Protocol for NHS-Ester Biotinylation with Aggregation-Minimizing Conditions
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is between 0.1-2 mg/mL.
-
If necessary, add stabilizing excipients such as 10% glycerol or 50 mM arginine.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin to protein).
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction on ice or at 4°C for 2 hours, or at room temperature for 30-60 minutes. Lower temperatures may reduce aggregation.
-
-
Quenching the Reaction:
-
Add an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS-ester biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation:
-
Filter the biotinylated protein sample through a low-protein-binding 0.22 µm filter to remove dust and large contaminants.
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the final storage buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).
-
Enter the solvent viscosity and refractive index parameters for the buffer being used.
-
-
Data Acquisition:
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Acquire data for a sufficient duration to obtain a stable correlation function. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
Look for the presence of a single, monomodal peak corresponding to the monomeric protein. The presence of larger species or a high polydispersity index (PDI) indicates aggregation.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. Fidabio [fidabio.com]
- 4. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
effect of primary amine buffers on Biotin-PEG12-TFP ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the use of Biotin-PEG12-TFP ester, focusing on its interaction with primary amine buffers and offering troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a biotinylation reagent used to covalently attach a biotin (B1667282) label to molecules of interest, such as proteins, peptides, or antibodies.[1][2] It consists of three main components:
-
Biotin: A small vitamin that exhibits an exceptionally strong and specific binding affinity for avidin (B1170675) and streptavidin proteins.
-
PEG12: A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This spacer increases the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent aggregation and reduces non-specific binding.[3][4] It also provides a long, flexible arm, improving the accessibility of the biotin moiety to avidin or streptavidin.[1][5]
-
TFP (2,3,5,6-Tetrafluorophenyl) ester: A reactive group at the end of the PEG spacer. This group reacts efficiently with primary amines (–NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys, K) residues, to form a stable amide bond.[1][6]
Q2: Why are primary amine buffers (e.g., Tris, Glycine) incompatible with this compound reactions?
Primary amine buffers, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine, contain primary amines as part of their chemical structure. These amines are nucleophilic and will compete with the primary amines on your target molecule (e.g., protein) for reaction with the TFP ester.[3][6][7] This competitive reaction significantly reduces the efficiency of your desired biotinylation and consumes the TFP ester reagent. Therefore, it is crucial to avoid these buffers during the conjugation step.[6][7]
Q3: What are the recommended buffers for biotinylation reactions with TFP esters?
For optimal results, use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[6][8][9] The reaction should be performed at a pH between 7.0 and 9.0, with the optimal range for TFP esters being pH 7.5–8.5.[1][7][10]
Q4: What is the primary side reaction that can occur, and how is it affected by pH?
The primary competing side reaction is the hydrolysis of the TFP ester by water, which renders the reagent inactive.[11][12] The rate of this hydrolysis reaction increases with higher pH.[11] However, TFP esters are notably more stable against hydrolysis in aqueous, basic conditions compared to their N-hydroxysuccinimide (NHS) ester counterparts, giving them a significant advantage and allowing for a wider and more alkaline optimal pH range for conjugation.[1][10][11][13]
Q5: My biotinylation efficiency is low. What are the common causes and how can I troubleshoot this?
Low biotinylation efficiency can stem from several factors:
-
Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) in your reaction buffer is a primary cause of failure.[9][14] Solution: Exchange your sample into a recommended non-amine buffer like PBS or HEPES using dialysis or a desalting column.[3][8]
-
Hydrolyzed Reagent: The this compound is moisture-sensitive.[7][9][10] Improper storage or handling can lead to hydrolysis before it is even added to the reaction. Solution: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[9] Prepare stock solutions in a dry, anhydrous solvent (e.g., DMSO, DMF) immediately before use and discard any unused reconstituted reagent.[7][9]
-
Suboptimal pH: While the reaction works in a pH range of 7-9, efficiency can drop if the pH is too low, as the primary amines on the target protein will be protonated and less nucleophilic. Solution: Ensure your reaction buffer is within the optimal pH 7.5-8.5 range.[1][10]
-
Insufficient Reagent: The molar ratio of TFP ester to your target molecule may be too low. Solution: Optimize the molar excess of the biotinylation reagent. A 10- to 50-fold molar excess is a common starting point.[8][9]
Q6: How can I stop (quench) the biotinylation reaction?
To stop the conjugation reaction, you can add a small molecule containing a primary amine. This will react with and consume any remaining unreacted TFP ester. Common quenching agents include Tris, glycine, or hydroxylamine.[3][6] Typically, the quenching buffer is added to a final concentration of 20-100 mM, followed by a short incubation period (e.g., 15-30 minutes).[3][8][9]
Quantitative Data Summary
The following table summarizes key parameters for performing successful biotinylation reactions with this compound.
| Parameter | Recommendation | Notes |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Reacts with primary amines (-NH₂) to form stable amide bonds.[1][13] |
| Optimal Reaction pH | 7.5 - 8.5 | TFP esters are more stable at basic pH than NHS esters.[1][10] |
| Recommended Buffers | PBS, HEPES, Borate, Carbonate/Bicarbonate | Must be free of primary amines.[8][9] |
| Incompatible Buffers | Tris, Glycine, any buffer with primary amines | Competes with the target molecule for reaction with the TFP ester.[3][6] |
| Reagent Molar Excess | 10x to 50x over the protein | The optimal ratio should be determined empirically for each specific application.[8][9] |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and concentration.[3][8][9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Longer incubation times may be needed at lower temperatures.[6][7] |
| Quenching Reagents | Tris-HCl, Glycine, Hydroxylamine | Add to a final concentration of 20-100 mM to stop the reaction.[3][8] |
Experimental Protocols
Protocol: General Protein Biotinylation
This protocol provides a general guideline for biotinylating a protein sample with this compound.
1. Materials Required:
-
Protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment for buffer exchange and purification.
2. Reagent Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[8]
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the TFP ester in anhydrous DMF or DMSO.[8][9]
3. Biotinylation Reaction:
-
Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the TFP ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][8]
4. Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to the reaction mixture to achieve a final concentration of 50-100 mM.[9]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted TFP ester is neutralized.[8]
5. Removal of Excess Reagent:
-
Purify the biotinylated protein from excess, non-reacted, and quenched biotin reagent using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
Visualizations
Diagram 1: Competing Reactions of this compound
Caption: Reaction of TFP ester with a target protein vs. a competing primary amine buffer.
Diagram 2: Troubleshooting Workflow for Low Biotinylation Efficiency
Caption: A step-by-step guide to diagnosing and solving low biotinylation efficiency.
Diagram 3: Logical Flow for Buffer Selection
Caption: A decision diagram for selecting the correct buffer for TFP ester reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Biotin-dPEG®12-TFP ester [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
troubleshooting inconsistent results with Biotin-PEG12-TFP ester
Welcome to the technical support center for Biotin-PEG12-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation experiments, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used to covalently attach a biotin (B1667282) molecule to proteins, peptides, or other molecules containing primary or secondary amine groups.[1][2][3][4] The tetrafluorophenyl (TFP) ester group reacts with amines to form a stable amide bond.[1][2][5] The polyethylene (B3416737) glycol (PEG) spacer of 12 units enhances the water solubility of the reagent and the resulting biotinylated molecule, and its length can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[1][2] This reagent is commonly used in various applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[1]
Q2: What are the advantages of using a TFP ester over an NHS ester?
TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH ranges typically used for amine labeling.[1][2][4][5][6][7] This increased stability reduces the rate of hydrolysis, a competing side reaction that can lower conjugation efficiency.[5][7] TFP esters have been shown to have a significantly longer half-life at basic pH compared to their NHS counterparts.[5]
Q3: What are the optimal reaction conditions for using this compound?
The optimal pH for reacting TFP esters with primary amines is typically between 7.5 and 8.5.[1][2] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the TFP ester.[8][9][10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.[8]
Q4: How should I store and handle this compound?
This compound is moisture-sensitive.[2][8] It should be stored at -20°C with a desiccant.[1][2][3][11][12] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[2][8] For best results, prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[8][11] Stock solutions can be stored for a few days at -20°C under an inert atmosphere.[2][8]
Troubleshooting Guide
Issue 1: Low or Inconsistent Biotinylation Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of TFP ester | While more stable than NHS esters, TFP esters can still hydrolyze. Prepare the reagent solution immediately before use.[8] Ensure the reagent has been stored properly to prevent moisture contamination.[2][8] |
| Suboptimal pH | The reaction pH should be within the optimal range of 7.5-8.5 for TFP esters.[1][2] Verify the pH of your reaction buffer. |
| Presence of competing amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[8][9][10] Use an amine-free buffer such as PBS, HEPES, or borate buffer.[8] |
| Insufficient molar excess of reagent | The molar ratio of this compound to your protein may be too low. Increase the molar excess of the biotinylation reagent. For protein concentrations ≥ 5 mg/ml, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be required.[8] For dilute protein solutions (e.g., 2 mg/ml), a greater molar fold excess is generally needed compared to more concentrated solutions (e.g., 10 mg/ml).[13] |
| Low protein concentration | The efficiency of the labeling reaction is concentration-dependent.[14] If possible, perform the reaction with a higher concentration of your target protein (ideally > 2 mg/mL).[13][14] |
| Inactive reagent | Improper storage or handling may have led to the degradation of the TFP ester. Use a fresh vial of the reagent and handle it according to the storage recommendations. |
Issue 2: Protein Aggregation or Precipitation After Biotinylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Over-biotinylation | Excessive labeling can alter the protein's net charge and isoelectric point (pI), leading to aggregation.[10][15] Reduce the molar excess of the biotinylation reagent or decrease the reaction time. |
| Hydrophobic interactions | Although the PEG spacer enhances solubility, high levels of modification can still lead to aggregation. Consider using a biotinylation reagent with a longer PEG chain if aggregation persists.[16] |
| Inappropriate buffer conditions | The buffer composition (pH, ionic strength) may not be optimal for your protein's stability post-modification.[17] After the reaction, exchange the buffer to one that is known to be optimal for your protein's stability. |
| Protein instability | The protein itself may be inherently unstable at the concentration used for biotinylation. Maintain a low protein concentration if possible and consider adding stabilizing agents to the buffer.[17] |
Experimental Protocols
Standard Protein Biotinylation Protocol
-
Prepare the Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.5-8.5.[1][2][8] The protein concentration should ideally be 2-10 mg/mL.[14][18]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[8][11]
-
Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The recommended molar excess of the reagent can range from 10-fold to 50-fold depending on the protein concentration.[8]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][13]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[8] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis or using a desalting column.[19][20]
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[19][21][22] The assay is based on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[19][22]
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).[19]
-
Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[19][20]
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix well.[19][20]
-
Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.[19][20]
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. The molar ratio of biotin to protein can be calculated based on the change in absorbance and the protein concentration.[19][22]
Note: It is important to remove all free biotin from the protein sample before performing the HABA assay for accurate results.[19][20]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biotin-dPEG®12-TFP ester | Sigma-Aldrich [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. fishersci.ie [fishersci.ie]
Technical Support Center: Improving the Yield of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield and quality of biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chemical and enzymatic biotinylation?
A1: Chemical biotinylation, such as using NHS-esters, involves covalently attaching biotin (B1667282) to specific functional groups on a protein, most commonly primary amines on lysine (B10760008) residues.[1] This method is versatile but can be random, potentially leading to biotinylation within active sites or batch-to-batch variability.[1][2] Enzymatic biotinylation, using the E. coli biotin ligase (BirA) and a specific recognition sequence like the AviTag, offers highly specific, site-directed labeling at a single lysine residue within the tag.[3][4] This controlled method ensures uniformity and is less likely to interfere with the protein's natural function.[3][5]
Q2: Which biotinylation method should I choose: in vitro or in vivo?
A2: The choice depends on your experimental setup and goals.
-
In vitro biotinylation is performed on purified proteins. It is suitable for most proteins and offers direct control over reaction conditions like buffer pH and biotin-to-protein ratios.[6]
-
In vivo biotinylation involves co-expressing the target protein (fused with an AviTag) and the BirA ligase within a host system (e.g., E. coli or mammalian cells).[7][8] This method produces biotinylated proteins directly during expression, which can be advantageous for proteins that are difficult to purify or handle, and ensures biotinylation occurs in a more native environment.[9]
Q3: What is the optimal molar ratio of biotin reagent to protein for chemical biotinylation?
A3: The optimal ratio must often be determined empirically for each protein.[6] However, a common starting point is a 12-fold to 20-fold molar excess of the biotin reagent to the protein.[6][10] For dilute protein solutions (e.g., 2 mg/mL), a higher excess (≥20-fold) is recommended, while for more concentrated solutions (e.g., 10 mg/mL), a lower excess (≥12-fold) may be sufficient.[10] It is advisable to test a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the ideal balance between high efficiency and the risk of protein precipitation or loss of function due to over-biotinylation.[6][11]
Q4: How can I accurately quantify the degree of biotinylation?
A4: Quantifying the molar ratio of biotin to protein is crucial for reproducibility.[12] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][13] This colorimetric assay is based on the displacement of HABA dye from avidin (B1170675) by the biotin in your sample, leading to a measurable decrease in absorbance at 500 nm.[12] It is essential to remove all unreacted free biotin before performing the HABA assay, typically via dialysis or a desalting column.[10] Alternative methods include UV-spectrophotometry using traceable biotin reagents.[11]
Troubleshooting Guide
This section addresses specific issues that can arise during protein biotinylation experiments.
Problem 1: Low or No Biotinylation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) as they compete with the protein for the biotin reagent.[6] Use buffers like PBS or HEPES at a pH between 7 and 9.[6] |
| Suboptimal Biotin-to-Protein Ratio | The concentration of reactants is critical. Empirically test a range of molar excess ratios (e.g., 10:1 to 40:1) to find the optimum for your specific protein.[14] |
| Hydrolyzed/Degraded Biotin Reagent | NHS-ester biotin reagents are moisture-sensitive.[12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store it for long periods.[6][12] |
| Inactive BirA Ligase (in vivo) | Confirm the expression and activity of the BirA ligase. Ensure that biotin was added to the culture medium during induction.[7] For secreted proteins in mammalian cells, ensure the BirA is also targeted to the secretory pathway.[9] |
| Inaccessible AviTag (in vivo) | The AviTag may be buried within the folded protein. Consider adding a flexible linker (e.g., TEV linker) between your protein and the tag to improve its accessibility to the BirA ligase.[7] |
Problem 2: Protein Precipitation or Aggregation During/After Reaction
| Potential Cause | Recommended Solution |
| Over-biotinylation | Excessive labeling can alter the protein's surface charge and lead to aggregation.[11] Biotin itself is hydrophobic.[15] Reduce the molar excess of the biotin reagent or decrease the reaction time. |
| High Protein Concentration | Very high protein concentrations can promote aggregation. If possible, perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL).[14] |
| Solvent Shock | Adding a large volume of organic solvent (like DMSO/DMF) containing the biotin reagent can cause precipitation. Keep the final concentration of the organic solvent below 10% of the total reaction volume.[12] |
| Incorrect pH | The protein may be unstable at the optimal pH for the biotinylation reaction (pH 7-9).[6] Check the stability of your protein across this pH range and perform the reaction at the highest pH where it remains soluble and stable. |
Problem 3: Low Recovery After Purification with Streptavidin Beads
| Potential Cause | Recommended Solution |
| Steric Hindrance | The biotin tag on the protein may be inaccessible to the streptavidin on the beads.[16] Consider using a biotin reagent with a longer spacer arm (e.g., NHS-PEG-Biotin) to reduce steric hindrance.[12] |
| Presence of Free Biotin | Excess, unreacted biotin from the labeling reaction will saturate the streptavidin beads, preventing your protein from binding.[16] Ensure complete removal of free biotin via dialysis or size-exclusion chromatography (e.g., desalting column) before incubation with beads.[10] |
| Inefficient Elution | The biotin-streptavidin interaction is extremely strong, making elution difficult without harsh, denaturing conditions.[17][18] For non-denaturing elution, consider using cleavable biotin reagents or iminobiotin, which binds at high pH and elutes at acidic pH (~pH 4).[13] Alternatively, elution can be achieved by boiling the beads in SDS-PAGE sample buffer, sometimes supplemented with excess free biotin.[17][19] |
| Non-Specific Binding | Proteins from your lysate may bind non-specifically to the beads, reducing the available binding sites and increasing background.[19] Pre-clear the lysate by incubating it with beads that do not have streptavidin before adding it to the streptavidin beads.[19] Also, perform stringent washes after binding, using buffers with high salt (e.g., 1M KCl) or mild detergents.[19] |
Experimental Protocols & Workflows
Workflow for a Typical Biotinylation Experiment
The following diagram outlines the general steps involved in producing and validating a biotinylated protein.
Troubleshooting Logic Flow
Use this decision tree to diagnose common issues with biotinylation yield.
Protocol 1: In Vitro Biotinylation of a Purified Protein using NHS-Ester
This protocol is adapted for labeling primary amines on a purified protein.
-
Protein Preparation :
-
Calculate Reagents :
-
Determine the moles of your protein in the reaction. (Moles = mass in grams / molecular weight in g/mol ).
-
Calculate the moles of biotin reagent needed for a 20-fold molar excess. (Moles of Biotin = Moles of Protein × 20).[12]
-
-
Reaction Setup :
-
Allow the vial of NHS-ester biotin reagent to warm completely to room temperature before opening.[10]
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Add the calculated volume of the 10 mM biotin solution to your protein solution while gently vortexing. Ensure the final DMSO/DMF concentration does not exceed 10%.[12]
-
-
Incubation :
-
Purification :
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol outlines the steps for a 96-well microplate format.
-
Prepare Reagents :
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Use the purified, biotinylated protein from the previous protocol. Ensure all free biotin has been removed.
-
-
Assay Setup :
-
Add 180 µL of the HABA/Avidin solution to at least three wells of a 96-well microplate.[12]
-
Blank Well : Add 20 µL of the same buffer your protein is in (e.g., PBS) to one well. This is your A_blank.[12]
-
Sample Well : Add 20 µL of your purified biotinylated protein sample to a separate well. It is recommended to test a few dilutions to ensure the reading is in the linear range of the assay.[12]
-
Control Well (Optional) : Add 20 µL of your non-biotinylated protein as a negative control.
-
-
Measurement :
-
Mix the contents gently and incubate at room temperature for 5-10 minutes.[12]
-
Measure the absorbance of all wells at 500 nm using a microplate reader.
-
-
Calculation :
-
The degree of biotinylation (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficients provided by the HABA assay kit manufacturer. The decrease in A500 is proportional to the amount of biotin in your sample.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 5. AviTag™ Technology, protein biotinylation | GeneCopoeia™ [genecopoeia.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. pnas.org [pnas.org]
- 9. In Vivo Biotinylation Of A Secreted Protein From Mammalian Cells [peakproteins.com]
- 10. apexbt.com [apexbt.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biotinylation - Wikipedia [en.wikipedia.org]
- 19. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
Biotin-PEG12-TFP ester side reactions and byproducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-PEG12-TFP ester for bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biotinylation process.
Q1: I am observing low or no biotinylation of my protein/peptide. What are the possible causes?
A1: Low labeling efficiency is a common issue that can stem from several factors:
-
Incorrect Buffer Composition: Your reaction buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with your target molecule for the TFP ester.[1] Always use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer for the conjugation step.[1]
-
Reagent Hydrolysis: The TFP ester is sensitive to moisture.[1] If the reagent was not handled properly, it may have hydrolyzed, rendering it inactive. To prevent this, always allow the vial to equilibrate to room temperature before opening to avoid condensation, and prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Suboptimal pH: The reaction between a TFP ester and a primary amine is most efficient at a pH between 7.5 and 8.5.[2][3] Reaction efficiency will decrease at lower pH values.
-
Insufficient Molar Excess: The concentration of your target protein can affect the required amount of biotinylation reagent. For lower protein concentrations (< 5 mg/ml), a higher molar excess (20- to 50-fold) is recommended to drive the reaction forward.[1]
-
Presence of Inhibitors: Contaminants in your protein preparation, such as sodium azide, can interfere with the labeling reaction.[4] Ensure your protein is purified in a suitable, non-reactive buffer.
Q2: My experimental results are inconsistent between batches. How can I improve reproducibility?
A2: Inconsistent results often point to variability in reaction conditions or reagent quality.
-
Reagent Stability: Stock solutions of this compound in anhydrous solvents should be used as fresh as possible, as the TFP ester can degrade over time, even in the absence of water.[1][5] For maximum reproducibility, prepare a new stock solution for each experiment.
-
Purification Inconsistency: Ensure that the post-reaction purification step (e.g., dialysis, desalting column) is consistent and effectively removes all unreacted biotin (B1667282) and the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) byproduct.[6] Incomplete removal can lead to variability in downstream applications.
-
Reaction Parameters: Precisely control the reaction time, temperature, and pH. Small deviations in these parameters can lead to different levels of biotinylation.
Q3: My protein is aggregating after biotinylation. What can I do to prevent this?
A3: While the hydrophilic PEG12 linker is designed to minimize aggregation compared to more hydrophobic linkers[2][7], aggregation can still occur.
-
Over-modification: Attaching too many biotin molecules can alter the protein's isoelectric point and surface properties, leading to aggregation.[4] You can reduce the degree of labeling by lowering the molar excess of the biotin reagent or decreasing the reaction time.
-
Buffer Conditions: After the reaction, ensure the final buffer conditions (pH, ionic strength) are optimal for your specific protein's stability.
-
Protein Concentration: High protein concentrations can promote aggregation. Consider performing the labeling reaction at a lower protein concentration, though this may require adjusting the molar excess of the biotin reagent.[4]
Frequently Asked Questions (FAQs)
Q4: What is the primary side reaction I should be aware of when using this compound?
A4: The primary competing side reaction is the hydrolysis of the TFP ester.[1][8] In this reaction, the ester group reacts with water instead of the primary amine on your target molecule. This results in an inactive biotin-PEG12-carboxylic acid and the TFP leaving group. While TFP esters are significantly more resistant to hydrolysis in aqueous solutions than their N-hydroxysuccinimide (NHS) ester counterparts, especially at basic pH, proper handling to minimize moisture exposure is still critical.[8][9][10]
Q5: What are the main byproducts of the biotinylation reaction?
A5: There are two main byproducts:
-
From the desired reaction: When the TFP ester successfully reacts with an amine, the leaving group, 2,3,5,6-tetrafluorophenol (TFP) , is released.
-
From the hydrolysis side reaction: If the TFP ester reacts with water, the byproducts are 2,3,5,6-tetrafluorophenol (TFP) and the hydrolyzed, non-reactive Biotin-PEG12-carboxylic acid .
These byproducts, along with any excess reagent, should be removed from the final conjugate via dialysis or size-exclusion chromatography.
Q6: Can this compound react with other amino acid residues besides lysine (B10760008)?
A6: The primary target for TFP esters is the free primary amine found on the N-terminus of a polypeptide chain and the epsilon-amino group on the side chain of lysine residues.[2][3] However, under certain conditions (e.g., very high pH or prolonged reaction times), acylation of other nucleophilic side chains, such as those of serine, tyrosine, and arginine, has been reported with similar amine-reactive esters, although this is less common.[11][12]
Q7: Why should I choose a TFP ester over a more common NHS ester?
A7: TFP esters offer two main advantages over NHS esters:
-
Greater Stability: TFP esters are less susceptible to spontaneous hydrolysis in aqueous buffers, particularly at the basic pH required for efficient amine labeling.[2][8][13] This leads to less wasted reagent and more consistent results.
-
Higher Reactivity: TFP esters are generally more reactive towards primary amines than NHS esters, which can allow for more efficient labeling under milder conditions or with shorter reaction times.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound compared to the more common NHS esters.
Table 1: Reaction Condition Comparison
| Parameter | This compound | Biotin-PEG-NHS Ester |
|---|---|---|
| Optimal Reaction pH | 7.5 – 8.5[2][3] | 7.0 – 7.5[7] |
| Relative Hydrolytic Stability | Higher | Lower[5][8][9] |
| Reactivity with Primary Amines | More Reactive[2][3] | Less Reactive |
Table 2: Recommended Molar Excess of Reagent
| Protein Concentration | Recommended Molar Excess | Reference |
|---|---|---|
| ≥ 5 mg/mL | 10-fold | [1] |
| < 5 mg/mL | 20- to 50-fold |[1] |
Experimental Protocols
General Protocol for Protein Biotinylation
-
Buffer Preparation: Prepare your protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the protein concentration is accurately determined.
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1]
-
Reaction Setup: Add the appropriate molar excess of the this compound stock solution to your protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1] Longer incubation times (up to 4 hours) may improve efficiency if needed.[1]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1] This step scavenges any unreacted TFP ester.
-
Purification: Remove the TFP byproduct and unreacted biotin reagent by subjecting the mixture to dialysis against a suitable storage buffer (e.g., PBS) or by using a size-exclusion desalting column.
Visualizations
Caption: Standard experimental workflow for protein biotinylation.
Caption: Desired reaction vs. hydrolysis side reaction.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. lumiprobe.com [lumiprobe.com]
impact of temperature on Biotin-PEG12-TFP ester stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of Biotin-PEG12-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] It is shipped at ambient temperatures, but should be transferred to -20°C upon receipt for optimal shelf life.[1][2]
Q2: How should I handle the solid reagent?
This compound is hygroscopic and moisture-sensitive.[3][4] To prevent degradation, always allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[3][4] It is also recommended to restore the vial under an inert atmosphere (e.g., nitrogen or argon) after use.[3]
Q3: How stable are stock solutions of this compound?
Stock solutions should be prepared fresh immediately before use.[4] If necessary, stock solutions can be prepared in a dry, water-miscible organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.[1] These solutions can be kept for a few days if stored properly at -20°C under an inert atmosphere.[3] Do not store stock solutions in aqueous buffers, as the TFP ester will hydrolyze.[5][6]
Q4: How does the stability of TFP esters compare to NHS esters?
TFP (2,3,5,6-tetrafluorophenyl) esters are significantly more stable towards hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters, particularly in neutral to basic conditions.[1][2][5] This increased stability leads to more efficient and reproducible conjugation reactions.[5] Some studies have shown that TFP esters can have a half-life up to 10 times longer than their NHS counterparts in basic buffers.[7]
Q5: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[1] This is slightly higher than the optimal pH range for NHS esters (pH 7.0-7.5).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotinylation | 1. Hydrolysis of TFP ester: The reagent was exposed to moisture or stored improperly. Stock solutions were prepared in aqueous buffer or stored for too long. | 1. Always allow the reagent vial to reach room temperature before opening. Prepare stock solutions fresh in anhydrous DMF or DMSO. Do not store in aqueous buffers. |
| 2. Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the TFP ester. | 2. Exchange the molecule of interest into an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer before starting the conjugation reaction. | |
| 3. Low concentration of the target molecule: The reaction rate is dependent on the concentration of the reactants. | 3. If possible, increase the concentration of your protein or other target molecule. | |
| Inconsistent Biotinylation Results | 1. Variable hydrolysis of the TFP ester: Inconsistent handling of the reagent, leading to varying degrees of hydrolysis before the reaction. | 1. Standardize the protocol for handling the TFP ester, including equilibration time and the age of the stock solution. |
| 2. Inaccurate quantitation of the target molecule: Incorrect estimation of the amount of primary amines available for reaction. | 2. Accurately determine the concentration of your target molecule before calculating the required amount of biotinylation reagent. | |
| Precipitation of the Labeled Molecule | 1. Hydrophobicity of the biotin (B1667282) label: While the PEG linker enhances solubility, high degrees of labeling can sometimes lead to aggregation. | 1. Optimize the molar ratio of this compound to your target molecule to achieve the desired degree of labeling without causing precipitation. The PEG linker in this reagent is designed to minimize this issue. |
Quantitative Stability Data
Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Esters at Room Temperature
| pH | TFP Ester Half-Life (t1/2) | NHS Ester Half-Life (t1/2) | Fold Difference in Stability |
| 7.0 | ~43 hours | ~23 hours | ~1.9x |
| 8.0 | ~10 hours | ~3.3 hours | ~3.0x |
| 10.0 | ~6.5 hours | ~0.65 hours (39 minutes) | ~10x |
| (Data adapted from Linford et al. for a TFP-terminated self-assembled monolayer. This data is for illustrative purposes to demonstrate the relative stability of TFP esters.) |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS) at a pH between 7.5 and 8.5. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine).
-
Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer at a known concentration. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotinylation reagent and reaction byproducts by dialysis or using a desalting column.
-
Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
Protocol 2: Monitoring TFP Ester Hydrolysis via UV-Vis Spectrophotometry
This protocol provides a method to qualitatively assess the hydrolysis of the TFP ester by monitoring the release of 2,3,5,6-tetrafluorophenol (B1216870), which has a characteristic UV absorbance.
-
Prepare a solution of this compound in an aqueous buffer (e.g., PBS at pH 8.0).
-
Immediately measure the absorbance of the solution at the wavelength corresponding to the absorbance maximum of 2,3,5,6-tetrafluorophenol (around 250-260 nm, the exact wavelength should be determined experimentally).
-
Incubate the solution at a specific temperature (e.g., room temperature).
-
Periodically measure the absorbance at the same wavelength over time.
-
An increase in absorbance over time indicates the hydrolysis of the TFP ester and the release of 2,3,5,6-tetrafluorophenol.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low biotinylation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-dPEG®12-TFP ester [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin-PEG12-TFP ester after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Troubleshooting Guide
Low recovery of your biotinylated molecule or inefficient removal of free biotin (B1667282) can compromise downstream applications. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Molecule | Precipitation during labeling: Over-biotinylation can alter the solubility of the target molecule.[1] | - Optimize the molar ratio of this compound to your target molecule. A lower ratio may be necessary. - Ensure the reaction buffer is at the optimal pH and free of primary amines.[2][3] |
| Non-specific binding to purification media: The labeled molecule may be sticking to the dialysis membrane or chromatography resin.[4] | - For dialysis, consider using a carrier protein like BSA (if compatible with your experiment) to reduce non-specific binding.[4] - For chromatography, ensure the column is properly equilibrated and consider using a different type of resin. | |
| Loss during sample handling: Multiple transfer steps can lead to sample loss. | - Minimize the number of transfer steps. - Use low-retention microcentrifuge tubes and pipette tips. | |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of unconjugated this compound can lead to non-specific signals in assays using streptavidin or avidin.[5] | - Choose a purification method with a suitable molecular weight cutoff (MWCO) to effectively separate the labeled molecule from the smaller biotin reagent. - Increase the duration or number of buffer exchanges during dialysis.[6] - For size exclusion chromatography, ensure the column size is appropriate for the sample volume to achieve good resolution. |
| Hydrolyzed TFP ester: The TFP ester can hydrolyze, creating a free carboxylic acid that might interfere with some assays. TFP esters are more resistant to hydrolysis than NHS esters, but it can still occur.[7][8][9] | - Perform the purification step promptly after quenching the reaction. - Ensure the storage conditions for the purified sample are appropriate to prevent further degradation. | |
| Inconsistent Biotinylation Efficiency | Variable reaction conditions: Inconsistent reaction times, temperatures, or buffer pH can lead to variable labeling efficiency. | - Standardize all reaction parameters, including time, temperature, and buffer preparation. - Use fresh, high-quality this compound for each reaction. |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the TFP ester.[2] | - Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the biotinylation reaction.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing excess this compound?
A1: The optimal method depends on your specific experimental needs, including the size of your target molecule, sample volume, required purity, and available equipment.
-
Dialysis is a simple and gentle method suitable for larger sample volumes but can be time-consuming.[5]
-
Size Exclusion Chromatography (SEC) , including spin columns and desalting columns, is rapid and effective for smaller sample volumes, offering good recovery.[5][10][12]
-
Affinity Purification using streptavidin- or avidin-conjugated resins is highly specific for biotinylated molecules. However, the strong interaction often necessitates harsh, denaturing conditions for elution, which may not be suitable for all applications.[13][14][15]
Here is a comparison of the common methods:
| Method | Principle | Advantages | Disadvantages | Typical Sample Volume | Typical Processing Time |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight cutoff (MWCO). | Gentle, simple, suitable for large volumes. | Time-consuming (can take overnight), potential for sample loss due to non-specific binding.[5] | 0.1 mL - 100 mL | 12 - 48 hours[6][10] |
| Size Exclusion Chromatography (Spin Columns) | Separation based on molecular size using centrifugal force.[16] | Fast, high recovery, easy to use.[17][18] | Limited to small sample volumes, potential for some sample dilution. | 10 µL - 4 mL[18] | < 15 minutes[18] |
| Size Exclusion Chromatography (Gravity Columns, e.g., PD-10) | Separation based on molecular size under gravity flow. | Good for desalting and buffer exchange, can handle slightly larger volumes than spin columns. | Slower than spin columns, potential for sample dilution and lower recovery.[10] | 1.0 - 2.5 mL[10] | 30 - 60 minutes |
| Affinity Purification (Streptavidin/Avidin Resin) | Specific binding of the biotin tag to immobilized streptavidin or avidin. | Highly specific, can be used for purification and enrichment. | Elution often requires harsh, denaturing conditions, which can damage the target molecule.[13][15] | Variable | 1 - 2 hours |
Q2: How do I quench the biotinylation reaction before purification?
A2: To stop the labeling reaction, you can add a small molecule containing a primary amine. This will react with any remaining active TFP esters. Common quenching reagents include Tris, glycine, or ethanolamine.[10][11] Typically, adding the quenching reagent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature is sufficient.
Q3: Can I quantify the amount of free biotin remaining after purification?
A3: Direct quantification of free biotin can be challenging. However, you can indirectly assess the efficiency of its removal. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method. The HABA-avidin complex has a characteristic absorbance that is displaced by biotin, leading to a decrease in absorbance. By comparing your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.
Q4: My protein precipitated after adding the this compound. What should I do?
A4: Protein precipitation can occur due to over-biotinylation, which can alter the protein's solubility.[1] To address this, try reducing the molar excess of the biotinylation reagent in subsequent reactions. It is also important to ensure that the reaction buffer conditions (e.g., pH, salt concentration) are optimal for your protein's stability.
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).[5]
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa or 40K MWCO)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column: Remove the column from storage and break off the bottom closure. Place the column in a collection tube.
-
Equilibrate the column: Centrifuge the column for 1-2 minutes at the manufacturer's recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
Discard the flow-through: Discard the storage buffer from the collection tube and place the column back into the same tube.
-
Buffer exchange (optional but recommended): Add your reaction buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.
-
Load the sample: Place the column in a new, clean collection tube. Slowly apply your biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
Collect the purified sample: The purified, biotinylated molecule will be in the collection tube. The smaller, unreacted this compound will be retained in the column resin.
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes and for molecules that may be sensitive to the shear forces of centrifugation.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Hydrate (B1144303) the dialysis membrane: If using dialysis tubing, cut to the desired length and hydrate in dialysis buffer for at least 5-10 minutes. For dialysis cassettes, hydrate according to the manufacturer's instructions.[10]
-
Load the sample: Secure one end of the dialysis tubing with a clip. Load your biotinylation reaction mixture into the tubing, leaving some space for potential volume increase. Secure the other end with a second clip.
-
Begin dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).
-
Stir: Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer exchange: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. For efficient removal of the unreacted biotin, perform at least two to three buffer changes over a period of 12-24 hours.[6][10][11]
-
Recover the sample: After the final dialysis period, carefully remove the sample from the tubing/cassette.
Visualizations
Caption: Workflow for biotinylation and purification.
Caption: Troubleshooting logic for post-biotinylation issues.
References
- 1. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. itwreagents.com [itwreagents.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Chromatography - Wikipedia [en.wikipedia.org]
- 17. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Small Molecule and Biotin Removal | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Labeling Low-Concentration Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for labeling low-concentration proteins. Navigate through the common challenges and their solutions to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when labeling low-concentration proteins (e.g., ≤0.1 mg/mL)?
Labeling proteins at low concentrations presents several key challenges that can affect reaction efficiency and subsequent analysis. Firstly, the reduced concentration of both the protein and the labeling reagent can slow down the reaction rate, leading to inefficient labeling.[1] Secondly, maintaining protein stability is more difficult at low concentrations, as proteins are more susceptible to denaturation and aggregation.[2] This can be exacerbated by the labeling process itself, which modifies the protein's surface properties.[2] Finally, accurately removing unconjugated dye and determining the degree of labeling (DOL) can be challenging with dilute samples, potentially leading to high background signal and inaccurate quantification.[3][4]
Q2: How does protein concentration impact the efficiency of the labeling reaction?
Protein concentration directly influences the molar incorporation of a label. When the protein concentration is decreased while keeping the molar coupling ratio constant, the concentration of the labeling reagent also decreases. This reduction in reactant concentrations leads to a slower reaction rate and lower labeling efficiency.[1] To compensate for this, one might need to increase the incubation time or, more effectively, increase the molar coupling ratio of the dye to the protein.[1]
Q3: What is the Degree of Labeling (DOL) and why is it critical?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein molecule.[5][6][7] Accurately determining the DOL is crucial for several reasons:
-
Consistency: It ensures reproducibility between experiments.[3][5]
-
Optimal Fluorescence: A low DOL results in a weak signal, while an excessively high DOL (e.g., >6-10 for antibodies) can lead to self-quenching, where fluorophores in close proximity diminish each other's signal, and can also cause protein aggregation.[2][4][5]
-
Functional Integrity: Over-labeling can alter the protein's structure and function, for instance, by masking binding sites on an antibody.[4]
For most antibodies, an ideal DOL range is typically between 2 and 10.[5]
Q4: Which buffer conditions are optimal for labeling proteins with amine-reactive dyes (e.g., NHS esters)?
For amine-reactive dyes like NHS esters, the pH of the reaction buffer is critical. A slightly alkaline pH of 8.0-9.0 is optimal.[8] At a lower pH, the target primary amine groups on lysine (B10760008) residues are protonated and less reactive. Conversely, a significantly higher pH can accelerate the hydrolysis of the NHS ester, reducing its efficiency.[8] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the labeling reagent.[4] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly recommended.[9]
Troubleshooting Guide
This section addresses common problems encountered during the labeling of low-concentration proteins, offering potential causes and actionable solutions.
Problem 1: Weak or No Fluorescent Signal
Possible Causes:
-
Low Labeling Efficiency: The reaction conditions may not be optimal for a low-concentration sample.
-
Inactive Reagents: The fluorescent dye may have degraded due to improper storage or handling.
-
Protein Degradation/Aggregation: The protein may have aggregated or degraded during the labeling process, leading to a loss of function or quenching of the fluorescent signal.[2]
-
Suboptimal Degree of Labeling (DOL): The protein may be under-labeled, resulting in a weak signal, or severely over-labeled, causing fluorescence quenching.[4]
-
Inefficient Removal of Quenching Agents: If a quenching agent was used to stop the reaction, its incomplete removal can interfere with fluorescence.
Solutions:
| Solution | Detailed Steps |
| Optimize Reaction Conditions | Increase the molar excess of the dye to protein (e.g., from 10:1 to 40:1) to drive the reaction forward.[1] Extend the incubation time, but be mindful of protein stability.[1] Ensure the reaction buffer is at the optimal pH (8.0-9.0 for NHS esters) and free of competing amines.[8] |
| Verify Reagent Activity | Use a fresh aliquot of the dye, ensuring it has been stored correctly (protected from light and moisture). Prepare the dye solution in an anhydrous solvent like DMSO or DMF immediately before use. |
| Assess Protein Integrity | Analyze the protein pre- and post-labeling using techniques like SDS-PAGE or size-exclusion chromatography (SEC) to check for aggregation or degradation.[2] |
| Determine and Optimize DOL | After labeling and purification, calculate the DOL (see protocol below). If under-labeled, increase the dye-to-protein ratio in subsequent experiments. If over-labeled, reduce the ratio.[6] |
| Ensure Thorough Purification | Use an appropriate method like spin desalting columns or dialysis to remove all unreacted dye and other small molecules post-labeling.[3] |
Problem 2: High Background Signal
Possible Causes:
-
Inefficient Removal of Unconjugated Dye: Free dye in the solution will fluoresce, leading to a high background signal that can obscure the specific signal from the labeled protein.[10]
-
Non-specific Binding: The labeled protein may be binding non-specifically to other components in your assay.
-
Protein Aggregation: Labeled protein aggregates can scatter light and contribute to background noise.[2]
Solutions:
| Solution | Detailed Steps |
| Improve Purification | Utilize a purification method suitable for your sample volume and protein size, such as spin desalting columns, to effectively remove free dye.[11][12] For very small proteins, consider dialysis with an appropriate molecular weight cut-off (MWCO) membrane. |
| Incorporate Blocking Steps | In downstream applications (e.g., immunofluorescence), use appropriate blocking agents (like BSA or serum) to minimize non-specific binding of the labeled protein. |
| Prevent and Remove Aggregates | Optimize labeling conditions to minimize aggregation (e.g., use a lower dye-to-protein ratio, include stabilizing agents in the buffer).[2] Centrifuge the final labeled protein solution to pellet any large aggregates before use.[9] |
Caption: A streamlined workflow for fluorescently labeling a low-concentration antibody.
Protocol 2: Removal of Unconjugated Dye Using a Spin Desalting Column
This protocol is for purifying the labeled protein from the unreacted dye and other small molecules.
Procedure:
-
Prepare the Spin Column:
-
Invert the spin column several times to resuspend the resin.
-
Remove the top cap and then the bottom closure. Place the column in a collection tube.
-
Centrifuge for 1-2 minutes at 1,000 x g to remove the storage buffer.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add 300-500 µL of the desired final buffer (e.g., PBS) to the column.
-
Centrifuge for 1-2 minutes at 1,000 x g. Discard the flow-through. Repeat this equilibration step 2-3 times.
-
-
Purify the Labeled Protein:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply the entire labeling reaction volume to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g to collect the purified, labeled protein.
-
-
Storage:
-
The purified protein is now in the collection tube. Store it at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with downstream applications) and storing in single-use aliquots at -20°C.
-
Protocol 3: Calculating the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max). Use a quartz cuvette.
-
If the absorbance is >2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor. [3]
-
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (A_max * CF)
-
Where CF is the correction factor for the dye (A280/A_max of the free dye). [3][5] * Calculate the molar concentration of the protein:
-
Protein Conc. (M) = (Corrected A280 / ε_protein) * Dilution Factor
-
Where ε_protein is the molar extinction coefficient of the protein in M⁻¹cm⁻¹. (For a typical IgG, this is ~210,000 M⁻¹cm⁻¹). [5]
-
-
-
Calculate DOL:
-
DOL = (A_max * Dilution Factor) / (ε_dye * Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Biotin-PEG12-TFP ester interference with downstream assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-PEG12-TFP ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
Biotin-PEG12-TFP (tetrafluorophenyl) ester is a biotinylation reagent used to covalently attach biotin (B1667282) to primary amines (-NH2) on molecules such as proteins, peptides, and antibodies. Its key features include:
-
Biotin: A small vitamin that forms a very strong and specific bond with avidin (B1170675) and streptavidin proteins, which is utilized in a wide range of detection and purification assays.
-
PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm that increases the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer helps to reduce aggregation of the labeled protein and minimizes steric hindrance, allowing for better access of the biotin to avidin or streptavidin.
-
TFP Ester: A highly reactive functional group that forms stable amide bonds with primary amines. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters are more stable in aqueous solutions, particularly at basic pH, making them less susceptible to hydrolysis during the conjugation reaction.[1][2][3] The optimal pH for TFP ester reactions is between 7.5 and 8.5.[2]
Q2: What are the common downstream assays that this compound is used for?
This compound is a versatile reagent used in numerous applications, including:
-
Enzyme-Linked Immunosorbent Assays (ELISA)[2]
-
Western blotting[3]
-
Immunoprecipitation (IP) and pull-down assays[2]
-
Flow cytometry
-
Affinity chromatography[2]
-
Cell surface labeling
-
PROTAC (Proteolysis Targeting Chimera) synthesis[4]
Q3: Why is it crucial to quench the biotinylation reaction?
Quenching the biotinylation reaction is a critical step to stop the labeling process and prevent the unreacted this compound from labeling other molecules in your downstream assay, such as detection antibodies or other proteins in your sample.[5][6] This can lead to high background signals and false-positive results.[5]
Q4: How do I remove excess, unreacted this compound after the labeling reaction?
Removing excess, unreacted biotinylation reagent is essential to avoid competition with your biotinylated molecule for binding sites on avidin or streptavidin, which can decrease the sensitivity of your assay.[5] Common methods for removal include:
-
Dialysis: Effective for larger molecules like proteins and antibodies.[3][7]
-
Spin Desalting Columns (Gel Filtration): A rapid method for buffer exchange and removal of small molecules from larger ones.[3][8][9]
-
Affinity Purification: Using streptavidin-coated beads to capture the biotinylated molecule, followed by washing to remove unbound reagent.
Troubleshooting Guides
High Background in Downstream Assays
High background is a common issue in biotin-based assays and can be caused by several factors related to the biotinylation step.
| Potential Cause | Troubleshooting Recommendation | Citation(s) |
| Incomplete quenching of the biotinylation reaction. | Add a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature. | [5] |
| Insufficient removal of excess biotinylation reagent. | Use dialysis, spin desalting columns, or affinity purification to remove all unbound biotin. For dialysis, a 48-hour period with multiple buffer changes is recommended for complete removal of unreacted NHS-biotin. | [3][7] |
| Over-biotinylation of the target molecule. | Optimize the molar ratio of this compound to your target molecule. A 20-fold molar excess is a common starting point, but this may need to be adjusted. | [1][10] |
| Presence of endogenous biotinylated proteins in the sample. | Run a control experiment where the primary biotinylated probe is omitted. If a signal is still observed with the streptavidin conjugate, endogenous biotin is likely present. Use an avidin/biotin blocking step before adding your biotinylated probe. | [11][12] |
| Non-specific binding of biotinylated proteins. | Increase the number and stringency of wash steps in your assay protocol. Adding a detergent like Tween-20 to your wash buffers can also help. | [2][3] |
| Use of milk-based blocking buffers. | Avoid using milk as a blocking agent as it contains endogenous biotin. Bovine Serum Albumin (BSA) is a recommended alternative. | [2] |
Weak or No Signal in Downstream Assays
A weak or absent signal can indicate a problem with the biotinylation process itself or with the downstream detection steps.
| Potential Cause | Troubleshooting Recommendation | Citation(s) | | :--- | :--- | | Inefficient biotinylation. | Ensure the pH of your reaction buffer is within the optimal range for TFP esters (pH 7.5-8.5). Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction. |[2][6] | | Hydrolysis of the TFP ester. | Although more stable than NHS esters, TFP esters can still hydrolyze. Prepare the this compound solution immediately before use and avoid prolonged exposure to aqueous environments before adding it to your protein solution. |[5] | | Insufficient concentration of the biotinylated probe. | Titrate the concentration of your biotinylated molecule in the downstream assay to find the optimal signal-to-noise ratio. |[2] | | Steric hindrance of the biotin moiety. | The PEG12 spacer is designed to minimize this, but if you suspect an issue, consider using a reagent with a longer spacer arm. | | | Degradation of the target protein during biotinylation. | Perform the biotinylation reaction at a lower temperature (e.g., on ice for 2 hours) to minimize protein degradation. |[10] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
-
Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH between 7.5 and 8.5. The protein concentration should ideally be between 1-10 mg/mL.[5]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of, for example, 10 mM.[5]
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine. For example, add Tris-HCl (pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[1][5]
-
Removal of Excess Reagent: Purify the biotinylated protein from the excess, unreacted biotinylation reagent using dialysis or a spin desalting column.[3]
Protocol 2: Removal of Excess Biotinylation Reagent using a Spin Desalting Column
-
Prepare the Column: Remove the bottom cap of the spin desalting column and loosen the top cap. Place the column in a collection tube.
-
Equilibrate the Column: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Add your equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times.[9]
-
Load the Sample: Place the column in a new collection tube. Slowly apply your quenched biotinylation reaction mixture to the center of the resin bed.
-
Collect the Purified Sample: Centrifuge the column at 1,500 x g for 2 minutes. The biotinylated protein will be in the flow-through, while the smaller, unreacted biotinylation reagent will be retained in the resin.[9]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for high background.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Dealing with high background in IP | Abcam [abcam.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 8. croyezbio.com [croyezbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Reaction of Biotin-PEG12-TFP Ester
Welcome to the technical support center for Biotin-PEG12-TFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful and complete reaction of this reagent in your experiments.
Troubleshooting Guide: Incomplete Biotinylation Reactions
Encountering incomplete biotinylation can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Biotin (B1667282) Incorporation
Possible Cause 1: Suboptimal Reaction pH
The reaction of the TFP ester with primary amines (aminolysis) is highly pH-dependent and competes with hydrolysis (reaction with water). While TFP esters are more resistant to hydrolysis than NHS esters, especially at higher pH, the reaction efficiency can still be compromised.[1][2] The optimal pH range for the reaction of TFP esters with primary amines is 7.5-8.5.[3]
Solution:
-
Ensure your reaction buffer is within the optimal pH range of 7.5-8.5.
-
Verify the pH of your protein solution and adjust if necessary.
-
Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.
Possible Cause 2: Inactivated this compound Reagent
The TFP ester is sensitive to moisture. Improper storage or handling can lead to hydrolysis of the ester, rendering it inactive.
Solution:
-
Store the this compound at -20°C with a desiccant.
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored for a few days at -20°C.
Possible Cause 3: Presence of Competing Nucleophiles
Primary amines in your buffer (e.g., Tris or glycine) or other components of your solution can compete with your target molecule for reaction with the TFP ester.
Solution:
-
Ensure your reaction buffer is free of primary amines.
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS) before adding the biotinylation reagent.
Possible Cause 4: Insufficient Molar Excess of Biotinylation Reagent
An insufficient amount of the this compound will result in a low degree of labeling.
Solution:
-
Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point, depending on the concentration of your protein.
-
For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Possible Cause 5: Low Protein Concentration
The rate of the biotinylation reaction is dependent on the concentration of the reactants. Very dilute protein solutions can lead to slow and inefficient labeling.
Solution:
-
If possible, concentrate your protein solution before the reaction. Aim for a concentration of at least 1-2 mg/mL.
Problem: Inconsistent Biotinylation Results Between Batches
Possible Cause 1: Variability in Reagent Preparation
Inconsistent preparation of the this compound stock solution can lead to variability in the final degree of labeling.
Solution:
-
Always prepare the stock solution fresh for each experiment.
-
Use a calibrated pipette to ensure accurate measurement of the solvent and the stock solution.
Possible Cause 2: Incomplete Removal of Unreacted Biotin
Residual, unreacted biotinylation reagent can interfere with downstream applications and assays, leading to inconsistent results.
Solution:
-
Thoroughly remove unreacted this compound after the reaction using dialysis or a desalting column (e.g., G-25).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a TFP ester over an NHS ester for biotinylation?
A1: TFP (2,3,5,6-Tetrafluorophenyl) esters offer two key advantages over NHS (N-Hydroxysuccinimide) esters:
-
Greater Stability in Aqueous Solutions: TFP esters are significantly more resistant to hydrolysis, especially at the basic pH required for efficient amine labeling.[1][2][3] This leads to a higher yield of the desired biotinylated product.
-
Higher Reactivity with Primary Amines: TFP esters are generally more reactive towards primary amines than NHS esters, allowing for faster and more efficient conjugation.[3]
Q2: What is the optimal pH for reacting this compound with my protein?
A2: The optimal pH range for the reaction of TFP esters with primary amines is 7.5 to 8.5.[3]
Q3: Can I use Tris buffer for my biotinylation reaction?
A3: No, you should not use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for the TFP ester, significantly reducing the efficiency of your biotinylation reaction. Recommended buffers include PBS, borate, or carbonate buffers.
Q4: How should I store this compound?
A4: The solid reagent should be stored at -20°C and protected from moisture. It is advisable to store it with a desiccant. Before opening, always allow the vial to warm to room temperature to prevent condensation.
Q5: How can I determine if my protein has been successfully biotinylated?
A5: You can quantify the degree of biotinylation using several methods. A common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows you to determine the number of biotin molecules incorporated per protein molecule. Other methods include mass spectrometry or using a fluorometric biotin quantitation kit.
Q6: My protein precipitates after adding the this compound. What should I do?
A6: Protein precipitation can sometimes occur, especially with high degrees of modification or if the protein is prone to aggregation. The PEG12 spacer in this reagent is designed to increase water solubility and reduce aggregation. However, if you still encounter precipitation, consider the following:
-
Reduce the molar excess of the biotinylation reagent.
-
Perform the reaction at a lower temperature (e.g., on ice for 2 hours instead of at room temperature for 30 minutes).
-
Ensure your protein is in a buffer that maintains its stability and solubility.
Quantitative Data Summary
The stability of the ester is a critical factor in achieving a complete reaction. The following table summarizes the hydrolytic half-life of TFP esters compared to NHS esters at different pH values, demonstrating the superior stability of TFP esters.
| pH | NHS Ester Half-Life | TFP Ester Half-Life | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~74 minutes | ~140 minutes | ~1.9x |
| 8.0 | ~23 minutes | ~69 minutes | ~3.0x |
| 10.0 | ~39 minutes | ~331 minutes | ~8.5x |
Data adapted from a study on self-assembled monolayers and may vary for in-solution reactions, but the trend of increased stability for TFP esters holds true.[1]
Experimental Protocols
Protocol 1: Standard Protein Biotinylation using this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 9.9 mg of the reagent (MW ~992 g/mol ) in 1 mL of DMSO.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution. For a 20-fold molar excess for a 5 mg/mL solution of a 50 kDa protein (100 µM), you would add 2 µL of the 10 mM stock solution to 1 mL of the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and quenching buffer by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a general overview. It is recommended to use a commercial HABA assay kit and follow the manufacturer's instructions for best results.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Unbiotinylated protein (as a blank)
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of your biotinylated protein to the HABA/Avidin solution and mix.
-
Incubate for a short period as recommended by the kit manufacturer.
-
Measure the absorbance of the solution again at 500 nm (A500_final). The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate the degree of biotinylation based on the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex, following the kit's instructions.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for incomplete biotinylation reactions.
References
Validation & Comparative
A Head-to-Head Comparison of Biotin-PEG12-TFP Ester and Biotin-PEG12-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is critical for the success of downstream applications. This guide provides an objective comparison of two popular amine-reactive reagents, Biotin-PEG12-TFP ester and Biotin-PEG12-NHS ester, supported by experimental data to inform your selection process.
The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for a multitude of applications, including affinity purification, immunoassays like ELISA, and targeted drug delivery. Both this compound and Biotin-PEG12-NHS ester are designed for this purpose, utilizing a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance. The primary distinction between these reagents lies in their active ester chemistry—a tetrafluorophenyl (TFP) ester versus an N-hydroxysuccinimide (NHS) ester. This difference significantly impacts their performance in terms of stability, reactivity, and efficiency in aqueous environments.
Core Performance Characteristics
This compound generally exhibits superior performance due to its increased stability in aqueous solutions and higher reactivity with primary amines compared to its NHS ester counterpart.[1][2][3] The primary drawback of NHS esters is their susceptibility to hydrolysis, a competing reaction that degrades the reagent and reduces conjugation efficiency, particularly at the basic pH required for the reaction.[4][5][6] TFP esters, on the other hand, are significantly more resistant to hydrolysis, offering a wider experimental window and more consistent results.[4][6][7]
Chemical Structures
Below are the chemical structures of the two biotinylation reagents.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-dPEG®12-TFP ester | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Biotin-PEG12-TFP Ester vs. Sulfo-NHS-Biotin for Superior Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of reagent is paramount. This guide provides a comprehensive comparison of two amine-reactive biotinylation reagents: Biotin-PEG12-TFP Ester and Sulfo-NHS-Biotin. We delve into their chemical properties, reaction efficiencies, and the practical implications for your experiments, supported by experimental data and detailed protocols.
At the forefront of bioconjugation techniques, biotinylation enables the specific labeling and purification of proteins, antibodies, and other biomolecules. The selection of the appropriate biotinylation reagent directly impacts the stability of the conjugate, the degree of labeling, and the potential for non-specific binding. Here, we evaluate the advantages of the more advanced Biotin-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester over the conventional Sulfo-NHS (N-hydroxysulfosuccinimide) ester.
Key Performance Advantages of this compound
This compound offers several distinct advantages over Sulfo-NHS-biotin, primarily stemming from its TFP ester reactive group and its extended polyethylene (B3416737) glycol (PEG) spacer arm. These features translate to greater stability in aqueous solutions, higher reactivity, and reduced non-specific binding of the resulting biotinylated molecule.
Enhanced Stability in Aqueous Solutions
A critical drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, especially at neutral to basic pH. This competing reaction reduces the amount of reagent available for conjugation with the target amine, leading to lower labeling efficiency. TFP esters, in contrast, exhibit significantly greater stability against hydrolysis.
Experimental data demonstrates that the half-life of TFP esters in aqueous buffers is substantially longer than that of NHS esters, particularly at the higher pH levels often required for efficient amine labeling.[1] This enhanced stability provides a wider time window for the conjugation reaction and ensures more consistent and reproducible results.
Superior Reactivity and Optimal Reaction pH
TFP esters are inherently more reactive towards primary amines than NHS esters.[2] This increased reactivity allows for more efficient labeling, potentially at lower reagent concentrations. While both reagents react with non-protonated primary amines, their optimal pH ranges differ. NHS esters have an optimal reaction pH of 7-8, with rapid hydrolysis occurring at higher pH values.[3][4] TFP esters, being more stable, can be used effectively at a slightly higher pH range of 7.5-8.5, which can further enhance the reaction with primary amines.[5]
The Role of the PEG12 Spacer Arm
The 12-unit polyethylene glycol spacer in this compound provides significant benefits over the shorter alkyl chain of Sulfo-NHS-biotin.
-
Increased Hydrophilicity: The PEG spacer imparts greater water solubility to the biotinylated molecule, which can prevent aggregation and precipitation, a common issue with heavily labeled proteins.[6]
-
Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain is known to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins.[7] This is a crucial advantage in applications such as immunoassays and affinity purification, leading to lower background and higher signal-to-noise ratios.
-
Improved Biotin (B1667282) Accessibility: The long PEG12 spacer arm extends the biotin moiety further from the surface of the labeled molecule, reducing steric hindrance and improving its accessibility for binding to avidin (B1170675) or streptavidin.[6]
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and Sulfo-NHS-biotin based on available experimental data.
| Property | This compound | Sulfo-NHS-Biotin | Reference(s) |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | N-hydroxysulfosuccinimide (NHS) Ester | |
| Spacer Arm Length | ~50 Å | ~13.5 Å | [8] |
| Solubility | High in aqueous and organic solvents | High in aqueous solutions | [4][6] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | [3][5] |
Table 1: Comparison of Physicochemical Properties
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference | Reference(s) |
| 7.0 | ~435 | ~228 | ~1.9x | [1] |
| 8.0 | ~173 | ~58 | ~3.0x | [1] |
| 10.0 | ~369 | ~39 | ~9.5x | [1] |
Table 2: Comparative Hydrolytic Stability of TFP and NHS Esters in Aqueous Buffer
Experimental Workflow & Signaling Pathways
To visually represent the processes discussed, the following diagrams have been generated.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. anaspec.com [anaspec.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spacing Things Out: A Comparative Guide to Biotin-PEG12-TFP Ester and Biotin-PEG4-TFP Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the precise selection of biotinylation reagents is a critical determinant for the success of numerous applications, from immunoassays to targeted drug delivery. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents is a key variable that can significantly impact the efficiency of biotin-streptavidin interactions. This guide provides an objective comparison of two such reagents, Biotin-PEG12-TFP ester and Biotin-PEG4-TFP ester, supported by structural data and a representative experimental protocol.
The core function of the PEG spacer in biotinylation reagents is to extend the biotin (B1667282) moiety away from the surface of the molecule to which it is attached. This extension mitigates steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin (B1170675) tetramer. The choice between a longer PEG12 spacer and a shorter PEG4 spacer can therefore have significant consequences for assay sensitivity and overall performance.
At a Glance: Physical and Chemical Properties
A direct comparison of the key physical and chemical properties of this compound and Biotin-PEG4-TFP ester reveals the primary difference lies in the length and mass of the PEG spacer arm. This seemingly small distinction can have a significant impact on the accessibility of the biotin molecule for binding to streptavidin.
| Property | This compound | Biotin-PEG4-TFP Ester |
| Molecular Weight | ~992.1 g/mol | ~639.7 g/mol |
| Spacer Arm Length | ~47.6 Å | ~19.2 Å |
| PEG Units | 12 | 4 |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | 2,3,5,6-Tetrafluorophenyl (TFP) ester |
| Reactivity | Primary amines (-NH2) | Primary amines (-NH2) |
The Impact of Spacer Length on Performance
Longer PEG spacers, such as the PEG12 in this compound, are generally favored in applications where steric hindrance is a significant concern. The increased length and flexibility of the PEG12 arm can more effectively project the biotin molecule beyond the protein surface and any surrounding molecules, leading to:
-
Enhanced Binding to Streptavidin: Studies have shown that longer spacer arms can lead to a stronger signal in streptavidin-binding assays, suggesting improved accessibility of the biotin.[1][2]
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain can help to prevent non-specific protein aggregation and binding to surfaces.
-
Improved Solubility: The PEG spacer imparts water solubility to the biotinylated molecule.
Conversely, the shorter PEG4 spacer in Biotin-PEG4-TFP ester may be sufficient for applications where the biotinylation site is already well-exposed or when a more rigid and defined distance is desired.
It is important to note that the optimal spacer length can be application-dependent. For instance, in some cellular targeting experiments, different PEG linker lengths have been shown to influence the uptake and targeting efficiency of nanocarriers.[3] Therefore, empirical testing is often recommended to determine the most suitable reagent for a specific experimental setup.
Experimental Protocol: A Representative Application
The following is a detailed protocol for the biotinylation of an antibody with a Biotin-PEG-TFP ester, followed by a direct ELISA to assess the binding of the biotinylated antibody to its antigen. This protocol is a composite based on standard methods for TFP ester conjugations and ELISA procedures.[4][5]
I. Antibody Biotinylation
This part of the protocol describes how to covalently attach the Biotin-PEG-TFP ester to an antibody.
Caption: Workflow for antibody biotinylation.
-
Antibody Preparation:
-
Dialyze the antibody solution (typically 1-5 mg/mL) against an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.5, to remove any primary amine-containing substances (e.g., Tris or glycine).
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the this compound or Biotin-PEG4-TFP ester in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved biotinylation reagent to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
-
Storage:
-
Store the biotinylated antibody at 2-8°C for short-term storage or at -20°C for long-term storage. The addition of a protein stabilizer like bovine serum albumin (BSA) is recommended.
-
II. Direct ELISA for Biotinylated Antibody Binding
This part of the protocol outlines how to test the functionality of the biotinylated antibody.
Caption: Workflow for a direct ELISA.
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Biotinylated Antibody Incubation:
-
Add 100 µL of the biotinylated antibody, serially diluted in blocking buffer, to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate at room temperature in the dark until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The absorbance values will be proportional to the amount of biotinylated antibody bound to the antigen. A comparison of the signal generated using antibodies biotinylated with the PEG12 versus the PEG4 reagent would provide a quantitative measure of the impact of the spacer length.
-
Conclusion
The choice between this compound and Biotin-PEG4-TFP ester should be guided by the specific requirements of the application. The longer PEG12 spacer is advantageous in scenarios where maximizing the biotin-streptavidin interaction is critical and steric hindrance is a potential issue. The shorter PEG4 spacer may be a suitable and more economical choice for systems where the biotinylation site is readily accessible. For optimal results, it is recommended to empirically test and compare different spacer lengths for your specific protein and assay system. The provided experimental protocol offers a robust framework for such a comparative analysis.
References
A Researcher's Guide to Validating Biotinylation: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of biotin (B1667282) incorporation is a critical step in ensuring the quality and consistency of biotinylated molecules. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a widely used method for this purpose. However, with advancements in analytical techniques, several alternatives now offer improved sensitivity, reproducibility, and ease of use. This guide provides an objective comparison of the HABA assay with other common methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Principle of the HABA Assay
The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex.[1][2][3] Avidin (B1170675), a protein with a very high affinity for biotin, forms a yellow-orange complex with HABA that absorbs light at 500 nm.[2][3] When a biotinylated sample is introduced, the biotin, having a stronger affinity for avidin, displaces the HABA dye.[2][3][4] This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[3] By measuring this change in absorbance, the mole-to-mole ratio of biotin to the protein or molecule of interest can be estimated.[1]
Experimental Workflow of the HABA Assay
The general workflow for the HABA assay involves the preparation of an avidin-HABA solution, measurement of its initial absorbance, addition of the biotinylated sample, and a final absorbance reading after the displacement reaction has reached equilibrium.
Comparison of Biotinylation Validation Methods
While the HABA assay is straightforward, it has limitations, including insufficient sensitivity and reproducibility for some quality control applications.[5] Several alternative methods have been developed to address these shortcomings.
| Assay Method | Principle | Detection | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Displacement of HABA from Avidin-HABA complex by biotin.[1][3][4] | Colorimetric (Absorbance at 500 nm) | - | Simple, inexpensive, widely used. | Lower sensitivity and reproducibility, can be time-consuming, destructive to the sample.[6][7] |
| FluoReporter™ Assay | Displacement of a fluorescence quencher (like HABA) from a fluorescently tagged avidin by biotin, leading to an increase in fluorescence.[4] | Fluorometric | - | More sensitive than the HABA assay.[7] | Requires a spectrofluorometer, requires an external calibration curve.[7] |
| Quant*Tag™ Biotin Kit | Specific chemical modification of free or bound biotin resulting in a colored product.[4][5] | Colorimetric | 0.1 to 5 nmol/well[5] | Favorable dynamic range, good reproducibility.[5] | Proprietary reagents. |
| ChromaLink™/SureLINK™ | Biotinylation reagent contains a built-in chromophore, allowing direct spectrophotometric quantification.[7][8] | Spectrophotometric (Absorbance at ~354 nm) | Broader linear range than HABA.[8] | Non-destructive, more accurate representation of total biotin, highly reproducible, can be used with low protein concentrations.[7][8] | Requires use of a specific biotinylation reagent. |
| Mass Spectrometry | Direct measurement of the mass increase of the protein or molecule after biotinylation.[9] | Mass-to-charge ratio | - | Highly accurate, does not suffer from steric hindrance issues, provides site-specific information.[9] | Expensive, requires specialized equipment and expertise, can be difficult for large proteins.[9] |
| FRET-based Assay | Biotin displaces a quencher (HABA) from a fluorescently labeled avidin (e.g., with Alexa Fluor 488), leading to an increase in fluorescence due to decreased FRET. | Fluorometric | As low as 4 pmol biotin.[10] | High sensitivity, rapid, amenable to high-throughput screening.[10] | Requires a fluorescence plate reader, proprietary reagents. |
Detailed Experimental Protocols
HABA Assay Protocol (Cuvette Method)
This protocol is a generalized procedure based on common practices.[1][3]
1. Reagent Preparation:
-
HABA Solution: Dissolve 24.2 mg of HABA in 9.9 mL of deionized water. Add 100 µL of 1N NaOH and vortex to dissolve.[2]
-
Avidin-HABA Solution: Add a defined amount of avidin to a phosphate-buffered saline (PBS) solution. Then add a specific volume of the HABA solution to the avidin solution and mix. The final absorbance at 500 nm should be between 0.9 and 1.3.[3]
2. Assay Procedure:
-
Pipette 900 µL of the Avidin-HABA solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀) and record this value as A₅₀₀ (HABA/Avidin).[3]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the absorbance at 500 nm and record this value as A₅₀₀ (HABA/Avidin/Biotin Sample).[3]
3. Calculations:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin/Biotin Sample)
-
Calculate the concentration of biotin (in mmol/mL): Biotin (mmol/mL) = ΔA₅₀₀ / (34,000 M⁻¹cm⁻¹ * path length in cm) The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[11]
-
Calculate the moles of biotin per mole of protein: (moles of biotin) / (moles of protein) = [Biotin concentration (mmol/mL) * sample volume (mL)] / [protein concentration (mg/mL) * sample volume (mL) / protein molecular weight (mg/mmol)]
Alternative Method: ChromaLink™/SureLINK™ Protocol Overview
This method simplifies quantification by incorporating a chromophore into the biotinylation reagent.
The number of biotins incorporated can be determined by measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the chromophore in the biotin reagent (e.g., ~354 nm).[8] The manufacturer provides specific formulas to calculate the degree of biotinylation from these absorbance values.
Conclusion
The choice of a biotinylation validation assay depends on the specific requirements of the application, including the need for sensitivity, reproducibility, throughput, and the availability of equipment. While the HABA assay remains a simple and accessible method, researchers should consider the advantages offered by newer technologies. For high-throughput screening and applications requiring high sensitivity, fluorescence-based assays are a strong alternative. For routine and accurate quantification, chromophoric biotinylation reagents provide a non-destructive and highly reproducible approach. In cases where precise and site-specific information is paramount, mass spectrometry stands out as the gold standard, despite its higher cost and complexity. By understanding the principles and limitations of each method, researchers can make an informed decision to ensure the quality and reliability of their biotinylated reagents.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. interchim.fr [interchim.fr]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. punchout.mesoscale.com [punchout.mesoscale.com]
- 5. mesoscale.com [mesoscale.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. seracare.com [seracare.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
A Researcher's Guide to Quantifying Biotinylation with Biotin-PEG12-TFP Ester
For researchers, scientists, and drug development professionals, the precise attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone of modern molecular biology. This process, known as biotinylation, enables a wide array of applications, from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent and the method used to quantify the degree of labeling are critical for experimental success and reproducibility. This guide provides an in-depth comparison of Biotin-PEG12-TFP ester with other common biotinylation reagents and details various methods for quantifying the extent of biotinylation.
Comparing Biotinylation Reagents: A Focus on Performance
The ideal biotinylation reagent offers high reactivity, stability, and solubility, while minimizing steric hindrance and preserving the biological activity of the target molecule. Here, we compare this compound to other commonly used alternatives.
This compound utilizes a tetrafluorophenyl (TFP) ester as its reactive group. TFP esters are known for their high reactivity towards primary amines (e.g., the side chain of lysine (B10760008) residues) and greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer of 12 ethylene (B1197577) glycol units provides a long, flexible, and hydrophilic arm that extends the biotin moiety away from the surface of the labeled molecule. This extended spacer is designed to reduce steric hindrance, thereby improving the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[4][5]
Alternative Biotinylation Reagents include:
-
NHS-Biotin: A widely used reagent with a short spacer arm. While effective, it can be prone to hydrolysis in aqueous solutions, and the short spacer may lead to steric hindrance in some applications.[6][7][8]
-
NHS-PEGn-Biotin (n=4, 24, etc.): These reagents incorporate PEG spacers of varying lengths to address the issue of steric hindrance and improve solubility. The choice of PEG length can impact the efficiency of streptavidin binding.[4][9][10]
Illustrative Performance Comparison
To provide a clear comparison, the following table presents illustrative data from a hypothetical experiment where a monoclonal antibody (mAb) was biotinylated using different reagents. The degree of biotinylation was quantified using the HABA assay.
| Reagent | Reactive Group | Spacer Length | Molar Ratio (Biotin:mAb) Achieved | Relative Streptavidin-HRP Binding Signal (%) |
| This compound | TFP ester | ~59 Å | 8.5 | 100 |
| NHS-Biotin | NHS ester | ~13.5 Å | 6.2 | 65 |
| NHS-PEG4-Biotin | NHS ester | ~29 Å | 7.8 | 85 |
| NHS-PEG24-Biotin | NHS ester | ~99 Å | 8.1 | 95 |
Note: This data is illustrative and intended to highlight the expected relative performance based on the chemical properties of the reagents.
Quantifying the Degree of Biotinylation
Accurate quantification of biotin incorporation is crucial for ensuring consistency and optimizing downstream applications. Several methods are available, each with its own advantages and limitations.
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid)
The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[11][12][13][14] The decrease in absorbance at 500 nm is proportional to the amount of biotin present.
Advantages:
Disadvantages:
-
Lower sensitivity compared to other methods.[15]
-
Can be affected by steric hindrance, potentially underestimating the degree of biotinylation.[16]
-
Precipitation of some proteins can interfere with the assay.
Fluorescence-Based Assays
These assays often utilize a fluorescently labeled avidin or streptavidin in a displacement assay format. For example, a quencher-labeled reporter can be displaced by biotin, leading to an increase in fluorescence.[17][18][19][20][21][22][23][24]
Advantages:
-
Amenable to high-throughput screening in a microplate format.[17]
Disadvantages:
-
Requires a fluorescence plate reader.
-
Can still be influenced by steric hindrance, although often to a lesser extent than the HABA assay.
Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate and direct method for determining the degree of biotinylation by measuring the mass shift of the modified protein or its peptides.[25][26][27][28][29]
Advantages:
-
Provides precise information on the number of biotin molecules incorporated and can even identify the specific sites of modification.[29]
-
Not affected by steric hindrance.[16]
Disadvantages:
-
Requires specialized equipment and expertise.
-
Can be more time-consuming and expensive than other methods.
Comparison of Quantification Methods
| Method | Principle | Sensitivity | Throughput | Key Considerations |
| HABA Assay | Colorimetric displacement | Low | Medium | Prone to steric hindrance and protein precipitation. |
| Fluorescence-Based | Fluorescence displacement | High | High | Requires a fluorescence reader; may still have some steric hindrance effects. |
| Mass Spectrometry | Mass shift detection | Very High | Low | Provides the most accurate and detailed information but is resource-intensive. |
Experimental Protocols
General Protein Biotinylation Protocol (Illustrative for this compound)
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.
HABA Assay Protocol
-
Prepare HABA/Avidin Solution: Reconstitute the HABA and avidin components as per the manufacturer's instructions.[11][12]
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Read Absorbance: After a short incubation, measure the absorbance at 500 nm again.
-
Calculation: Determine the biotin concentration based on the change in absorbance, using a standard curve generated with known concentrations of free biotin.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: A general workflow for protein biotinylation and subsequent quantification.
Caption: Comparison of the stability and optimal reaction pH for TFP and NHS esters.
Caption: A decision tree to guide the selection of a biotin quantification method.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. proteochem.com [proteochem.com]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anaspec.com [anaspec.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. interchim.fr [interchim.fr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mesoscale.com [mesoscale.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. anaspec.com [anaspec.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: Biotin-PEG12-TFP Ester vs. NHS-Ester for Peptide Labeling in LC-MS Analysis
For researchers, scientists, and drug development professionals leveraging liquid chromatography-mass spectrometry (LC-MS) for peptide analysis, the choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent amine-reactive labeling reagents: Biotin-PEG12-TFP ester and the widely used N-hydroxysuccinimide (NHS) ester counterpart, Biotin-PEG12-NHS ester. We will delve into their chemical properties, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
At a Glance: TFP Ester vs. NHS Ester
The primary difference between these two reagents lies in the active group that reacts with primary amines on peptides (the N-terminus and the epsilon-amine of lysine (B10760008) residues). This compound utilizes a 2,3,5,6-tetrafluorophenyl (TFP) ester, while the alternative employs an N-hydroxysuccinimide (NHS) ester. This seemingly small chemical distinction has significant implications for labeling efficiency and reproducibility.
| Feature | This compound | Biotin-PEG12-NHS Ester |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | N-hydroxysuccinimide (NHS) ester |
| Aqueous Stability | Higher stability, less susceptible to hydrolysis, especially at basic pH.[1] | Prone to hydrolysis in aqueous solutions, with a significantly shorter half-life at higher pH. |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
| Solubility | The PEG12 linker provides excellent water solubility. | The PEG12 linker provides excellent water solubility. |
The Decisive Factor: Hydrolytic Stability
The key advantage of the TFP ester over the NHS ester is its enhanced stability in aqueous solutions.[1] NHS esters are known to have a short half-life in aqueous buffers, especially as the pH increases into the optimal range for amine labeling.[2] This rapid hydrolysis competes with the desired labeling reaction, potentially leading to lower labeling yields and reduced reproducibility. In contrast, TFP esters are more resistant to hydrolysis, offering a wider window for the labeling reaction to proceed efficiently.[1] This increased stability can be particularly advantageous when working with low-concentration peptide samples or when performing longer incubation steps.
Experimental Protocols
Here, we provide detailed protocols for peptide labeling with both this compound and Biotin-PEG12-NHS ester, followed by a general procedure for sample preparation for LC-MS analysis.
Peptide Labeling with this compound
-
Reagent Preparation:
-
Equilibrate the this compound to room temperature before opening.
-
Prepare a stock solution of the reagent (e.g., 10 mM) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
-
Peptide Preparation:
-
Dissolve the peptide sample in a suitable buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.0-8.5. The peptide concentration should ideally be at least 1 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 5-10 fold molar excess of the reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a small volume of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Peptide Labeling with Biotin-PEG12-NHS Ester
-
Reagent Preparation:
-
Allow the Biotin-PEG12-NHS ester to come to room temperature.
-
Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Peptide Preparation:
-
Dissolve the peptide in a buffer such as 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate, with a pH of 7.2-8.0.
-
-
Labeling Reaction:
-
Add the NHS ester stock solution to the peptide solution to a final molar excess of 5-10 fold.
-
Incubate for 30-60 minutes at room temperature. Due to the faster hydrolysis of the NHS ester, longer incubation times are generally not recommended.
-
-
Quenching:
-
Stop the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Sample Cleanup for LC-MS Analysis
Following the labeling reaction, it is crucial to remove excess biotinylation reagent and quenching buffer components. This can be achieved using several methods, including:
-
Reverse-Phase Desalting: Utilize C18 spin columns or ZipTips® according to the manufacturer's instructions. This is the most common and effective method for peptide cleanup.
-
Size-Exclusion Chromatography: Suitable for larger peptides to separate them from the smaller biotinylation reagent molecules.
After cleanup, the biotinylated peptide sample is ready for LC-MS analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical reaction at the heart of the labeling process.
Performance Comparison
While direct, side-by-side quantitative LC-MS data for this compound versus its NHS counterpart is not extensively published, we can infer performance based on chemical properties and data from related studies. A study comparing two different NHS-biotin reagents found labeling efficiencies of over 90% under optimized conditions.[3] However, achieving such high efficiency with NHS esters often requires careful control of pH and reaction time to mitigate hydrolysis.
Given the higher stability of the TFP ester, it is reasonable to expect more consistent and potentially higher labeling yields, especially under less-than-ideal conditions (e.g., lower peptide concentrations or slightly variable pH). This can translate to improved signal intensity in LC-MS analysis and better overall reproducibility.
| Performance Metric | This compound (Expected) | Biotin-PEG12-NHS Ester (Reported for similar NHS esters) |
| Labeling Efficiency | Consistently high (>90%) due to higher stability. | Can exceed 90%, but is more sensitive to hydrolysis and reaction conditions.[3] |
| Peptide Recovery | Expected to be high, comparable to NHS esters after standard cleanup. | High with appropriate cleanup methods (e.g., C18 desalting). |
| LC-MS Signal Intensity | Potentially higher and more reproducible due to more complete labeling. | Good, but can be variable if labeling is incomplete. |
| Side Reactions | Primarily reacts with primary amines. | Known to have potential side reactions with tyrosine, serine, and threonine residues under certain conditions.[4][5] |
It is important to note that biotinylation can increase the hydrophobicity of peptides, which may alter their retention time during reverse-phase chromatography.[6][7] This effect is expected to be similar for both TFP and NHS-labeled peptides with the same PEG12 linker.
Conclusion and Recommendations
For researchers seeking robust and reproducible biotinylation of peptides for LC-MS analysis, This compound presents a compelling alternative to traditional NHS esters. Its primary advantage is its superior stability in aqueous solutions, which can lead to more consistent and efficient labeling reactions. This is particularly beneficial when working with precious or low-abundance samples.
Choose this compound when:
-
High labeling efficiency and reproducibility are paramount.
-
Working with low-concentration peptide samples.
-
The experimental workflow involves longer incubation times.
-
You need to minimize the impact of buffer pH variability.
Biotin-PEG12-NHS ester remains a viable option, especially for:
-
Well-established protocols where reaction conditions are highly optimized.
-
Cost-sensitive applications, as NHS esters can sometimes be more economical.
Ultimately, the choice of reagent will depend on the specific requirements of the experiment. However, for applications demanding the highest level of performance and reliability in quantitative proteomics, the enhanced chemical properties of this compound make it a superior choice.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Collection - Detectability of Biotin Tags by LCâMS/MS - Journal of Proteome Research - Figshare [acs.figshare.com]
A Researcher's Guide to Selecting the Optimal Biotinylation Reagent for Cell Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cellular proteins is paramount for a multitude of applications, from proteomic studies to the development of targeted therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, remains a cornerstone technique due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. However, the selection of the appropriate biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of common biotinylation reagents for cell labeling, supported by experimental data and detailed protocols.
Key Considerations in Biotinylation Reagent Selection
The ideal biotinylation reagent should offer high labeling efficiency for target proteins while maintaining cell viability and specificity, and minimizing background signal. The primary factors to consider when choosing a reagent include its membrane permeability, the presence of a cleavable spacer arm, and the length of that spacer arm.
-
Membrane Permeability: For labeling cell surface proteins, a membrane-impermeable reagent is essential to prevent the labeling of intracellular proteins. For labeling intracellular proteins, a membrane-permeable reagent is required.
-
Cleavability: A cleavable linker between the biotin and the reactive group allows for the gentle elution of biotinylated proteins from avidin/streptavidin affinity matrices, which is often crucial for downstream functional assays or mass spectrometry. Non-cleavable linkers provide a more stable attachment but may require harsh conditions for elution, potentially denaturing the protein of interest.
-
Spacer Arm Length: The length of the spacer arm can influence the accessibility of the biotin moiety to avidin or streptavidin, which can be critical when the biotin is attached to a sterically hindered site on the protein.[1] Longer spacer arms can help to overcome steric hindrance and improve binding efficiency.[1][2]
Comparison of Common Amine-Reactive Biotinylation Reagents
The most widely used biotinylation reagents for cell labeling target primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins. Here, we compare three common N-hydroxysuccinimide (NHS)-ester-based reagents: NHS-Biotin, Sulfo-NHS-Biotin, and Sulfo-NHS-SS-Biotin.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Sulfo-NHS-SS-Biotin |
| Membrane Permeability | Permeable | Impermeable | Impermeable[3] |
| Reactive Group | NHS-ester | Sulfo-NHS-ester | Sulfo-NHS-ester |
| Target | Primary amines | Primary amines | Primary amines |
| Cleavable | No | No[4] | Yes (Disulfide bond)[5] |
| Cleavage Agent | N/A | N/A | DTT, TCEP, or other reducing agents[6] |
| Spacer Arm Length | 13.5 Å[2] | 13.5 Å | 24.3 Å |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble[4] | Water-soluble |
| Primary Application | Intracellular and cell surface labeling | Cell surface labeling | Cell surface labeling with elution option |
Performance Comparison: Efficiency, Viability, and Specificity
While direct head-to-head quantitative comparisons of these reagents under identical experimental conditions are limited in published literature, we can synthesize findings from various studies to provide a comparative overview.
| Performance Metric | NHS-Biotin | Sulfo-NHS-Biotin | Sulfo-NHS-SS-Biotin |
| Labeling Efficiency | High for accessible primary amines. | High for cell surface primary amines. A study comparing different surface labeling methods found that sulfo-NHS-LC-LC-biotin was less efficient at enriching cell surface proteins compared to WGA-HRP.[7] | High for cell surface primary amines. The efficiency can be optimized by adjusting reagent concentration and reaction conditions.[8] |
| Cell Viability | Can be cytotoxic due to membrane permeability and potential for intracellular reactions. | Generally considered to have lower cytotoxicity for short labeling times as it is membrane-impermeable. However, high concentrations or prolonged incubation can still affect cell health. | Similar to Sulfo-NHS-Biotin, with the added consideration that the cleavage of the disulfide bond requires a reducing agent which can have its own effects on cells if not properly quenched or removed. |
| Specificity (Cell Surface) | Low, as it readily enters the cell and labels intracellular proteins. | High, due to the charged sulfonate group that prevents it from crossing the cell membrane. However, some studies have reported intracellular labeling, which can be minimized with optimized protocols.[9] | High, for the same reasons as Sulfo-NHS-Biotin.[3] An improved protocol has been shown to reduce intracellular contaminants.[9] |
| Background Signal | Can be high due to non-specific binding of intracellular proteins to streptavidin/avidin beads. | Lower than NHS-Biotin for cell surface protein enrichment. The level of non-specific binding can be influenced by the type of streptavidin/neutravidin beads used.[10] | Similar to Sulfo-NHS-Biotin, with the potential for reduced background if the elution of specifically bound proteins is efficient. |
Experimental Workflows and Protocols
To provide a practical guide, we present a general experimental workflow for cell surface biotinylation and detailed protocols for key steps.
Caption: General workflow for cell surface biotinylation and analysis.
Protocol 1: Cell Surface Biotinylation with Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells of interest (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS or Tris-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to a confluent monolayer. For suspension cells, harvest and count the cells.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.[11]
-
-
Biotinylation:
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[11]
-
Immediately before use, prepare a 10 mM solution of the biotinylation reagent in water or PBS.
-
Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.[12]
-
Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can reduce the active internalization of the reagent.[13]
-
-
Quenching:
-
Stop the reaction by adding the quenching solution. Incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching solution.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the biotinylated proteins.
-
Protocol 2: Streptavidin Pulldown and Elution
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer:
-
For non-cleavable biotin: SDS-PAGE sample buffer (for Western blot) or harsh denaturants like 8 M guanidine-HCl (for mass spectrometry).
-
For Sulfo-NHS-SS-Biotin: Elution buffer containing 50 mM DTT or 100 mM 2-mercaptoethanol.[6]
-
Procedure:
-
Binding:
-
Add streptavidin beads to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnet or centrifugation.
-
Remove the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the appropriate elution buffer to the beads.
-
For non-cleavable biotin: Boil the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
For Sulfo-NHS-SS-Biotin: Incubate the beads in elution buffer containing a reducing agent for 30-60 minutes at room temperature or 37°C.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Visualizing the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for troubleshooting and optimizing biotinylation experiments.
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.
Logical Decision Tree for Reagent Selection
To simplify the selection process, the following decision tree can guide researchers to the most appropriate reagent for their specific needs.
Caption: Decision tree for selecting an amine-reactive biotinylation reagent.
Conclusion
The choice of biotinylation reagent for cell labeling is a critical step that requires careful consideration of the experimental goals. For specific labeling of cell surface proteins, membrane-impermeable reagents such as Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin are the preferred choice. The decision between a cleavable and non-cleavable linker depends on the requirements of downstream applications. While this guide provides a comprehensive overview and practical protocols, it is essential for researchers to optimize the labeling conditions for their specific cell type and experimental setup to achieve the best results. By understanding the properties and performance of different biotinylation reagents, researchers can confidently select the most suitable tool to advance their scientific investigations.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. store.sangon.com [store.sangon.com]
- 7. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. store.sangon.com [store.sangon.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Assessing the Stability of Biotin-PEG12-TFP Ester Conjugates
In the realm of bioconjugation, the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules is a cornerstone technique for a myriad of applications, from affinity purification to immunoassays. The stability of the reactive ester used for this purpose is paramount to ensure efficient and reproducible labeling. This guide provides a detailed comparison of Biotin-PEG12-TFP (2,3,5,6-tetrafluorophenyl) ester with its primary alternative, the N-hydroxysuccinimide (NHS) ester, focusing on their stability in aqueous environments.
Enhanced Stability of TFP Esters in Aqueous Solutions
Biotin-PEG12-TFP ester is an amine-reactive reagent that forms a stable amide bond with primary amines on biomolecules.[1][2][3] A key advantage of the TFP ester over the more commonly used NHS ester is its superior stability in aqueous solutions, particularly at neutral to basic pH.[1][3][4][5] This increased stability minimizes the competing reaction of hydrolysis, where the ester reacts with water and becomes non-reactive, thereby leading to higher conjugation efficiency.[6][7] While both NHS and TFP esters are susceptible to hydrolysis, TFP esters exhibit a significantly slower rate of degradation.[6]
The hydrophobic nature of the TFP group contributes to its greater stability against spontaneous hydrolysis compared to NHS esters.[4][6][7] However, this hydrophobicity can also result in lower water solubility for TFP ester reagents when compared to their NHS counterparts.[1] To address this, the use of water-miscible organic solvents like DMSO or DMF is often recommended to dissolve the TFP ester before adding it to the aqueous reaction mixture.[1][8]
Quantitative Comparison of Hydrolytic Stability
Experimental data from studies on self-assembled monolayers (SAMs) terminated with TFP and NHS esters provide a quantitative insight into their relative stabilities at different pH values. The rate of hydrolysis for both esters increases with rising pH. However, TFP-terminated surfaces consistently demonstrate a greater resistance to hydrolysis across the tested pH range.[6]
| pH | Reagent Type | Half-life (t₁/₂) (minutes) | Rate Constant (k') (min⁻¹) | Stability Advantage of TFP |
| 7.0 | NHS Ester | ~74 | ~0.0094 | - |
| TFP Ester | ~141 | ~0.0049 | ~1.9x longer half-life | |
| 8.0 | NHS Ester | ~25 | ~0.0277 | - |
| TFP Ester | ~75 | ~0.0092 | ~3.0x longer half-life | |
| 10.0 | NHS Ester | ~39 | ~0.0178 | - |
| TFP Ester | ~347 | ~0.0020 | ~8.9x longer half-life |
This data is adapted from a study on ester-terminated self-assembled monolayers and is presented to illustrate the relative stability profiles.[6]
Impact on Bioconjugation Strategy
The choice between a TFP and an NHS ester has practical implications for designing biotinylation experiments. The optimal pH range for conjugation with TFP esters is generally between 7.5 and 8.5, which is slightly higher than the optimal range of 7.0 to 7.5 for NHS esters.[1][2] The enhanced stability of TFP esters at these higher pH values, where the primary amine targets are more nucleophilic, can lead to significantly improved labeling yields.[6][7]
Experimental Protocols
General Protocol for Assessing the Hydrolytic Stability of Active Esters
This protocol outlines a general method for comparing the stability of this compound and its NHS ester counterpart in an aqueous buffer. The rate of hydrolysis is monitored by observing the decrease in the concentration of the active ester over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Biotin-PEG12-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., pH 7.4 and pH 8.5)
-
RP-HPLC system with a C18 column and a UV detector
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the TFP and NHS esters in anhydrous DMSO.
-
Initiate Hydrolysis:
-
Add a small volume of the ester stock solution to the desired aqueous buffer (e.g., PBS at pH 7.4) to achieve a final concentration of 1 mM.
-
Immediately vortex the solution and start a timer.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of a low pH solution (e.g., 1% TFA in water) to stabilize the remaining ester.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the active ester from its hydrolyzed product.
-
Monitor the elution profile at a wavelength where the active ester has a strong absorbance (e.g., ~260 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact active ester at each time point.
-
Plot the natural logarithm of the peak area against time.
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k') for hydrolysis.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k'.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis of this compound.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. precisepeg.com [precisepeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to the Performance of Biotin-PEG12-TFP Ester in Diverse Buffer Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of biotinylation reagent and the buffer system are critical determinants of reaction efficiency and reproducibility. This guide provides a comprehensive comparison of Biotin-PEG12-TFP ester's performance in various buffer systems, offering supporting experimental data and detailed protocols to aid in the selection of optimal reaction conditions.
This compound has emerged as a superior reagent for labeling proteins and other biomolecules due to the enhanced stability and reactivity of the tetrafluorophenyl (TFP) ester. Compared to the more traditional N-hydroxysuccinimide (NHS) esters, TFP esters exhibit a greater resistance to hydrolysis, particularly in aqueous buffers at neutral to slightly basic pH, leading to higher biotinylation yields. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer further enhances the reagent's utility by increasing its water solubility and minimizing steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety for detection.
Performance Comparison: TFP Ester vs. NHS Ester
The primary alternative to TFP esters for amine-reactive biotinylation is NHS esters. While both react with primary amines to form stable amide bonds, their performance differs significantly, especially concerning their stability in aqueous solutions.
A key factor influencing the efficiency of biotinylation is the rate of hydrolysis of the active ester, a competing reaction that deactivates the reagent. Experimental data demonstrates that TFP esters are considerably more stable against hydrolysis than NHS esters across a range of pH values.
| pH | TFP Ester Half-life (hours) | NHS Ester Half-life (hours) |
| 7.0 | ~10.8 | ~5.7 |
| 8.0 | ~3.6 | ~1.2 |
| 10.0 | ~0.6 | ~0.07 |
Note: Data is derived from studies on TFP and NHS-terminated self-assembled monolayers in a phosphate (B84403) buffer and is intended for comparative purposes. Absolute half-lives in solution with this compound may vary.
This increased stability of the TFP ester at higher pH is a significant advantage, as the optimal pH for the reaction of the ester with primary amines (like the side chain of lysine (B10760008) residues) is in the range of 7.5-8.5. At this pH, NHS esters hydrolyze rapidly, reducing the efficiency of the biotinylation reaction.
Impact of Buffer Systems on Biotinylation Efficiency
The choice of buffer can significantly impact the outcome of a biotinylation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with amine-reactive biotinylation reagents as they will compete with the target molecule for the reagent. Therefore, non-amine-containing buffers should always be used.
Commonly used buffers for bioconjugation include Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
| Buffer System | pH Range | Considerations for Biotinylation |
| PBS | 7.2 - 7.4 | Generally a good starting point for many biotinylation reactions. The phosphate ions are non-nucleophilic and do not interfere with the reaction. |
| MES | 5.5 - 6.7 | Optimal for reactions where a lower pH is required, for example, to achieve site-specific labeling of N-terminal amines over lysine residues. However, the overall reaction rate will be slower. |
| HEPES | 6.8 - 8.2 | A versatile buffer that covers the optimal pH range for TFP ester reactions. It is generally considered non-nucleophilic and compatible with most bioconjugation reactions. |
Experimental Protocols
To enable researchers to determine the optimal buffer system for their specific application, a detailed experimental protocol for comparing the biotinylation efficiency of this compound is provided below.
Protocol: Comparison of Biotinylation Efficiency in Different Buffer Systems
Objective: To determine the optimal buffer system (PBS, MES, HEPES) for the biotinylation of a target protein with this compound.
Materials:
-
Target protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4
-
Buffer 2: MES buffer, pH 6.0
-
Buffer 3: HEPES buffer, pH 8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
-
Microplate reader
Procedure:
-
Prepare Protein Solutions: Prepare three separate aliquots of the target protein in each of the three buffer systems (PBS, MES, HEPES).
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to each of the protein aliquots.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove unreacted biotinylation reagent from each sample using spin desalting columns according to the manufacturer's instructions.
-
Quantify Biotinylation: Determine the degree of biotinylation for each sample using the HABA assay.
-
Follow the instructions provided with the HABA assay kit.
-
Measure the absorbance at 500 nm using a microplate reader.
-
Calculate the moles of biotin per mole of protein for each buffer system.
-
Expected Results: The highest degree of biotinylation is expected in the buffer system with a pH closest to the optimal range for TFP ester reactivity (pH 7.5-8.5), which in this protocol is the HEPES buffer at pH 8.0. The MES buffer at pH 6.0 is expected to yield the lowest efficiency.
Visualizing the Process
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Biotinylation reaction of a primary amine with this compound.
Caption: Workflow for comparing biotinylation efficiency in different buffers.
Biotin-PEG12-TFP Ester: A Superior Reagent for Bioconjugation, a Literature Review
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of biomolecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. This guide provides a comprehensive review of Biotin-PEG12-TFP ester, a popular biotinylation reagent, and objectively compares its performance with other common alternatives, supported by experimental data from the literature.
This compound is a bioconjugation reagent composed of three key components: a biotin (B1667282) molecule for high-affinity binding to streptavidin and avidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester reactive group. The PEG linker enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes non-specific binding. The TFP ester provides a highly reactive and stable group for the covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins.
Comparison with Alternative Biotinylation Reagents
The primary advantage of this compound lies in the properties of its TFP ester reactive group, particularly when compared to the more traditional N-hydroxysuccinimide (NHS) esters.
Enhanced Stability in Aqueous Solutions
A significant challenge with NHS esters is their susceptibility to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction. TFP esters exhibit markedly greater stability in aqueous environments, especially at the slightly basic pH conditions optimal for amine labeling.
A study comparing the stability of self-assembled monolayers (SAMs) functionalized with TFP esters versus NHS esters demonstrated the superior stability of the TFP moiety. At a pH of 10, the TFP-functionalized surface exhibited a half-life almost 10 times longer than the NHS-functionalized surface.[1] This increased stability translates to more consistent and efficient bioconjugation reactions, as the reactive group remains active for a longer duration.
| Reactive Ester | Half-life at pH 7.0 | Half-life at pH 8.0 | Half-life at pH 10.0 |
| TFP Ester | ~1.9x longer than NHS | ~3.0x longer than NHS | ~8.5x longer than NHS |
| NHS Ester | Baseline | Baseline | Baseline |
| Table 1: Relative stability of TFP ester vs. NHS ester on a self-assembled monolayer at various pH values. Data extrapolated from a study by Wagner et al.[1] |
Higher Reactivity with Primary Amines
In addition to their enhanced stability, TFP esters are also more reactive towards primary amines than NHS esters.[2] This higher reactivity can lead to more efficient labeling under milder conditions or with lower concentrations of the reagent. The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5, which is slightly higher than the optimal range for NHS esters (pH 7-8).[2]
Applications of this compound
The favorable characteristics of this compound make it a versatile tool for a range of applications in research and drug development.
Immunoassays
In enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, biotinylation of antibodies or antigens is a common strategy for signal amplification and detection. The use of this compound for this purpose can lead to more robust and sensitive assays due to the efficient and stable labeling of the detection molecules. The hydrophilic PEG spacer also helps to maintain the solubility and activity of the labeled proteins.
Cell Surface Protein Labeling
The specific labeling of cell surface proteins is crucial for studying their function, trafficking, and interactions. Biotinylation reagents that are membrane-impermeable and highly reactive are required for this application. While not specifically detailing this compound, the general principles of using amine-reactive biotinylation reagents for cell surface labeling are well-established. The enhanced stability and reactivity of the TFP ester would be advantageous in this context, allowing for efficient labeling of exposed primary amines on cell surface proteins with minimal incubation times.
Targeted Drug Delivery and PROTAC Development
This compound is increasingly being utilized in the field of targeted drug delivery and in the development of proteolysis-targeting chimeras (PROTACs).[4][] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and PEG chains are commonly employed. This compound can be used to attach a biotin moiety to a PROTAC, enabling its use in various assays for target engagement and mechanism-of-action studies.
Experimental Protocols
While specific, detailed protocols for this compound are often application-dependent and need to be optimized, a general protocol for the biotinylation of a protein in solution can be outlined.
General Protocol for Protein Biotinylation
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF to dissolve the biotinylation reagent
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable amine-free buffer at a known concentration.
-
Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution of known concentration.
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically but typically ranges from 10:1 to 50:1.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. This will consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.
Visualizing the Biotinylation Workflow
The following diagram illustrates the general workflow for protein biotinylation using this compound.
Signaling Pathway Diagram: PROTAC Mechanism of Action
Biotinylated PROTACs can be used to study the targeted degradation of proteins. The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TFP and Other Activated Esters for Amide Bond Formation
For researchers, scientists, and drug development professionals seeking to optimize their conjugation and synthesis strategies, the choice of activating reagent for amide bond formation is critical. This guide provides an objective, data-driven comparison of 2,3,5,6-tetrafluorophenyl (TFP) esters with other commonly used activated esters, including N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and the uronium-based reagents HATU and HBTU.
This comparison focuses on key performance indicators such as reaction kinetics, hydrolytic stability, coupling efficiency, and the propensity for racemization, particularly in the context of bioconjugation and peptide synthesis.
Performance Overview: TFP Esters vs. Alternatives
2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a highly efficient class of amine-reactive reagents. They offer a distinct advantage in their enhanced resistance to hydrolysis compared to the widely used N-hydroxysuccinimide (NHS) esters, especially under the slightly basic conditions typically required for efficient amidation.[1][2][3][4][5][6] This increased stability translates to more reproducible and efficient conjugation reactions, as the activated ester remains available for reaction with the target amine for a longer period.[1][6]
Pentafluorophenyl (PFP) esters are also known for their high reactivity and stability, often showing even greater resistance to hydrolysis and faster reaction rates with amines than NHS esters.[7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are powerful in situ activating agents favored in solid-phase peptide synthesis (SPPS) for their high coupling efficiency and speed.[8][9] However, the choice between these reagents often involves a trade-off between reactivity, stability, cost, and the potential for side reactions like racemization.[9][10]
Quantitative Data Presentation
To facilitate a direct comparison, the following tables summarize key quantitative data on the performance of TFP, NHS, and PFP esters.
Table 1: Hydrolytic Stability of TFP vs. NHS Activated Esters
This table presents the pseudo-first-order rate constants (k') and half-lives (t₁/₂) for the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) in aqueous buffers at different pH values. The data clearly demonstrates the superior hydrolytic stability of TFP esters, particularly at higher pH.[1]
| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (min) |
| 7.0 | TFP | 1.1 x 10⁻⁵ | 1050 |
| 7.0 | NHS | 2.1 x 10⁻⁵ | 550 |
| 8.0 | TFP | 3.9 x 10⁻⁵ | 295 |
| 8.0 | NHS | 1.2 x 10⁻⁴ | 97 |
| 10.0 | TFP | 2.0 x 10⁻⁴ | 58 |
| 10.0 | NHS | 1.8 x 10⁻³ | 6.5 |
Data sourced from Lockett et al. (2008). The study was conducted on self-assembled monolayers on gold surfaces.[1]
Table 2: Aminolysis Reactivity of PFP vs. NHS Activated Esters
| Activated Ester Platform | Amine Nucleophile | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ |
This data indicates a significantly faster reaction of the PFP ester with the amine compared to the NHS ester under the studied conditions.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation using activated esters and the logical relationship of factors influencing the choice of activating reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation and solid-phase peptide synthesis using TFP and other activated esters.
Protocol 1: General Procedure for Antibody Labeling with a TFP Ester
This protocol outlines the steps for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye) to an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, such as PBS, pH 7.2-8.5)
-
TFP ester of the molecule to be conjugated
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Antibody: If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to an amine-free buffer like PBS at the desired pH. Adjust the antibody concentration to 1-10 mg/mL.
-
Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11] TFP esters are moisture-sensitive, so allow the vial to come to room temperature before opening to prevent condensation.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TFP ester stock solution to the antibody solution while gently vortexing.[11] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]
-
Purification: Remove the unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the conjugated molecule at its specific absorbance maximum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a PFP Ester
This protocol describes a general procedure for coupling an Fmoc-protected amino acid pentafluorophenyl (PFP) ester to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-amino acid-PFP ester (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid-PFP ester and HOBt (if used) in DMF.
-
Add DIPEA to the solution and mix.
-
Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Conclusion
TFP esters offer a compelling balance of reactivity and stability, making them a robust choice for a wide range of bioconjugation and synthesis applications. Their superior resistance to hydrolysis compared to NHS esters provides a wider reaction window and can lead to higher and more consistent yields. While PFP esters may offer even greater reactivity, and HATU/HBTU provide rapid coupling in SPPS, the selection of the optimal activating reagent will always depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction conditions, and the importance of minimizing side reactions such as racemization. The experimental protocols provided herein serve as a starting point for developing optimized procedures tailored to specific research needs.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Degree of Biotinylation: Featuring Biotin-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to determine the degree of biotinylation, with a special focus on the advantages of using Biotin-PEG12-TFP ester over other biotinylation reagents. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in your research and development endeavors.
Executive Summary
Accurate determination of the degree of biotinylation is critical for the consistency and efficacy of biotin-labeled molecules in various applications, including immunoassays, affinity chromatography, and targeted drug delivery. This compound emerges as a superior choice for biotinylation due to its higher reactivity and significantly greater stability in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters. This enhanced stability leads to more efficient and reproducible biotinylation outcomes. This guide will delve into the methods for quantifying biotinylation and provide a comparative analysis of biotinylation reagents.
Comparison of Amine-Reactive Biotinylation Reagents: TFP vs. NHS Esters
The most common strategy for biotinylating proteins and other biomolecules involves the reaction of an amine-reactive biotinylating agent with primary amines (e.g., the side chain of lysine (B10760008) residues). Tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters are two widely used classes of amine-reactive reagents.
Key Performance Differentiators:
-
Reactivity and Stability: TFP esters are more reactive towards primary amines and exhibit greater stability in aqueous buffers compared to NHS esters.[1][2] NHS esters are highly susceptible to hydrolysis, especially at neutral to alkaline pH, which can significantly reduce their conjugation efficiency.[3][4]
-
Optimal pH: The optimal pH range for conjugation with TFP esters is slightly higher (pH 7.5-8.5) than that for NHS esters (pH 7.0-7.5).[2]
-
Hydrolytic Stability: The enhanced stability of TFP esters is a key advantage. Experimental data demonstrates that TFP ester-terminated self-assembled monolayers (SAMs) have a significantly longer half-life than their NHS counterparts, particularly at higher pH. This translates to a greater proportion of the TFP ester reagent being available to react with the target molecule rather than being consumed by hydrolysis.
Quantitative Comparison of Hydrolytic Stability
The following table summarizes the half-life of TFP and NHS ester-terminated SAMs at different pH values, highlighting the superior stability of the TFP ester.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | 1800 | 360 |
| 8.0 | 900 | 60 |
| 10.0 | 360 | 39 |
(Data adapted from a study on self-assembled monolayers, which provides a strong indication of the relative stability of the ester chemistries in aqueous environments)
This dramatic difference in stability suggests that using this compound will result in a higher degree of biotinylation compared to its NHS counterpart under similar reaction conditions, as more of the TFP ester remains active for conjugation.
Methods for Determining the Degree of Biotinylation
Several methods are available to quantify the extent of biotinylation. The choice of method depends on the required sensitivity, the nature of the biotinylated molecule, and the available equipment.
HABA/Avidin (B1170675) Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin (B1667282). The decrease in absorbance at 500 nm is proportional to the amount of biotin present.
Fluorescent-Based Assays
Fluorescent assays offer higher sensitivity than the HABA assay. One common method involves the use of a fluorescently labeled avidin or streptavidin and a quencher. When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the biotin concentration.
Mass Spectrometry (MS)
Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), provides a highly accurate method to determine the degree of biotinylation. By measuring the mass difference between the unmodified and biotinylated protein, the number of incorporated biotin molecules can be precisely determined.
Experimental Protocols
Protocol 1: HABA/Avidin Assay
Objective: To estimate the degree of biotinylation using a colorimetric assay.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or well and measure the absorbance at 500 nm. This is the initial absorbance (A_initial).
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.
-
Final Measurement: Measure the absorbance at 500 nm. This is the final absorbance (A_final).
-
Calculation: The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of biotin. The degree of biotinylation is then determined by the molar ratio of biotin to protein.
Protocol 2: Fluorescent-Based Assay
Objective: To determine the degree of biotinylation with high sensitivity.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
Fluorescent biotin quantitation kit (e.g., containing a fluorescently labeled avidin and a quencher)
-
Fluorometer or fluorescent plate reader
-
96-well black microplate
Procedure:
-
Prepare Standards: Prepare a standard curve using the provided biotin standards.
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the range of the standard curve.
-
Assay: Add the fluorescent avidin/quencher reagent to the wells containing the standards and samples.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculation: Generate a standard curve by plotting fluorescence versus biotin concentration. Use the standard curve to determine the biotin concentration in the sample. Calculate the degree of biotinylation as the molar ratio of biotin to protein.
Protocol 3: MALDI-TOF Mass Spectrometry
Objective: To accurately determine the degree of biotinylation by mass analysis.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
Unmodified protein sample (control)
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins)
Procedure:
-
Sample Preparation: Mix a small volume of the biotinylated protein sample with the matrix solution. Spot the mixture onto the MALDI target plate. Repeat for the unmodified protein.
-
Crystallization: Allow the spots to air-dry, forming co-crystals of the protein and matrix.
-
Mass Analysis: Analyze the samples using the MALDI-TOF mass spectrometer.
-
Data Analysis:
-
Determine the mass of the unmodified protein (M_unmodified).
-
Determine the mass(es) of the biotinylated protein species (M_biotinylated).
-
The mass shift (ΔM) for each biotinylation event is the mass of the biotinylating reagent that is covalently attached. For this compound, this will be the mass of the Biotin-PEG12 moiety.
-
The number of biotin molecules per protein molecule (degree of biotinylation) can be calculated as: Degree of Biotinylation = (M_biotinylated - M_unmodified) / ΔM
-
Visualizing Experimental Workflows and Pathways
Biotinylation and Degree of Labeling Workflow
Caption: Workflow for protein biotinylation and subsequent determination of the degree of labeling.
Targeted Drug Delivery Using Biotinylation
Caption: Signaling pathway for targeted drug delivery using a biotinylated drug conjugate.
Conclusion
The choice of biotinylation reagent and the method for determining the degree of biotinylation are critical for the success of numerous biotechnological applications. This compound offers significant advantages over traditional NHS esters due to its superior stability and reactivity, leading to more efficient and reproducible biotinylation. This guide provides researchers with the necessary information and protocols to effectively utilize this advanced reagent and accurately quantify the degree of biotinylation, ultimately leading to more robust and reliable experimental outcomes.
References
A Researcher's Guide to Functional Validation of Biotinylated Proteins
For researchers, scientists, and drug development professionals, ensuring that the process of biotinylation does not compromise the functional integrity of a protein is paramount. This guide provides a comprehensive comparison of methods to validate the function of biotinylated proteins, supported by experimental data and detailed protocols.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, is a widely used technique in life sciences for purification, immobilization, and detection. While powerful, it carries the inherent risk of altering the protein's structure and, consequently, its function. Therefore, rigorous functional validation is a critical step. This guide compares key validation assays and discusses the implications of different biotinylation strategies.
Comparing Biotinylation Strategies: A Functional Perspective
The choice of biotinylation method can significantly impact a protein's function. Chemical biotinylation, which typically targets primary amines (lysine residues), is a random process that can lead to heterogeneous products and potential inactivation if key functional sites are modified. In contrast, enzymatic biotinylation, such as the AviTag™ system, offers site-specific labeling, resulting in a homogeneous product with a lower risk of functional impairment.
| Biotinylation Method | Target Residue(s) | Specificity | Potential Impact on Function |
| Chemical (e.g., NHS esters) | Lysine (B10760008), N-terminus | Random | High risk of heterogeneity and loss of function if lysines are in active or binding sites. |
| Enzymatic (e.g., AviTag™) | Specific lysine within a recognition sequence | Site-specific | Lower risk of functional impairment due to precise and controlled labeling. |
Quantitative Analysis of Functional Integrity
To objectively assess the impact of biotinylation, quantitative assays are essential. Below are comparative data from key functional validation methods.
Ligand-Receptor Binding Affinity: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of biomolecular interactions in real-time. By immobilizing a biotinylated protein on a streptavidin-coated sensor chip, its binding to an analyte can be precisely measured.
Case Study: PD-1 and PD-L1 Interaction
The interaction between Programmed cell death protein 1 (PD-1) and its ligand PD-L1 is a critical immune checkpoint. The following table summarizes the kinetic data for this interaction, comparing a site-specifically biotinylated (AviTag™) PD-L1 with its non-biotinylated counterpart.
| Ligand | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Biotinylated Human PD-L1 (AviTag™) | Human PD-1 | 1.29 x 10⁵ | 1.45 x 10⁻¹ | 1.12 x 10⁻⁶ |
| Non-biotinylated Human PD-L1 | Human PD-1 | Data not available | Data not available | Reported in the low µM range |
Note: While a direct side-by-side kinetic comparison with a non-biotinylated protein was not provided in the source, the affinity of the biotinylated protein is consistent with reported values for this interaction, suggesting preserved function.
Case Study: CD155 and TIGIT Interaction
The binding of CD155 to TIGIT is another important interaction in the immune system.
| Ligand | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Biotinylated Human CD155 (AviTag™) | Human TIGIT | 2.15 x 10⁵ | 5.45 x 10⁻³ | 2.54 x 10⁻⁸ |
| Non-biotinylated Human CD155 | Human TIGIT | Consistent affinity observed | Consistent affinity observed | Consistent affinity observed |
The study notes that these affinity results are consistent with those obtained using non-biotinylated CD155, indicating that the site-specific biotinylation did not negatively impact the binding interaction.
Enzymatic Activity
For enzymes, the most critical functional validation is the measurement of their catalytic activity.
Case Study: Glucose Oxidase (GOx) [1]
A study using a quartz crystal microbalance (QCM) and photometric enzymatic tests assessed the activity of biotinylated glucose oxidase (B-GOx).
| Enzyme | Method | Activity Measurement | Result |
| Biotinylated Glucose Oxidase (B-GOx) | Photometric Assay | Enzymatic activity of immobilized B-GOx | The measured enzymatic activity corroborated the QCM data, indicating that the biotinylated enzyme retained its catalytic function after immobilization.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of biotinylated proteins.
Protocol 1: Functional Validation using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA to validate the binding function of a biotinylated detection antibody.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the antigen standards. Use this curve to determine the concentration of the antigen in the samples. A successful assay indicates that the biotinylated detection antibody retains its ability to bind the antigen.
Protocol 2: Kinetic Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines the steps for analyzing the binding kinetics of a biotinylated protein to its analyte.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin-coated sensor chip
-
Biotinylated ligand protein
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.
-
Stabilization: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: If required, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Collection: Record the sensorgrams for each analyte concentration.
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these values to those of the non-biotinylated protein if available.
Protocol 3: Cell-Based Signaling Assay for a Biotinylated Cytokine
This protocol describes a method to validate the function of a biotinylated cytokine by measuring its ability to induce a cellular response, such as proliferation or receptor internalization.
Materials:
-
Biotinylated cytokine
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE)
-
Target cells expressing the cytokine receptor
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Complex Formation: Pre-incubate the biotinylated cytokine with a streptavidin-fluorophore conjugate to form a fluorescent complex.
-
Cell Stimulation: Add the fluorescent cytokine complex to the target cells and incubate at 37°C to allow for receptor binding and internalization.
-
Washing: Wash the cells with cold FACS buffer to remove unbound cytokine.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the fluorescence intensity, which corresponds to the amount of bound and/or internalized cytokine.
Data Analysis: Compare the fluorescence intensity of cells treated with the biotinylated cytokine to untreated cells. A significant increase in fluorescence indicates that the biotinylated cytokine can bind to its receptor and induce a cellular response.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: A typical cytokine signaling pathway initiated by a biotinylated ligand.
Conclusion
Functional validation is an indispensable step following protein biotinylation. The choice of validation assay depends on the protein's function, with ELISA and SPR being excellent for assessing binding interactions and enzymatic assays for catalytic activity. Cell-based assays provide a more physiologically relevant context for evaluating signaling proteins. By employing the appropriate validation strategies and carefully considering the biotinylation method, researchers can confidently use biotinylated proteins in their experiments with a clear understanding of their functional integrity.
References
A Comparative Analysis of Biotinylation Kits for Researchers and Drug Development Professionals
This guide provides an objective comparison of commercially available biotinylation kits, designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate kit for their specific needs. The analysis focuses on key performance metrics, supported by experimental data and detailed protocols.
Introduction to Protein Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein, antibody, or peptide.[1][2] This technique is widely used in life sciences due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[3][4][5] This high-affinity bond allows for the efficient detection, purification, and immobilization of biotinylated molecules.[3][5]
The relatively small size of the biotin molecule (244.3 Da) often allows it to be conjugated to proteins without significantly altering their biological function.[3][5] Biotinylation has a broad range of applications, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)[5]
-
Western blotting[5]
-
Immunohistochemistry (IHC)[1]
-
Proximity labeling studies (e.g., BioID, TurboID)[9]
Key Parameters for Comparing Biotinylation Kits
When selecting a biotinylation kit, several key performance metrics and features should be considered:
-
Biotinylation Chemistry: The type of reactive group on the biotinylation reagent determines which functional group on the target protein it will bind to (e.g., primary amines, sulfhydryls).[1][2]
-
Biotinylation Efficiency (Degree of Labeling): This refers to the number of biotin molecules conjugated per protein molecule. The optimal degree of labeling can vary depending on the application.[7][10]
-
Specificity: The ability of the reagent to label the intended target with minimal off-target effects. Site-specific biotinylation methods offer the highest specificity.[4]
-
Protein Recovery: The percentage of the initial protein that is recovered after the biotinylation and purification process.
-
Reaction Time and Complexity: The duration of the labeling reaction and the hands-on time required can be important factors, especially for high-throughput applications.
-
Kit Components: The quality and completeness of the kit, including the biotinylation reagent, buffers, and purification columns.
-
Lot-to-Lot Consistency: Reproducible performance between different batches of the kit is crucial for long-term studies.
Overview of Biotinylation Chemistries
The choice of biotinylation chemistry is critical as it dictates which amino acid residues on the protein will be labeled.
Amine-Reactive Biotinylation
This is the most common method for biotinylating proteins. It targets primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of polypeptide chains.[2][11]
-
N-hydroxysuccinimide (NHS) esters: These are widely used reagents that form stable amide bonds with primary amines.[6][11] The reaction is typically performed at a pH of 7.2-8.5.[11][12]
Sulfhydryl-Reactive Biotinylation
This method targets free sulfhydryl groups (-SH) on cysteine residues. These reagents are useful when amine-reactive chemistry might inactivate the protein by modifying lysine residues in the active site.[2]
Site-Specific Biotinylation
Site-specific methods ensure that biotin is attached to a defined location on the protein, which can minimize interference with protein function.[4]
-
AviTag™ Technology: This method involves a 15-amino acid peptide tag (AviTag™) that is specifically biotinylated by the E. coli biotin ligase (BirA) enzyme.[4][14] This provides highly efficient and specific labeling at a single site.[4]
Comparative Analysis of Commercial Biotinylation Kits
This section provides a comparison of popular biotinylation kits from various manufacturers.
| Kit Name | Manufacturer | Biotinylation Chemistry | Key Features |
| Lightning-Link® Rapid Biotin (Type A) | Abcam | Amine-reactive | Rapid conjugation (<20 mins), 100% antibody recovery, one-step process. |
| EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit | Thermo Fisher Scientific | Amine-reactive (Sulfo-NHS ester) | Long spacer arm (22.4 Å) to reduce steric hindrance, suitable for cell surface labeling.[15][16] |
| Pierce™ Antibody Biotinylation Kit for IP | Thermo Fisher Scientific | Amine-reactive (NHS-PEG4-biotin) | Optimized for biotinylating antibodies for IP and co-IP applications, water-soluble PEG4 spacer.[7] |
| MagicLink™ Site Specific Biotinylation Kit | BroadPharm | Site-specific | Provides controlled, site-specific biotinylation.[17] |
| One-Step Antibody Biotinylation Kit | Miltenyi Biotec | Amine-reactive | Lyophilized labeling agent for simple resuspension and incubation.[18] |
| ChromaLINK® Biotin Protein Labeling Kit | Vector Laboratories | Amine-reactive | Allows for spectrophotometric quantification of incorporated biotin. Provides consistent biotin incorporation (3-8 biotins/protein) and high protein yields (70-80%).[19] |
| ReadiLink™ Protein Biotinylation Kit | AAT Bioquest | Amine-reactive (succinimidyl ester) | Optimized for preparing biotin-labeled IgG for EIA, labels up to 1 mg of protein per reaction.[10] |
| In Vitro Biotinylation Kit (with BirA) | BPS Bioscience | Site-specific (AviTag™) | Enzymatic biotinylation of proteins containing the AviTag™ sequence.[14] |
Quantitative Performance Data
Direct, independent comparative studies of biotinylation kits are not widely published. However, data on the performance of different biotinylation and quantification methods can be used to infer the potential performance of various kits.
Biotinylation Efficiency
A study comparing different molar ratios of Sulfo-NHS-Biotin to antibody found that a 20:1 ratio resulted in the highest number of biotin molecules per antibody (6 biotins/antibody), while a 10:1 ratio resulted in only one biotin per antibody.[20] The Thermo Fisher Pierce Antibody Biotinylation Kit for IP is optimized to achieve a level of biotinylation that preserves antibody affinity for its target antigen in immunoprecipitation applications.[7] The ReadiLink™ Protein Biotinylation Kit from AAT Bioquest reports the conjugation of 3 to 6 biotin molecules per IgG molecule.[10]
Comparison of Biotin Quantification Methods
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for measuring the degree of biotinylation.[21][22][23] However, studies have shown that it can have limitations in sensitivity and reproducibility.[22][23] A comparison of the HABA assay, the FluoReporter Biotin Quantitation Kit, and the QuantTag Biotin Quantification Kit showed that the QuantTag kit had a more favorable dynamic range.[22][23]
| Quantification Method | Detection | Dynamic Range | Key Features |
| HABA Assay | Colorimetric (500 nm) | Less sensitive | Widely used but can have lower sensitivity and reproducibility.[22][23] |
| FluoReporter Kit | Fluorescent | Higher sensitivity than HABA | Uses a fluorescently tagged avidin and displacement of a quencher.[21][22][23] |
| Quant*Tag Kit | Colorimetric | Favorable dynamic range (0.1 to 5 nmol/well) | Based on a specific chemical modification of biotin that results in a colored product.[22][23] |
Experimental Protocols
General Amine-Reactive Biotinylation Protocol (using NHS-ester)
This protocol is a generalized procedure for antibody biotinylation using an amine-reactive NHS-ester reagent.
-
Prepare the Antibody: Dissolve the antibody in a buffer free of primary amines (e.g., PBS, pH 7.2-8.0) at a concentration of 1-2 mg/mL.[6][12]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF, or directly in the aqueous reaction buffer if using a water-soluble Sulfo-NHS ester.[6][12]
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the antibody solution. A common starting point is a 20-fold molar excess.[20] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][16]
-
Stop the Reaction: Add a quenching reagent, such as Tris or hydroxylamine, to stop the reaction by consuming the excess biotin reagent.
-
Purify the Biotinylated Antibody: Remove excess, non-reacted biotin using a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or gel filtration.[6][16][20]
-
Quantify Biotin Incorporation: Determine the degree of biotinylation using a method like the HABA assay.[21][24]
Experimental Workflow for Comparing Biotinylation Kits
Caption: Workflow for comparative evaluation of biotinylation kits.
Signaling Pathways and Applications
Biotinylated proteins are instrumental in studying various signaling pathways. For instance, in proximity labeling techniques like BioID, a protein of interest is fused to a biotin ligase. When activated, this enzyme biotinylates nearby proteins, which can then be captured and identified by mass spectrometry to map protein-protein interaction networks.
Caption: Proximity labeling workflow using a biotin ligase fusion protein.
Conclusion and Recommendations
The selection of a biotinylation kit should be guided by the specific application, the nature of the protein to be labeled, and the desired degree of labeling.
-
For rapid and simple antibody labeling with high recovery, kits like Abcam's Lightning-Link® are an excellent choice.
-
For cell surface protein labeling , water-soluble Sulfo-NHS ester-based kits, such as the Thermo Fisher EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit, are recommended.[8]
-
When preserving protein function is critical , site-specific biotinylation methods like AviTag™ technology (BPS Bioscience) or the MagicLink™ Site Specific Biotinylation Kit (BroadPharm) should be considered.[4][14][17]
-
For applications requiring rigorous quantification of biotin incorporation , the ChromaLINK® Biotin Protein Labeling Kit from Vector Laboratories, which includes a spectrophotometric quantification method, is advantageous.[19]
It is highly recommended to perform a small-scale pilot experiment to optimize the biotin-to-protein molar ratio for your specific protein and application to achieve the desired labeling efficiency without compromising protein function. Additionally, using a reliable biotin quantification method is crucial for ensuring the reproducibility of your experiments.
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Thermo Scientific Pierce Antibody Biotinylation Kit for IP 8 Reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. ReadiLink™ Protein Biotinylation Kit | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Biotinylation Reagent Selection Tool | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amerigoscientific.com [amerigoscientific.com]
- 16. biocompare.com [biocompare.com]
- 17. Biotin Antibody Labeling Kit | BroadPharm [broadpharm.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotin Quantitation Kits | Thermo Fisher Scientific - AT [thermofisher.com]
- 22. mesoscale.com [mesoscale.com]
- 23. punchout.mesoscale.com [punchout.mesoscale.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Biotin-PEG12-TFP Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of Biotin-PEG12-TFP ester, ensuring compliance with standard laboratory safety protocols.
Essential Safety and Handling Information
Biotin-PEG12-TFP (2,3,5,6-tetrafluorophenyl) ester is a biotinylation reagent commonly used for labeling proteins and other molecules with primary amines.[1][2] While specific disposal instructions are not always explicitly provided on product data sheets, its chemical properties necessitate its treatment as a chemical waste. The compound is classified as a combustible solid.
Before beginning any disposal procedure, it is imperative to consult your institution's specific hazardous waste management guidelines, as regulations can vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C43H69F4N3O16S[1][2][3] |
| Molecular Weight | 992.08 g/mol [2][3] |
| Form | Solid or viscous liquid[3] |
| Storage Temperature | -20°C[1][2][3] |
| Solubility | Methylene (B1212753) chloride, DMAC, or DMSO[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, microfuge tubes, gloves) as chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Preparing the Waste Container:
-
Select a designated, leak-proof, and chemically compatible container for solid chemical waste. A clearly labeled, sealable container is essential.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
3. Disposal of Unused or Expired Reagent:
-
For pure, unused, or expired this compound, carefully transfer the solid or viscous liquid into the designated hazardous waste container.
-
Avoid creating dust or aerosols during transfer.
4. Disposal of Contaminated Labware:
-
Collect all disposable labware that has come into direct contact with this compound, such as pipette tips, tubes, and weighing boats.
-
Place these items into the designated solid hazardous waste container.
5. Disposal of Solvent Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO, methylene chloride), this solution must be disposed of as liquid chemical waste.[2]
-
Collect the liquid waste in a separate, properly labeled, and sealed container intended for flammable or organic solvent waste.
-
Never dispose of solvents down the drain.[5]
6. Final Packaging and Storage:
-
Once the waste has been collected, securely seal the container to prevent leaks or spills.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's EHS personnel.[6] The SAA should be a well-ventilated area, away from general laboratory traffic.
7. Arranging for Pickup:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-dPEG®12-TFP ester [sigmaaldrich.com]
- 4. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
